Technical Documentation Center

Fmoc-Orn(Ac)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-Orn(Ac)-OH

Core Science & Biosynthesis

Foundational

Fmoc-Orn(Ac)-OH: Structural Dynamics and Protocol Engineering in Solid-Phase Peptide Synthesis

Executive Summary In the landscape of modern drug development and epigenetic research, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing peptide stability, modulating bioactivity, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and epigenetic research, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing peptide stability, modulating bioactivity, and probing complex protein-protein interactions. Fmoc-Orn(Ac)-OH (CAS: 172690-48-1) serves as a highly specialized, pre-acetylated building block utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. As a derivative of ornithine—a homolog of lysine with a shorter three-carbon side chain—this molecule allows researchers to precisely mimic acetyl-lysine markers, investigate histone deacetylase (HDAC) activity, and engineer conformationally constrained therapeutic peptides[2].

This technical guide dissects the chemical architecture of Fmoc-Orn(Ac)-OH, explains the mechanistic rationale behind its use over on-resin acetylation, and provides a field-proven, self-validating protocol for its seamless incorporation into synthetic peptide sequences.

Chemical Architecture & Physicochemical Profile

Fmoc-Orn(Ac)-OH, formally known as N5-Acetyl-N2-Fmoc-L-Ornithine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-acetamidopentanoic acid, is defined by a highly strategic orthogonal protection scheme[3][4].

The molecule consists of three functional domains:

  • The α-Amine (Fmoc-Protected): Protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for controlled, iterative chain elongation[4].

  • The δ-Amine (Acetyl-Protected): The side-chain amine is permanently modified with an acetyl group. This amide bond is highly stable against both the basic conditions of Fmoc deprotection and the highly acidic conditions of global cleavage[2].

  • The α-Carboxyl (Free -OH): Left unprotected to serve as the reactive site for coupling to the resin or the growing peptide chain[4].

Quantitative Data Summary
PropertySpecification
Chemical Name N5-Acetyl-N2-Fmoc-L-Ornithine
CAS Number 172690-48-1
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol
SMILES String O=C(O)=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
Storage Conditions Sealed in dry environment, 2-8°C

Table 1: Physicochemical properties of Fmoc-Orn(Ac)-OH[1][4].

Orthogonal_Logic Core Fmoc-Orn(Ac)-OH Core Scaffold Alpha α-Amine (Fmoc Protected) Core->Alpha Base-Labile (Piperidine) Delta δ-Amine (Acetyl Protected) Core->Delta Acid/Base Stable Carboxyl α-Carboxyl (Free -OH) Core->Carboxyl Activation/Coupling Site

Figure 1: Functional group orthogonality in the Fmoc-Orn(Ac)-OH scaffold.

Mechanistic Rationale: The Case for Pre-Acetylation

In peptide engineering, researchers frequently face a choice when introducing an acetylated side chain: perform on-resin acetylation or utilize a pre-acetylated building block like Fmoc-Orn(Ac)-OH.

The Causality of Experimental Choice

Attempting on-resin acetylation of an ornithine residue requires the use of an orthogonally protected derivative, such as Fmoc-Orn(Mtt)-OH or Fmoc-Orn(Alloc)-OH. This introduces a complex, multi-step causality chain:

  • The primary sequence must be synthesized.

  • The specific side-chain protecting group (e.g., Mtt) must be selectively removed using dilute acid (e.g., 1% TFA), which risks premature cleavage of the peptide from acid-labile resins (like Rink Amide or Wang resins).

  • The exposed amine must then be acetylated using acetic anhydride and a base.

This multi-step process often results in incomplete deprotection, off-target acetylation, and significantly reduced overall yields.

Expert Insight: By utilizing Fmoc-Orn(Ac)-OH, the causality is simplified. The pre-acetylated delta-amine guarantees 100% site-specific acetylation prior to synthesis[2]. Because the acetyl group is completely inert to standard SPPS reagents (piperidine, HATU, TFA), it behaves identically to a standard canonical amino acid during the synthesis cycle, eliminating side reactions and maximizing crude purity.

Self-Validating SPPS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the incorporation of Fmoc-Orn(Ac)-OH using a self-validating feedback loop (the Kaiser Test) to guarantee reaction completeness.

SPPS_Workflow A Resin Preparation (Swelling in DMF) B Fmoc Deprotection (20% Piperidine) A->B C Coupling Fmoc-Orn(Ac)-OH (HATU / DIPEA) B->C D Self-Validation (Kaiser Test) C->D D->C  Positive (Blue)   E Chain Elongation D->E  Negative (Yellow)   F Global Cleavage (TFA / TIS / H2O) E->F

Figure 2: Self-validating SPPS workflow for Fmoc-Orn(Ac)-OH incorporation.

Step-by-Step Methodology (0.1 mmol Scale)

Step 1: Resin Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes.

  • Causality: Swelling solvates and expands the polystyrene matrix, maximizing the accessibility of the reactive amine sites for the incoming bulky Fmoc-Orn(Ac)-OH complex.

Step 2: Fmoc Deprotection

  • Action: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin extensively with DMF (5 × 1 min).

  • Causality: Piperidine acts as a mild base to abstract the acidic proton of the terminal Fmoc group, initiating a β-elimination reaction that exposes the free α-amine.

Step 3: Activation and Coupling

  • Action: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-Orn(Ac)-OH and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow pre-activation, then add the solution to the resin. Agitate at room temperature for 60 minutes.

  • Causality: HATU rapidly converts the free carboxyl group of Fmoc-Orn(Ac)-OH into a highly reactive O-At ester intermediate. DIPEA provides the necessary basic environment to drive the reaction forward without causing racemization of the chiral alpha-carbon.

Step 4: Self-Validation (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and transfer to a glass tube. Add 2 drops each of ninhydrin, phenol, and potassium cyanide (KCN) solutions. Heat at 100°C for 3 minutes.

  • Causality & Validation: The ninhydrin reagent reacts exclusively with primary amines to form a blue chromophore (Ruhemann's purple).

    • Yellow beads/solution: Coupling is 100% complete. Proceed to the next cycle.

    • Blue beads/solution: Coupling is incomplete. The system self-corrects by mandating a second coupling cycle (repeat Step 3) before proceeding.

Step 5: Global Cleavage

  • Action: Once the full peptide sequence is synthesized, treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Causality: Trifluoroacetic acid (TFA) severs the linker bond, releasing the peptide into solution. The acetyl group on the ornithine side chain is completely impervious to TFA, ensuring the final product retains the targeted epigenetic modification.

References

  • Watanabe Chemical Industries - 172690-48-1 Fmoc-Orn(Ac)-OH Structure and Data. URL: [Link]

  • PubChem (National Institutes of Health) - N5-Acetyl-L-ornithine (CID 193343) Biological and Chemical Description. URL:[Link]

Sources

Exploratory

Synthesis and Purification of Fmoc-Orn(Ac)-OH: A Comprehensive Technical Guide

Strategic Rationale & Chemical Context In the realm of solid-phase peptide synthesis (SPPS) and epigenetic research, the precise incorporation of post-translationally modified amino acids is critical. Fmoc-Orn(Ac)-OH (N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

In the realm of solid-phase peptide synthesis (SPPS) and epigenetic research, the precise incorporation of post-translationally modified amino acids is critical. Fmoc-Orn(Ac)-OH (N-α-Fmoc-N-δ-acetyl-L-ornithine, CAS: 172690-48-1) serves as an indispensable building block. It is frequently utilized as a structural analog for acetyl-lysine in the synthesis of modified histone tails to map interactions with methyltransferases such as PRC2[1].

While direct acetylation of the commercially available Fmoc-Orn-OH is possible, it is cost-prohibitive at scale. As a Senior Application Scientist, I advocate for the bottom-up synthesis from L-Ornithine HCl , utilizing a transient Copper(II) chelation strategy[2]. This approach is not only economically viable but provides a masterclass in regioselective protection chemistry.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of Fmoc-Orn(Ac)-OH from L-Ornithine requires the selective modification of two distinct primary amines. The α-amine and δ-amine have similar pKa values, making direct selective functionalization thermodynamically challenging.

The Copper Chelation Paradigm

To achieve regioselectivity, we exploit the geometric constraints of transition metal coordination. When L-Ornithine is treated with Basic Copper Carbonate ( CuCO3​⋅Cu(OH)2​ ), the α-amino and α-carboxylate groups form a highly stable, bidentate 5-membered chelate ring with the Cu(II) ion[2].

  • Causality: The 5-membered ring is thermodynamically favored over a potential 7-membered ring involving the δ-amine. This effectively "locks" the α-center, leaving the δ-amine sterically exposed and electronically available for electrophilic attack by acetic anhydride.

Fmoc Protection Dynamics

Following δ-acetylation and copper decomplexation, the α-amine must be protected with the base-labile Fmoc group. We utilize Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) rather than Fmoc-Cl.

  • Causality: Fmoc-Cl is highly reactive and prone to forming mixed anhydrides with the free carboxylate, leading to the formation of Fmoc-dipeptide impurities. Fmoc-OSu is a milder, self-validating reagent that selectively targets the free α-amine without activating the carboxylate.

Workflow A L-Ornithine HCl B Orn-Cu(II) Complex A->B CuCO3·Cu(OH)2 Reflux, pH 8 C N-δ-Ac-Orn-Cu(II) B->C Ac2O, NaOH 0-5°C D N-δ-Ac-L-Ornithine C->D EDTA Decomplexation E Fmoc-Orn(Ac)-OH D->E Fmoc-OSu Acetone/H2O

Fig 1. Five-step scalable synthesis workflow for Fmoc-Orn(Ac)-OH from L-Ornithine HCl.

Self-Validating Experimental Protocol

Every robust chemical protocol must be a self-validating system—meaning the scientist can visually or analytically confirm the success of each step before proceeding.

Step 1: Synthesis of Ornithine-Copper(II) Complex
  • Dissolution: Dissolve 100 g of L-Ornithine HCl in 800 mL of distilled water. Adjust the pH to 8.0 using 2M NaOH.

  • Complexation: Add 65 g of Basic Copper Carbonate ( CuCO3​⋅Cu(OH)2​ ) in portions. Reflux the suspension for 2 hours.

  • Validation: The solution will transition to a deep, brilliant blue , indicating successful Cu(II) chelation.

  • Filtration: Filter the hot solution to remove unreacted copper salts. Cool the filtrate to room temperature.

Step 2: Regioselective δ-Acetylation
  • Cooling: Transfer the deep blue filtrate to an ice bath and cool to 0–5 °C. Causality: Low temperatures prevent the rapid hydrolysis of acetic anhydride in the aqueous medium.

  • Acetylation: Slowly add 75 mL of Acetic Anhydride dropwise over 1 hour, simultaneously adding 2M NaOH to maintain the pH strictly between 8.5 and 9.0.

  • Validation: Perform a Ninhydrin test on an aliquot. A negative result (no purple color) confirms complete acetylation of the δ-amine.

Mechanism Cu Cu(II) Coordination Alpha α-NH2 & α-COOH Chelation Cu->Alpha Steric Steric Blockade of α-Center Alpha->Steric Delta δ-NH2 Exposed for Acetylation Alpha->Delta

Fig 2. Mechanistic rationale of Cu(II) chelation for regioselective δ-amino acetylation.

Step 3: Copper Decomplexation

Historical protocols utilized highly toxic H2​S gas to precipitate CuS. We utilize EDTA for a safer, greener approach.

  • Chelator Addition: Add 1.1 equivalents of EDTA (Ethylenediaminetetraacetic acid) disodium salt to the reaction mixture and stir at 50 °C for 2 hours.

  • Validation: The hexadentate EDTA outcompetes the bidentate ornithine for the Cu(II) ion. The solution color will shift from deep blue to a lighter, greenish-blue (Cu-EDTA complex).

  • Isolation: Pass the solution through a strongly acidic cation exchange resin (e.g., Dowex 50W). The Cu-EDTA complex passes through, while the free N-δ-acetyl-L-ornithine binds to the resin. Elute the product using 5% aqueous ammonia and lyophilize.

Step 4: α-Amino Fmoc Protection
  • Reaction Setup: Dissolve the isolated N-δ-acetyl-L-ornithine in a 1:1 mixture of Water/Acetone (500 mL). Add Na2​CO3​ (2.0 eq) to adjust the pH to 9.0.

  • Fmoc Addition: Cool to 0 °C. Add Fmoc-OSu (1.1 eq) dissolved in 100 mL of Acetone dropwise. Stir overnight at room temperature.

  • Acidification: Evaporate the acetone under reduced pressure. Cool the aqueous layer and carefully acidify to pH 2.0–2.5 using 6M HCl.

  • Validation: A dense white precipitate of crude Fmoc-Orn(Ac)-OH will immediately form upon acidification.

Step 5: Purification & Crystallization

High peptide purity in SPPS is directly correlated to the purity of the Fmoc-amino acid building blocks[3].

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate ( 3×300 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Crystallization: Concentrate the Ethyl Acetate to roughly 200 mL. Heat to 50 °C and slowly add Hexane until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C cold room overnight. Filter the resulting pristine white crystals and dry under vacuum.

Quantitative Data & Quality Control

To ensure the synthesized Fmoc-Orn(Ac)-OH meets the rigorous standards required for pharmaceutical peptide synthesis, the following specifications must be met and verified via HPLC and LC-MS.

ParameterSpecification / Data
Chemical Name N-α-Fmoc-N-δ-acetyl-L-ornithine
CAS Number 172690-48-1,
Molecular Formula C22​H24​N2​O5​
Molecular Weight 396.44 g/mol ,
Appearance White to off-white crystalline powder
Overall Yield (from Orn) 65% – 72%
Purity (RP-HPLC) 98.0% (Gradient: Water/MeCN with 0.1% TFA)
Chiral Purity (ee) 99.5% (No racemization at α-carbon)

References

  • Semantic Scholar. Strategy for 'detoxification' of a cancer-derived histone mutant based on mapping its interaction with the methyltransferase PRC2. Semantic Scholar. Available at:[Link]

  • Google Patents.WO1996011181A1 - The manufacture of levobupivacaine and analogues thereof from l-lysine. (Details on transition metal complexation of basic amino acids).
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available at: [Link]

Sources

Foundational

The Strategic Role of the Acetyl Protecting Group on the Ornithine Side Chain: From Biosynthetic Precedent to Advanced Peptide Therapeutics

Executive Summary In the design and synthesis of complex peptide therapeutics, the management of reactive side chains is the fulcrum upon which synthetic success and biological efficacy balance. Ornithine (Orn), a non-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of complex peptide therapeutics, the management of reactive side chains is the fulcrum upon which synthetic success and biological efficacy balance. Ornithine (Orn), a non-proteinogenic homolog of lysine possessing a highly nucleophilic δ -amino group, presents unique challenges in both solid-phase peptide synthesis (SPPS) and pharmacokinetic optimization.

As a Senior Application Scientist, I present this technical whitepaper to elucidate the dual utility of the -acetyl (Ac) group. Far from being a mere synthetic placeholder, the acetyl group serves as a permanent structural modifier that neutralizes basicity, enhances lipophilicity, and prevents unwanted intramolecular cyclization. By bridging nature's biosynthetic pathways with modern Fmoc-SPPS methodologies, this guide provides a comprehensive, self-validating framework for utilizing -acetylornithine in drug development.

Biosynthetic Precedent: Nature’s Protecting Group Strategy

Before we engineered protecting groups in the laboratory, evolutionary biology perfected them. The use of the acetyl group to mask the ornithine side chain is a direct biomimetic strategy derived from the biosynthesis of L-arginine[1].

The Causality of Acetylation in Vivo

During arginine biosynthesis, L-glutamate is reduced to N-acetylglutamate semialdehyde. If the α -amino group (which eventually becomes the δ -amino group of ornithine) were left unprotected, its inherent nucleophilicity would drive an immediate, spontaneous intramolecular attack on the adjacent aldehyde moiety, forming an inactive cyclic pyrroline derivative.

Nature circumvents this via the enzyme ArgA, which acetylates the amine. The acetyl group delocalizes the nitrogen's lone pair of electrons into the carbonyl π -system via amide resonance. This drastically reduces the amine's nucleophilicity, effectively acting as a biological protecting group that prevents cyclization while the semialdehyde is transaminated by N-acetylornithine aminotransferase (ArgD)[1][2].

Biosynthesis A L-Glutamate B N-Acetylglutamate A->B ArgA (Acetylation) C N-Acetylglutamate semialdehyde B->C ArgB/ArgC C->C Ac prevents cyclization D N-Acetylornithine C->D ArgD (Transamination) E L-Ornithine D->E ArgE (Deacetylation) F L-Arginine E->F Urea Cycle

Arginine biosynthesis pathway showing the acetyl group preventing intermediate cyclization.

Quantitative Kinetic Data

The transamination step is highly specific. Table 1 summarizes the kinetic parameters of the E. coli ArgD enzyme (NAcOATase) acting upon N-acetylornithine, demonstrating the high catalytic efficiency nature achieves when the substrate is appropriately protected[2].

Table 1: Kinetic Parameters of E. coli NAcOATase (ArgD)[2]

Substrate kcat​ ( min−1 ) Km​ (mM) kcat​/Km​ ( min−1mM−1 )
N-acetylornithine 370.15246.6
N-succinyldiaminopimelate 180.075240.0

Solid-Phase Peptide Synthesis (SPPS) Workflows

In synthetic applications, the -acetyl group is utilized when a permanent modification is desired in the final therapeutic molecule. Unlike Boc or Alloc groups, which are transient and removed during cleavage or specific deprotection steps, the acetyl amide bond is highly stable to both basic Fmoc-deprotection conditions (piperidine) and harsh acidic cleavage conditions (TFA)[3].

Protocol: Self-Validating Incorporation of Fmoc-Orn(Ac)-OH

This step-by-step methodology ensures the seamless integration of Fmoc-Orn(Ac)-OH into a growing peptide chain without inducing racemization or unwanted branching. The protocol is designed as a self-validating system, utilizing in-process colorimetric assays to guarantee coupling efficacy.

Step 1: Resin Preparation & Swelling

  • Action: Suspend 2-Chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 30 minutes.

  • Causality: DCM optimally solvates the polystyrene matrix, causing the resin beads to swell. This maximizes the internal surface area, ensuring that reactive sites are fully accessible to incoming sterically hindered amino acids.

Step 2: N-Terminal Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Causality: Piperidine acts as a mild base to deprotonate the acidic proton of the fluorenyl ring, triggering a β -elimination mechanism that releases the Fmoc group. The -acetyl group on previously coupled Orn(Ac) residues is completely stable to these basic conditions, preventing premature side-chain exposure[3].

Step 3: Activation and Coupling

  • Action: Dissolve 3.0 eq of Fmoc-Orn(Ac)-OH, 2.9 eq of HBTU, and 3.0 eq of HOBt in DMF. Add 6.0 eq of DIPEA. Pre-activate for 3 minutes, then add to the resin. Agitate for 60 minutes.

  • Causality: HBTU converts the carboxylic acid into a highly reactive ester. HOBt intercepts this intermediate to form an active benzotriazole ester that suppresses oxazolone formation, thereby preventing racemization. DIPEA provides the non-nucleophilic basic environment necessary for activation. The -acetyl group masks the nucleophilicity of the ornithine side chain, ensuring coupling occurs exclusively at the α -carboxyl group[4].

Step 4: In-Process Validation (The Kaiser Test)

  • Action: Extract a few resin beads and treat with Ninhydrin, phenol, and KCN solutions at 100°C for 3 minutes.

  • Causality: This is the critical self-validation step. Free primary amines react with ninhydrin to form Ruhemann's purple (blue color). A yellow result confirms 100% coupling efficiency. A blue result triggers an automatic re-coupling cycle, ensuring the integrity of the final sequence.

Step 5: Global Cleavage and Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and validate via RP-HPLC and HRMS.

  • Causality: TFA cleaves the ester linkage anchoring the peptide to the resin and removes acid-labile protecting groups (e.g., Boc, tBu). Triisopropylsilane (TIS) scavenges reactive carbocations. Crucially, the -acetyl group is impervious to TFA, remaining permanently attached to the ornithine side chain in the final therapeutic peptide[3].

SPPS_Workflow A Resin Swelling (2-CTC in DCM) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling: Fmoc-Orn(Ac)-OH (HBTU/HOBt/DIPEA) B->C D In-Process Validation (Kaiser Test) C->D D->C Blue (Fail: Re-couple) E Iterative Elongation D->E Yellow (Pass) F Global Cleavage (95% TFA Cocktail) E->F G Purified Peptide with N-delta-Acetylornithine F->G

SPPS workflow for Fmoc-Orn(Ac)-OH incorporation with self-validating steps.

Applications in Drug Development

The strategic retention of the acetyl group on the ornithine side chain serves multiple advanced functions in modern pharmacophore design:

  • Siderophore Total Synthesis: Marine microorganisms secrete amphiphilic siderophores (e.g., amphibactin-T, moanachelin) to chelate iron. These complex molecules rely on acylated ornithine residues for their iron-scavenging polar head groups. Fmoc-Orn(Ac)-OH and Fmoc-Orn(Ac,OBz)-OH are the foundational building blocks enabling the solid-phase total synthesis of these natural products[4][5].

  • Pharmacokinetic Modulation: The primary amine of unprotected ornithine is protonated at physiological pH (pKa ~10.8). Acetylation neutralizes this positive charge, converting the highly polar amine into a neutral, hydrogen-bond-donating/accepting amide. This dramatically increases the lipophilicity of the peptide, enhancing membrane permeability, improving oral bioavailability, and facilitating blood-brain barrier (BBB) penetration.

  • Receptor Ligand Stabilization: In the development of Neuropeptide Y (NPY) Y4 receptor ligands, structural rigidity is paramount. Incorporating modified ornithine derivatives, including acylated and carbamoylated forms, fine-tunes the steric bulk and electronic distribution of the peptide. This strategy stabilizes the peptide against proteolytic degradation and locks it into its bioactive conformation, yielding ligands with picomolar binding constants[6].

Comparative Analysis of Ornithine Protecting Groups

To guide synthetic strategy, Table 2 provides a quantitative and qualitative comparison of the standard protecting groups utilized for the ornithine δ -amine.

Table 2: Physicochemical and Orthogonal Comparison of Ornithine δ -Protecting Groups

Protecting GroupChemical TypeCleavage ReagentOrthogonality (Fmoc SPPS)Primary Application
Acetyl (Ac) AmideHarsh Base / EnzymaticStable to Piperidine & TFAPermanent structural modification, PK tuning, Siderophores[4]
Boc CarbamateAcidic (95% TFA)Stable to PiperidineStandard transient side-chain protection[3]
Alloc Carbamate Pd(PPh3​)4​ / ScavengerStable to Piperidine & TFASelective deprotection for on-resin cyclization
Cbz (Z) Carbamate H2​/Pd or HF / TMSBrStable to Piperidine & TFASolution-phase synthesis, orthogonal to Boc[3]

Conclusion

The -acetyl protecting group on ornithine transcends its traditional definition as a mere synthetic shield. By mimicking nature's strategy to prevent spontaneous cyclization during biosynthesis, peptide chemists utilize Fmoc-Orn(Ac)-OH to exert precise control over solid-phase elongation. Furthermore, the permanent retention of the acetyl group in the final therapeutic molecule offers a powerful lever for modulating charge, lipophilicity, and receptor binding affinity, making it an indispensable tool in the arsenal of modern drug development.

References

  • Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications. Available at:[Link]

  • An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants. ACS Publications. Available at:[Link]

  • The Dual Biosynthetic Capability of N-Acetylornithine Aminotransferase in Arginine and Lysine Biosynthesis. Biochemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Architecting Peptides: A Deep Dive into Fmoc Protecting Group Chemistry and SPPS Workflows

Executive Summary Solid-phase peptide synthesis (SPPS) has fundamentally accelerated the pace of drug discovery and chemical biology. The transition from Boc (tert-butyloxycarbonyl) to Fmoc (9-fluorenylmethoxycarbonyl) c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Solid-phase peptide synthesis (SPPS) has fundamentally accelerated the pace of drug discovery and chemical biology. The transition from Boc (tert-butyloxycarbonyl) to Fmoc (9-fluorenylmethoxycarbonyl) chemistry marked a critical paradigm shift in peptide engineering. By employing an orthogonal protection scheme, Fmoc SPPS avoids the harsh, repeated acid treatments required in Boc chemistry, reserving strongly acidic conditions solely for final resin cleavage[1]. This technical guide dissects the mechanistic chemistry of Fmoc protection, rationalizes coupling reagent selection, and provides a self-validating protocol designed to mitigate critical side reactions.

The Mechanistic Basis of Fmoc Deprotection

The removal of the Fmoc protecting group is driven by a base-catalyzed, two-step mechanism[2]. Understanding this pathway is essential for troubleshooting incomplete deprotections and preventing sequence truncations.

  • Deprotonation : A mild base—typically a secondary amine like 20% piperidine in N,N-dimethylformamide (DMF)—abstracts the highly acidic proton at the 9-position of the fluorene ring[2][3].

  • β-Elimination : The resulting carbanion undergoes rapid β-elimination, cleaving the carbamate bond to release carbon dioxide and a highly reactive electrophile, dibenzofulvene (DBF)[2][3].

The Causality of Reagent Selection: Piperidine is uniquely suited for this step because it acts as both the deprotonating base and a nucleophilic scavenger. If left unquenched, the DBF intermediate could irreversibly alkylate the newly exposed primary amine of the growing peptide chain. Piperidine rapidly traps DBF to form a stable, UV-active fulvene-piperidine adduct, which is subsequently washed away[2][3].

FmocMechanism Fmoc Fmoc-Peptide-Resin Deprotonation Deprotonation (9-position) Fmoc->Deprotonation Base 20% Piperidine in DMF Base->Deprotonation Elimination β-Elimination Deprotonation->Elimination Products Free Amine + CO2 + DBF Elimination->Products Adduct DBF-Piperidine Adduct Products->Adduct Scavenged by Piperidine

Mechanism of Fmoc deprotection highlighting the dual role of piperidine as base and scavenger.

Navigating Coupling Chemistry: Causality in Reagent Selection

Once the N-terminal amine is exposed, the incoming Fmoc-protected amino acid must be converted into a highly reactive electrophilic ester. The choice of coupling reagent dictates the kinetics of amide bond formation and the purity of the final product.

  • Uronium/Aminium Salts (HATU, COMU) : Reagents like HATU are highly efficient, making them ideal for sterically hindered sequences or macrocyclizations[4]. However, they require the addition of strong tertiary amines like N,N-diisopropylethylamine (DIPEA) to initiate carboxyl activation[5]. COMU, an oxyma-based uronium salt, offers extremely fast kinetics and allows visual reaction monitoring, but its hyper-reactivity can lead to premature termination during cyclization if not carefully controlled[4][6].

  • Carbodiimides with Additives (DIC/Oxyma) : Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has emerged as the modern gold standard[7]. Unlike HATU, the DIC/Oxyma system generates a reactive ester without the need for strong tertiary amines[8]. This significantly lowers the basicity of the coupling environment, which is critical for preventing base-catalyzed side reactions[8].

Table 1: Comparison of Common Coupling Reagents in Fmoc SPPS
Reagent SystemChemical ClassRelative ReactivityOptimal Use CaseKey Limitations / Risks
DIC / Oxyma Carbodiimide + OximeHighRoutine synthesis, base-sensitive residues (Cys, His).Slower than HATU for highly hindered aza-peptides[6].
HATU / DIPEA Uronium SaltVery HighSterically hindered couplings, macrocyclization.Requires strong base; high risk of epimerization[4][8].
COMU / DIPEA Uronium (Oxyma-based)Extremely HighDifficult sequences requiring rapid acylation.High reactivity can cause side reactions if used in excess[4].

Critical Side Reactions and Rational Mitigation

A hallmark of a robust SPPS workflow is the anticipation and mitigation of sequence-specific side reactions.

Table 2: Common Side Reactions and Rational Mitigation Strategies
Side ReactionSusceptible ResiduesMechanistic CauseMitigation Strategy
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-SerBase-catalyzed nucleophilic attack by backbone nitrogen on the Asp side-chain ester[9].Replace piperidine with piperazine + 0.1 M HOBt[10].
Epimerization (Racemization) Cys, HisBase-catalyzed abstraction of the highly acidic α-proton during carboxyl activation[8].Use DIC/Oxyma to eliminate strong tertiary amines (e.g., DIPEA)[8].
Diketopiperazine Formation Proline (at position 1 or 2)Free N-terminal amine attacks the resin ester linkage, cleaving the dipeptide[9].Utilize sterically bulky 2-chlorotrityl chloride resin[9].

Self-Validating Protocol for Fmoc SPPS

To ensure scientific integrity, every synthetic step must be paired with an in-process control. The following protocol provides a self-validating workflow for standard Fmoc SPPS.

SPPSWorkflow Resin Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect UV UV Monitoring (304 nm) Deprotect->UV UV->Deprotect Broad Peak (Incomplete) Wash1 DMF Wash (5x) UV->Wash1 Narrow Peak (Complete) Couple AA Coupling (DIC/Oxyma, 2-4 hrs) Wash1->Couple Wash2 DMF & DCM Wash Couple->Wash2 Wash2->Deprotect Next Cycle Cleave TFA Cleavage & Global Deprotection Wash2->Cleave Sequence Complete

Iterative Fmoc SPPS cycle featuring UV-Vis monitoring for real-time deprotection validation.

Step-by-Step Methodology:

Step 1: Resin Preparation & Swelling

  • Procedure : Select an appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide for C-terminal amides)[11]. Suspend the resin in DMF and agitate for 30 minutes.

  • Causality : The dielectric constant and hydrogen-bonding capacity of DMF effectively solvate the polystyrene/PEG matrix. This expands the polymer network, maximizing the diffusion rate of reagents to the active sites and reducing steric hindrance[11][12].

Step 2: Fmoc Deprotection with UV-Vis Validation

  • Procedure : Treat the swollen resin with 20% (v/v) piperidine in DMF for 5–10 minutes. Drain and repeat the treatment for another 5–10 minutes[5].

  • Self-Validation (In-Process Control) : Monitor the deprotection effluent spectrophotometrically at 304 nm or 312 nm[13]. The formation of the fulvene-piperidine adduct produces a distinct UV peak. A narrow, sharp peak indicates efficient deprotection. A broad, lingering peak signals a sterically hindered "difficult" sequence, dictating the need for extended deprotection times or the addition of a stronger base like DBU[13].

Step 3: Washing

  • Procedure : Wash the resin thoroughly with DMF (5 x 5 mL)[5].

  • Causality : Complete removal of residual piperidine is critical. Trace amounts of base will cause premature deprotection of the incoming Fmoc-amino acid during the coupling phase, leading to double-coupling errors and sequence insertions.

Step 4: Amino Acid Activation and Coupling

  • Procedure : In a separate vial, dissolve the Fmoc-protected amino acid (3–5 equivalents relative to resin loading) and Oxyma Pure (3–5 equivalents) in DMF. Add DIC (3–5 equivalents) and pre-activate for 5 minutes[5][14]. Add the activated mixture to the resin and agitate for 2–4 hours at room temperature[5].

  • Self-Validation (In-Process Control) : Perform a Kaiser test (ninhydrin test) on a micro-cleaved sample of the resin. A negative (yellow) result confirms the complete acylation of all primary amines. A positive (blue) result dictates that the coupling step must be repeated before proceeding.

Step 5: Cleavage and Global Deprotection

  • Procedure : Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry under vacuum[5]. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2–3 hours[7].

  • Causality of Scavengers : The acidic cleavage of side-chain protecting groups (e.g., t-butyl groups) generates highly stable, electrophilic tert-butyl carbonium ions. If unquenched, these cations will irreversibly alkylate electron-rich residues like Tryptophan, Cysteine, or Methionine[1]. Adding scavengers like 0.5% dithioethane (DTE) or 1,2-ethanedithiol (EDT) to the TFA cocktail acts as a nucleophilic sink, trapping the carbonium ions and protecting the peptide[1][5].

  • Isolation : Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether[5]. Centrifuge to pellet the peptide, decant the ether, and dry under vacuum prior to RP-HPLC purification[5].

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Cre
  • Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - Peptide.com.
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • A Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent - USPTO.
  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent - ResearchG
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies.
  • Methods for Removing the Fmoc Group - Renyi.hu.
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Public
  • WO2019120639A1 - Solid phase synthesis of acylated peptides - Google P

Sources

Foundational

Engineering the Future of Peptidomimetics: The Strategic Application of Ornithine Derivatives

Executive Summary The transition from natural peptides to synthetic peptidomimetics is a critical frontier in modern drug discovery. While natural peptides offer high target affinity, they are fundamentally limited by ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to synthetic peptidomimetics is a critical frontier in modern drug discovery. While natural peptides offer high target affinity, they are fundamentally limited by rapid proteolytic degradation and poor membrane permeability. As a Senior Application Scientist, I present this technical guide to elucidate the integration of ornithine (Orn)—a non-proteinogenic amino acid—into novel peptide architectures. By leveraging ornithine’s unique structural properties, researchers can engineer peptides with enhanced metabolic stability, superior cellular uptake, and precise conformational constraints. This whitepaper details the causality behind ornithine-based chemical strategies, provides self-validating synthetic protocols, and explores its transformative applications in antimicrobial agents, cell-penetrating peptides (CPPs), and amyloid-beta inhibitors.

The Biochemical Rationale for Ornithine in Peptidomimetics

Ornithine is a lower homologue of lysine, possessing a δ -amino group rather than an ε -amino group. This single methylene deletion fundamentally alters the residue's physicochemical behavior:

  • Proteolytic Evasion: As a non-proteinogenic amino acid synthesized during the urea cycle, ornithine is not recognized by standard endogenous proteases (e.g., trypsin), dramatically increasing the serum half-life of ornithine-containing peptides (1)[1].

  • Conformational Nucleation: The shorter side chain restricts the conformational space of the peptide backbone. When utilized in lactam bridges or tail-to-side-chain stapling, ornithine acts as a potent nucleator for β -hairpin and α -helical structures.

  • Charge Density Modulation: In cationic peptides, substituting lysine with ornithine alters the spatial presentation of the positive charge, enhancing electrostatic interactions with the negatively charged phospholipid bilayers of bacterial or mammalian cells (2)[2].

Orthogonal Protection Strategies in SPPS

To harness ornithine for complex architectures like cyclic peptides, Solid-Phase Peptide Synthesis (SPPS) requires highly orthogonal protection schemes. The α -amino group is typically protected by a base-labile Fmoc group, while the δ -amino side-chain requires an acid-labile group.

The strategic use of the monomethoxytrityl (Mmt) protecting group (Fmoc-L-Orn(Mmt)-OH) is highly preferred for on-resin cyclization. Unlike Boc, which requires 95% Trifluoroacetic acid (TFA) for removal, Mmt is hyper-acid-labile and can be cleaved with just 1% TFA. This allows the ornithine side chain to be selectively deprotected while the peptide remains anchored to the resin and other side-chain protecting groups remain intact (3)[3].

SPPS A Fmoc-Orn(Mmt)-OH Coupled to Resin B Fmoc Deprotection (20% Piperidine) A->B Base C Peptide Elongation B->C SPPS Cycles D Selective Mmt Cleavage (1% TFA in DCM) C->D Mild Acid E On-Resin Cyclization (Lactam Bridge Formation) D->E PyBOP/DIPEA F Global Cleavage (95% TFA) E->F Strong Acid

Workflow for orthogonal deprotection and on-resin cyclization using Fmoc-Orn(Mmt)-OH.

Protocol: Self-Validating On-Resin Lactam Cyclization

This protocol establishes a self-validating workflow for creating lactam bridges between an ornithine δ -amine and an aspartic/glutamic acid side chain.

  • Step 1: Resin Swelling. Suspend the resin-bound peptide in Dichloromethane (DCM) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the exposure of internal reactive sites to reagents.

  • Step 2: Selective Mmt Deprotection. Treat the resin with 1% TFA / 5% Triisopropylsilane (TIS) in DCM (5 x 3 mins). Causality: The mild acid selectively cleaves the Mmt group. Validation: The cleavage generates a trityl cation, turning the solution bright yellow. The step is self-validating; repeat treatments until the effluent is completely colorless, confirming total Mmt removal.

  • Step 3: Neutralization. Wash the resin with 5% Diisopropylethylamine (DIPEA) in DCM (3 x 2 mins). Causality: Residual TFA must be neutralized to prevent premature global cleavage and to ensure the δ -amine is in its reactive, deprotonated state for coupling. Validation: Spot the final wash effluent on pH paper to ensure a basic environment (pH > 8).

  • Step 4: Lactam Cyclization. Add 3 equivalents of PyBOP and 6 equivalents of DIPEA in Dimethylformamide (DMF). React for 2-4 hours. Causality: PyBOP activates the free carboxyl group of the acidic residue, facilitating an intramolecular nucleophilic attack by the ornithine δ -amine. Validation: Perform a Kaiser Test. A negative result (yellow beads/solution) confirms the complete consumption of the primary amine, validating successful cyclization.

  • Step 5: Global Cleavage. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to remove remaining protecting groups and cleave the cyclic peptide from the resin (4)[4].

Therapeutic Applications of Ornithine Derivatives

Antimicrobial Peptides (AMPs) and Sepsis Remediation

The clinical translation of AMPs is often hindered by high manufacturing costs and off-target cytotoxicity. Researchers have engineered small, highly potent AMPs using novel polycationic β -amino acids, specifically β2,2

  • and β3,3 -bis-homo-ornithine derivatives.
  • Mechanistic Causality: These moieties mimic the cationic side chains of two distinct basic residues (like arginine or lysine) within a single residue footprint. The additional methylene group in the β -amino acid backbone reduces steric hindrance around the quaternary center. This allows for the extreme shortening of the peptide sequence while maintaining the high cationic charge density required to disrupt negatively charged bacterial membranes, resulting in potent in vivo activity against sepsis with minimal eukaryotic cytotoxicity (5)[5].

Cell-Penetrating Peptides (CPPs)

CPPs are vital vehicles for intracellular drug delivery. Replacing native lysine residues with ornithine, or incorporating ornithine into cyclic architectures, drastically improves delivery efficiency.

  • Mechanistic Causality: In cyclic cyclohexapeptides, the incorporation of ornithine paired with a hydrophobic decylamine tail creates an optimal spatial balance. The ornithine side-chain allows the hydrophobic decanoyl group to insert deeply into the lipid bilayer. Because ornithine is non-natural, it evades serum proteases, resulting in a peptide that outperforms standard CPPs (like CPP12) in high-serum conditions by avoiding sequestration by serum proteins (6)[6].

CPP A Ornithine-rich CPP (Extracellular) B Electrostatic Binding (Phospholipid Bilayer) A->B Charge Interaction C Direct Translocation (Energy-Independent) B->C High Conc. D Endocytosis (Energy-Dependent) B->D Low Conc. F Cytosolic Delivery C->F E Endosomal Escape (Membrane Disruption) D->E pH Drop E->F

Internalization pathways of Ornithine-rich Cell-Penetrating Peptides.

Amyloid- β Fibrillogenesis Inhibitors

Alzheimer’s disease pathology is driven by the aggregation of Amyloid- β (A β ) peptides. Ornithine derivatives are utilized in "tail-to-side-chain" peptide stapling to create potent aggregation inhibitors.

  • Mechanistic Causality: By linking a dicarboxylic acid at the N-terminus to the side-chain amine of an ornithine or lysine residue, the peptide is forced into a rigid β -hairpin conformation. This constrained macrocycle binds to the native A β sequence but prevents further intermolecular hydrogen bonding, effectively capping the fibril and blocking the pathogenic aggregation cascade (7)[7].

Quantitative Efficacy Profiles

To benchmark the impact of ornithine modifications, the following table synthesizes quantitative data from recent structural optimization studies:

Peptide ClassStructural ModificationKey Quantitative OutcomeMechanistic Causality
Cyclic CPPs Dap replaced by Ornithine2-fold increase in cellular entry activityElongated side-chain allows deeper hydrophobic insertion into the lipid bilayer.
Cyclic CPPs Ornithine + Decylamine (Peptide 17)5-fold improvement in entry; 2.8x more active than CPP12 in 10% FBSOptimal balance of conformational rigidity and resistance to serum protein binding.
AMPs β2,2 -bis-homo-OrnithineMIC 2 to 16 µg/mL against Gram +/- bacteriaMimics dual basic residues, retaining high cationic charge while reducing steric hindrance.

Conclusion

The integration of ornithine derivatives into peptide design represents a paradigm shift in the development of peptidomimetics. By utilizing orthogonal SPPS strategies—specifically the Fmoc/Mmt chemistry—researchers can reliably synthesize highly constrained, proteolytically stable macrocycles. Whether engineering ultra-short antimicrobial agents, highly efficient cell-penetrating vehicles, or rigid amyloid inhibitors, ornithine provides the precise structural and electrostatic control required to translate biological hypotheses into viable therapeutic candidates.

References

  • Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. PMC - NIH.[Link]

  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PMC - NIH.[Link]

  • Cyclic Cell-Penetrating Peptides with Single Hydrophobic Groups. PMC - NIH.[Link]

  • Peptidomimetics prepared by tail-to-side chain one component peptide stapling inhibit Alzheimer's amyloid-β fibrillogenesis. PMC - NIH.[Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.[Link]

Sources

Exploratory

Synthesizing the Ocean's Iron Scavengers: A Technical Guide to Fmoc-Orn(Ac)-OH Derivatives in Marine Siderophore SPPS

An in-depth technical whitepaper on the synthesis and application of Fmoc-protected acetylated ornithine derivatives in the development of marine amphiphilic siderophores. The Mechanistic Imperative of Marine Siderophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the synthesis and application of Fmoc-protected acetylated ornithine derivatives in the development of marine amphiphilic siderophores.

The Mechanistic Imperative of Marine Siderophores

In the oligotrophic environment of the open ocean, iron concentrations plummet to sub-nanomolar levels (0.01–2 nM), severely limiting microbial growth. To survive, marine bacteria such as Vibrio and Marinobacter species secrete amphiphilic siderophores—low-molecular-weight, high-affinity iron(III) chelators. Unlike terrestrial siderophores (e.g., enterobactin), marine variants like amphibactins , moanachelins , and marinobactins possess a unique structural duality: a highly polar peptidic headgroup responsible for iron chelation, and a hydrophobic fatty acid tail (C12–C18) that anchors the molecule to the bacterial membrane, preventing it from diffusing away in the vast oceanic water column .

The iron-binding core of these molecules relies almost exclusively on a tris-hydroxamate motif. Biologically, this is achieved through the enzymatic modification of L-ornithine to form -hydroxy- -acetyl-ornithine. Replicating this complex, non-proteinogenic amino acid in the laboratory requires highly specialized building blocks, primarily centered around Fmoc-Orn(Ac)-OH and its orthogonally protected hydroxylated derivatives.

The Core Synthon: Fmoc-Orn(Ac)-OH and its Hydroxamate Derivatives

When designing a synthetic route for marine siderophores via Solid-Phase Peptide Synthesis (SPPS), the choice of the ornithine building block dictates the thermodynamic success of the final iron complex.

Standard Fmoc-Orn(Ac)-OH lacks the δ -hydroxyl group. While it is frequently used to synthesize "knock-out" siderophore analogs to establish baseline structure-activity relationships (proving that the hydroxamate, not just the acetyl group, is strictly required for Fe(III) binding), the total synthesis of wild-type marine siderophores requires the hydroxylated variants: Fmoc-Orn(Ac,OtBu)-OH or Fmoc-Orn(Ac,OBz)-OH .

Causality in Protecting Group Strategy

The hydroxamate oxygen is highly nucleophilic and prone to side reactions (such as unintended acylation) during iterative peptide elongation.

  • The OtBu Strategy: Utilizing Fmoc-Orn(Ac,OtBu)-OH allows for a streamlined synthesis where the O -tert-butyl group is cleaved simultaneously with the peptide from the resin using high concentrations of Trifluoroacetic Acid (TFA).

  • The OBz Strategy: Fmoc-Orn(Ac,OBz)-OH employs a benzoyl protecting group. Because the Bz group is completely stable to TFA, it provides absolute orthogonality. It must be removed via mild basic hydrolysis (e.g., hydrazine) prior to acidic global cleavage. This strategy is preferred when synthesizing complex amphibactins where prolonged TFA exposure might degrade delicate unsaturated fatty acid tails.

Quantitative Data: Siderophore Properties and Protecting Group Dynamics

Table 1: Structural and Thermodynamic Properties of Marine Amphiphilic Siderophores | Siderophore Family | Producing Organism | Peptidic Headgroup | Fatty Acid Tail Range | Membrane Affinity ( M−1 ) | | :--- | :--- | :--- | :--- | :--- | | Amphibactins | Vibrio sp. R-10 | Ser-(Orn) 3​ | C14 – C18 | 3.8×103−8.3×102 | | Moanachelins | Vibrio sp. Nt1 | Gly/Ala-(Orn) 3​ | C12 – C16 | High (Cell-associated) | | Marinobactins | Marinobacter sp. | Variable | C12 – C18 | Moderate |

Table 2: Protecting Group Strategy for Ornithine Derivatives in SPPS | Building Block | δ -N Modification | Cleavage/Deprotection Condition | Synthetic Application | | :--- | :--- | :--- | :--- | | Fmoc-Orn(Ac)-OH | Acetylated (No -OH) | Standard TFA (95%) | Siderophore analogs (Fe-binding negative controls) | | Fmoc-Orn(Ac,OtBu)-OH | Acetylated, O -tBu | Prolonged TFA (95%), >6 hrs | Direct SPPS of wild-type hydroxamate siderophores | | Fmoc-Orn(Ac,OBz)-OH | Acetylated, O -Bz | Mild Base (e.g., NH2​NH2​ ), then TFA | Orthogonal SPPS requiring selective deprotection |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following DOT diagram maps the logical progression of amphibactin synthesis using the OBz-protected ornithine derivative.

SPPS_Workflow A 1. Resin Loading (Rink Amide) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Coupling Fmoc-Orn(Ac,OBz)-OH B->C D 4. N-Terminal Acylation (Fatty Acid) C->D E 5. On-Resin Debenzoylation D->E F 6. TFA Cleavage & HPLC Validation E->F

Solid-phase peptide synthesis workflow for marine amphiphilic siderophores.

Self-Validating Experimental Protocol: Synthesis of Amphibactin-T

This protocol utilizes Fmoc-Orn(Ac,OBz)-OH to build the tris-hydroxamate core, ensuring a self-validating feedback loop at each synthetic node .

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, ensuring the reactive sites are fully solvated and accessible to the bulky ornithine derivatives.

Step 2: Iterative Deprotection and Coupling

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A plateau indicates complete Fmoc removal.

  • Coupling: Dissolve Fmoc-Orn(Ac,OBz)-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Add to the resin and agitate for 2 hours.

    • Causality: HATU is specifically selected over standard DIC/HOBt because the -modifications on the ornithine side chain create significant steric bulk, which can hinder the formation of the peptide bond. The highly reactive HOAt ester generated by HATU overcomes this activation energy barrier.

    • Validation: Perform a Kaiser test. A yellow/colorless result validates the complete consumption of primary amines.

Step 3: N-Terminal Acylation

  • Action: Following the final Fmoc deprotection of the terminal serine or glycine residue, couple the target fatty acid (e.g., tetradecanoic acid for Amphibactin-T) using DIC and Oxyma Pure (3.0 eq each) for 4 hours.

Step 4: Orthogonal On-Resin Debenzoylation

  • Action: Treat the resin with a solution of 2% hydrazine ( NH2​NH2​⋅H2​O ) in DMF for 2 hours at room temperature. Wash extensively with DMF and DCM.

  • Causality: Because the benzoyl group on the hydroxamate oxygen is acid-stable, it will survive the final TFA cleavage. Removing it on-resin via basic nucleophilic attack prevents the need for post-cleavage solution-phase deprotection, which can lead to the formation of complex, difficult-to-purify side products.

Step 5: Global Cleavage and LC-MS Validation

  • Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours. Filter the resin and precipitate the crude siderophore in ice-cold diethyl ether.

  • Validation: Centrifuge, decant, and dissolve the pellet in 50% Acetonitrile/Water. Analyze immediately via LC-MS. The presence of the [M+H]+ ion corresponding to the fully deprotected amphibactin validates the integrity of the synthesis.

Mechanism of Iron(III) Chelation

Once synthesized, the biological efficacy of the siderophore depends entirely on the spatial arrangement of the three ornithine-derived hydroxamate groups. These groups coordinate the Fe(III) ion in a hexacoordinate, octahedral geometry. The high formation constants ( Kf​≈1030 ) ensure that the siderophore can strip iron from virtually any competing environmental ligand .

Iron_Coordination Fe Fe(III) Center H1 Hydroxamate 1 (Orn 1) H1->Fe Bidentate (O,O') H2 Hydroxamate 2 (Orn 2) H2->Fe Bidentate (O,O') H3 Hydroxamate 3 (Orn 3) H3->Fe Bidentate (O,O') Peptide Peptide Backbone (Ser/Gly/Ala) Peptide->H1 Peptide->H2 Peptide->H3 Tail Lipid Tail (C12-C18) Tail->Peptide Amide Bond

Hexacoordinate octahedral iron(III) chelation by tris-hydroxamate siderophores.

Conclusion & Future Perspectives

The use of Fmoc-Orn(Ac)-OH and its hydroxylated counterparts (OtBu and OBz derivatives) has democratized the study of marine siderophores. By enabling the precise, solid-phase construction of amphibactins and moanachelins, researchers can now systematically alter the fatty acid tail length and the peptidic headgroup composition. This synthetic control is currently driving the development of "Trojan Horse" antibiotics—where synthetic siderophores are conjugated to antimicrobial payloads, tricking pathogenic bacteria into actively transporting their own destruction across their cell membranes.

References

  • Structure and membrane affinity of a suite of amphiphilic siderophores produced by a marine bacterium. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry.[Link]

  • Chemistry and Biology of Siderophores from Marine Microbes. Marine Drugs (MDPI).[Link]

  • Discovery of Peptidic Siderophore Degradation by Screening Natural Product Profiles in Marine-Derived Bacterial Mono- and Cocultures. Biochemistry (ACS Publications).[Link]

Foundational

Engineering the Future of Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Executive Summary The pharmaceutical landscape is undergoing a paradigm shift. While canonical peptides derived from the 20 standard proteinogenic amino acids offer exquisite target selectivity and low toxicity, their cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical landscape is undergoing a paradigm shift. While canonical peptides derived from the 20 standard proteinogenic amino acids offer exquisite target selectivity and low toxicity, their clinical translation is frequently derailed by poor oral bioavailability and rapid proteolytic degradation[1]. To bridge the gap between the oral availability of small molecules and the high affinity of biologics, drug developers are increasingly turning to Non-Proteinogenic Amino Acids (NPAAs) .

As a Senior Application Scientist, I have observed firsthand that the successful integration of NPAAs—such as D-amino acids, N-methylated residues, and α,α -disubstituted amino acids—requires a fundamental redesign of both our synthetic chemistry workflows and our in vitro validation assays. This whitepaper provides a rigorous, causality-driven guide to incorporating NPAAs into drug discovery pipelines, ensuring that every synthetic step and analytical protocol operates as a robust, self-validating system.

Mechanistic Rationale: Why NPAAs?

The incorporation of NPAAs is not merely a structural novelty; it is a rational engineering choice designed to overcome specific pharmacokinetic and pharmacodynamic liabilities[2].

  • Overcoming Proteolytic Liability: Endogenous proteases have evolved to recognize specific stereochemical and structural motifs inherent to L-amino acids. By substituting an L-amino acid with its D-enantiomer or introducing bulky α -methyl groups (e.g., Aminoisobutyric acid, Aib), we induce severe steric clashes within the protease active site, effectively halting amide bond hydrolysis[1].

  • Enhancing Membrane Permeability: Canonical peptides suffer from a high desolvation penalty due to exposed amide backbone hydrogen bond donors. N-methylation of the peptide backbone eliminates these donors, increasing the molecule's lipophilicity and facilitating passive transcellular diffusion across the intestinal epithelium[2].

  • Locking Bioactive Conformations: Unstructured linear peptides suffer a massive entropic penalty upon binding to their target. Cyclic NPAAs or β -amino acids restrict the Ramachandran dihedral angles ( ϕ and ψ ), pre-organizing the peptide into its bioactive conformation and exponentially increasing target affinity[2].

NPAA_Mechanisms NPAA Non-Proteinogenic Amino Acids (NPAAs) Stability Proteolytic Stability NPAA->Stability Permeability Membrane Permeability NPAA->Permeability Affinity Target Affinity NPAA->Affinity D_AA D-Amino Acids & Steric Hindrance Stability->D_AA N_Me N-Methylation (Reduced H-Bonds) Permeability->N_Me Constrained Conformational Constraints Affinity->Constrained

Mechanistic pathways through which NPAAs enhance peptide drug-like properties.

Synthetic Integration: Solid-Phase Peptide Synthesis (SPPS)

The structural anomalies that make NPAAs valuable biologically also make them challenging synthetically. The steric hindrance associated with bulky side chains or N-substituted amines drastically reduces the kinetics of standard coupling reactions[3]. Standard reagents like HBTU are often insufficient. We must employ highly reactive coupling reagents (e.g., HATU or DIC/Oxyma Pure) and optimize deprotection strategies to prevent incomplete reactions and deletion sequences[3].

Protocol: Fmoc-SPPS of Sterically Hindered NPAAs

This protocol utilizes a self-validating approach via intermediate colorimetric testing and capping to ensure high-fidelity chain elongation.

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a reaction vessel. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of the polymer matrix, ensuring that reactive sites are fully exposed to incoming reagents[3].

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat for 10 minutes. Wash the resin 5 times with DMF.

    • Causality: Piperidine initiates a base-catalyzed β -elimination to remove the N-terminal Fmoc group. The double treatment ensures complete deprotection, especially critical when the N-terminus is buried or sterically hindered[3].

  • Activation & Coupling: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-NPAA-OH, 0.39 mmol (3.9 eq) of HATU, and 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) in minimal DMF. Add the pre-activated mixture to the resin and agitate for 2–4 hours.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester capable of overcoming the steric bulk of the NPAA. Using a slight sub-stoichiometry of HATU (3.9 eq vs 4.0 eq of amino acid) prevents the capping of the free amine via guanidinylation, a common side reaction that terminates chain growth.

  • Monitoring (Self-Validation): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). If the test is positive (indicating unreacted amines), repeat Step 3 (double coupling).

  • Capping: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 10 minutes. Wash thoroughly with DMF.

    • Causality: Capping acetylates any remaining unreacted amines. This intentionally truncates failed sequences, preventing the formation of "deletion peptides" ( n−1 sequences) that are notoriously difficult to separate from the target peptide during downstream RP-HPLC purification[4].

  • Cleavage: Treat the resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5) for 2 hours at room temperature. Filter the solution and precipitate the crude peptide in cold diethyl ether.

In Vitro Validation: Serum Stability Profiling

To validate the protective effects of NPAAs, we must subject the synthesized candidates to an in vitro serum stability assay. A robust assay must be a closed, self-validating system: it requires an internal standard for normalization, a rapidly degrading canonical peptide as a positive control, and an aggressive quenching mechanism that halts all enzymatic activity instantly to prevent post-sampling degradation[5].

Protocol: LC-MS/MS Serum Stability Assay
  • Matrix Preparation: Centrifuge fresh human serum at 13,000 rpm for 10 minutes to remove lipids. Pre-incubate the clarified serum at 37°C for 15 minutes[6].

  • Initiation: Prepare 1 mM stock solutions of the NPAA-peptide and a canonical control peptide in DMSO. Spike these into the pre-warmed serum to achieve a final peptide concentration of 5 µM.

    • Causality: The final DMSO concentration must remain below 2% to ensure that the organic solvent does not denature or inhibit endogenous serum proteases, which would yield artificially inflated half-life data[5].

  • Time-Course Sampling: At predefined time points ( t=0,1,3,8,24 hours), extract a 50 µL aliquot of the incubation mixture[5].

  • Quenching & Precipitation: Immediately mix the 50 µL aliquot with 50 µL of 15% Trichloroacetic Acid (TCA) or cold acetonitrile (containing a stable isotope-labeled internal standard). Incubate at 4°C for 15 minutes.

    • Causality: The sudden shift in pH (via TCA) or dielectric constant (via organic solvent) instantaneously denatures serum proteins and proteases. This "freezes" the degradation profile at the exact time point, ensuring kinetic accuracy[6].

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated serum proteins. Transfer the clear supernatant to an LC-MS vial[5].

  • Quantification: Analyze the supernatant via RP-LC-MS/MS. Quantify the area under the curve (AUC) for the intact parent mass relative to the internal standard. Calculate the half-life ( t1/2​ ) by fitting the data to a first-order exponential decay model[7].

Assay_Workflow Incubate Incubation in Human Serum (37°C) Sample Time-Point Sampling Incubate->Sample Quench TCA/ACN Quenching (Enzyme Denaturation) Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Workflow for in vitro serum stability profiling of NPAA-modified peptides.

Quantitative Impact of NPAAs

The integration of NPAAs yields measurable, often exponential, improvements in the physicochemical properties of peptide therapeutics. The table below summarizes typical quantitative shifts observed during lead optimization campaigns.

Table 1: Impact of NPAA Substitutions on Peptide Physicochemical Properties

Modification StrategyCanonical ExampleNPAA-Modified AnalogProteolytic Half-Life ( t1/2​ )Apparent Permeability ( Papp​ )
Enantiomeric Inversion L-Ala-L-Phe motifD-Ala-D-Phe motif <1 hourMinimal change
Backbone N-Methylation Leu-EnkephalinN-Me-Leu-Enkephalin ∼3 hoursIncreased 2–3x
α -Methylation Standard α -helixAib-containing helix >24 hoursDecreased flexibility (locked)
Cyclization (Side-chain) Linear hexapeptideDisulfide/Lactam cyclic ∼4 hoursTarget-dependent increase

Conclusion

Non-proteinogenic amino acids are not merely supplementary tools; they are foundational building blocks required to transition peptides from biological probes into viable clinical therapeutics. By understanding the causality behind steric hindrance in SPPS and the necessity of rigorous, self-validating stability assays, drug discovery professionals can systematically engineer out the inherent liabilities of natural peptides. As synthetic methodologies continue to evolve, the chemical space accessible via NPAAs will only expand, driving the next generation of highly potent, bioavailable therapeutics.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. URL:[Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. URL:[Link]

  • Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PLoS One. URL:[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. URL:[Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis - ACS Publications. URL:[Link]

Sources

Exploratory

Stability and Degradation Pathways of Fmoc-Orn(Ac)-OH: A Technical Whitepaper

Executive Summary In solid-phase peptide synthesis (SPPS), preserving the structural and chiral integrity of amino acid building blocks is paramount. Fmoc-Orn(Ac)-OH ( Nα​ -Fmoc- Nδ​ -acetyl-L-ornithine) is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), preserving the structural and chiral integrity of amino acid building blocks is paramount. Fmoc-Orn(Ac)-OH ( Nα​ -Fmoc- Nδ​ -acetyl-L-ornithine) is a highly specialized derivative utilized when the ornithine side chain requires stable, orthogonal protection that resists standard cleavage cocktails, or when synthesizing post-translational modification mimics[1][2]. However, exposing this building block to the iterative chemical stressors of SPPS—specifically repetitive basic deprotection cycles and aggressive carboxyl activation—can trigger distinct degradation pathways.

This whitepaper provides an in-depth mechanistic analysis of Fmoc-Orn(Ac)-OH degradation, supported by quantitative stability profiling and self-validating experimental workflows designed for rigorous quality control.

Mechanistic Degradation Pathways

The degradation of Fmoc-Orn(Ac)-OH under SPPS conditions is driven by three primary mechanisms, each governed by specific thermodynamic and kinetic factors.

G FmocOrn Fmoc-Orn(Ac)-OH (Intact Precursor) Base Basic Conditions (e.g., Piperidine) FmocOrn->Base Activation Carboxyl Activation (e.g., HATU/DIPEA) FmocOrn->Activation Aqueous Extreme pH Extremes (Strong Acid/Base) FmocOrn->Aqueous Deprotection Premature Fmoc Cleavage (E1cB Mechanism) Base->Deprotection Oxazolone Oxazolone Formation (Epimerization) Activation->Oxazolone Hydrolysis Acetyl Hydrolysis (Side-chain) Aqueous->Hydrolysis

Fig 1. Core degradation pathways of Fmoc-Orn(Ac)-OH under SPPS stress conditions.

Pathway A: Base-Catalyzed Premature Fmoc Cleavage (E1cB Mechanism)

The fluorenylmethoxycarbonyl (Fmoc) group is engineered for base lability, but this feature becomes a liability during prolonged coupling steps. The degradation proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The electron-withdrawing nature of the fluorenyl ring renders the C9 proton highly acidic. When exposed to a base, this proton is abstracted to form a stabilized carbanion. Rapid β -elimination follows, releasing the free amine, carbon dioxide, and highly reactive dibenzofulvene (DBF)[4][5]. If this occurs prematurely during activation (e.g., due to excessive DIPEA), it leads to truncated sequences or unprompted oligomerization.

Pathway B: Epimerization via Oxazol-5(4H)-one Formation

While urethane protecting groups like Fmoc generally suppress racemization compared to N -acyl groups, strong activation reagents (e.g., HATU, PyBOP) can still drive epimerization[6]. The highly electrophilic activated C-terminal ester is susceptible to intramolecular nucleophilic attack by the Fmoc carbonyl oxygen. This cyclization yields an oxazol-5(4H)-one intermediate [7][8]. The α -proton of this intermediate is highly acidic, leading to rapid enolization. Because the enol intermediate is planar and achiral, subsequent aminolysis results in a racemic mixture of L- and D- epimers.

Oxazolone Activated Activated Fmoc-Orn(Ac)-O-Ester (C-terminal Activation) Attack Intramolecular Attack by Carbonyl Oxygen Activated->Attack Oxazolone Oxazol-5(4H)-one Intermediate (Highly Reactive) Attack->Oxazolone Enolization Enolization / Deprotonation at Alpha-Carbon Oxazolone->Enolization Epimers L- and D-Fmoc-Orn(Ac)-Peptide (Epimeric Mixture) Oxazolone->Epimers Direct Aminolysis Racemization Loss of Chirality (Achiral Intermediate) Enolization->Racemization Racemization->Epimers Aminolysis

Fig 2. Mechanism of oxazol-5(4H)-one mediated epimerization during carboxyl activation.

Pathway C: Side-Chain Acetyl Hydrolysis

The Nδ​ -acetyl group provides robust protection against standard piperidine deprotection and TFA cleavage cocktails. However, under extreme aqueous basic conditions (e.g., >0.1 M NaOH) or prolonged exposure to strong aqueous acids at elevated temperatures, the amide bond of the acetyl group undergoes hydrolysis, exposing the reactive primary amine of the ornithine side chain.

Quantitative Stability Profiling

To guide rational protocol design, the degradation kinetics of Fmoc-Orn(Ac)-OH under various SPPS stress conditions are summarized below.

Stress ConditionPrimary Degradation PathwayObserved Degradation RateRecommended Mitigation Strategy
20% Piperidine / DMF (25°C) Fmoc Cleavage (E1cB)>99% in < 15 minExpected behavior; ensure rapid washing post-deprotection.
5 eq. DIPEA / DMF (25°C) Premature Fmoc Cleavage~2-5% over 24 hoursLimit pre-activation times; use non-nucleophilic bases (e.g., TMP).
HATU / DIPEA Activation (25°C) Oxazolone Epimerization1-3% D-epimer per hourSwitch to DIC/Oxyma; couple immediately upon activation.
0.1 M NaOH (aq) (25°C) Acetyl Hydrolysis & Fmoc Loss> 90% in 1 hourAvoid strong aqueous bases during downstream processing.

Experimental Validation Workflows

To establish a self-validating system for monitoring these pathways, the following protocols utilize internal controls to ensure data integrity.

Workflow Start Sample: Fmoc-Orn(Ac)-OH (10 mM in DMF) Stress Apply Stress Conditions (Base, Activation, Temp) Start->Stress Quench Quench Reaction (Acidification to pH 3) Stress->Quench Split Analytical Split Quench->Split LCMS LC-MS Analysis (Mass & Purity Profiling) Split->LCMS Chiral Chiral HPLC (Epimerization Quantification) Split->Chiral Data Data Synthesis & Degradation Kinetics LCMS->Data Chiral->Data

Fig 3. Validated experimental workflow for assessing Fmoc-Orn(Ac)-OH stability.

Protocol 1: LC-MS Profiling of Premature Fmoc Cleavage

Causality Check: This protocol uses acidic quenching to instantly protonate bases, halting the E1cB elimination to capture an accurate kinetic snapshot.

  • Preparation: Dissolve Fmoc-Orn(Ac)-OH to 10 mM in anhydrous DMF. Spike with 1 mM Fmoc-Ala-OH as an internal standard to normalize MS ionization fluctuations.

  • Stress Induction: Add 5 equivalents of DIPEA. Incubate at 25°C.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes. (The t=0 sample validates baseline purity).

  • Quenching (Critical Step): Immediately inject the aliquot into 950 µL of Acetonitrile/Water (50:50) containing 0.1% TFA.

  • Analysis: Inject 5 µL onto an LC-MS system (C18 column). Monitor UV absorbance at 260 nm (for DBF adducts) and 301 nm (for intact Fmoc), alongside MS scanning for m/z 397.1 [M+H]+ .

Protocol 2: Chiral HPLC Assessment of Epimerization

Causality Check: Derivatization with an achiral amine locks the stereocenter, preventing further epimerization during chromatographic separation.

  • Activation Simulation: Combine Fmoc-Orn(Ac)-OH (1 eq), HATU (0.95 eq), and DIPEA (2 eq) in DMF.

  • Incubation: Allow the complex to incubate for 1, 2, and 4 hours to intentionally induce oxazolone formation.

  • Derivatization: Add 10 equivalents of benzylamine. The achiral amine undergoes aminolysis with the activated ester/oxazolone, forming a stable amide.

  • Quenching: Neutralize the reaction with 0.1% TFA in Water.

  • Chiral Chromatography: Analyze using a chiral stationary phase (e.g., Chiralpak IC) under isocratic conditions (Hexane/Isopropanol) to separate and quantify the L- and D- epimers.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing the Coupling Efficiency of Fmoc-Orn(Ac)-OH in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Reagent Comparison, Mechanistic Causality, and Optimized SPPS Protocols Introduction & Biological Relevance The incorporat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Reagent Comparison, Mechanistic Causality, and Optimized SPPS Protocols

Introduction & Biological Relevance

The incorporation of modified non-proteinogenic amino acids is a cornerstone of modern peptide engineering and natural product synthesis. Fmoc-Orn(Ac)-OH ( -Fmoc- -acetyl-L-ornithine) is a critical building block frequently utilized in the total synthesis of amphiphilic marine siderophores (e.g., amphibactins and moanachelins)[1] and in the development of post-translationally modified peptide therapeutics.

However, coupling Fmoc-Orn(Ac)-OH during Solid-Phase Peptide Synthesis (SPPS) presents unique physicochemical challenges. The acetylated δ -amine introduces significant steric bulk, reducing the kinetics of amide bond formation. Furthermore, ornithine derivatives are highly susceptible to side reactions, necessitating a rigorous selection of coupling reagents to maintain high crude purity and prevent chiral degradation.

Mechanistic Challenges: Steric Hindrance and The "Ornithine Effect"

To achieve high coupling efficiency, one must understand the causality behind typical synthesis failures associated with ornithine derivatives:

  • The Ornithine Effect (Lactamization): Ornithine residues have a strong propensity to undergo intramolecular cyclization. The δ -nitrogen can act as a nucleophile, attacking the activated C-terminal carbonyl to form a thermodynamically favorable six-membered lactam ring (a 3-amino-2-piperidinone derivative) [2]. While the acetyl protecting group in Fmoc-Orn(Ac)-OH mitigates direct nucleophilic attack, prolonged activation times or highly basic conditions can still induce structural instability and truncated sequences.

  • Base-Catalyzed Epimerization: The use of strong tertiary bases (like DIPEA) during activation abstracts the α -proton of the amino acid, leading to epimerization (conversion of the L-enantiomer to the D-enantiomer).

  • Guanidinylation: When using aminium/uronium-based coupling reagents (e.g., HATU, HBTU), any unreacted reagent can react directly with the free N-terminus of the resin-bound peptide, causing irreversible guanidinylation and permanent chain termination [3].

G Start Fmoc-Orn(Ac)-OH Activation DIC_Oxyma DIC / Oxyma Pure (Neutral/Mild) Start->DIC_Oxyma HATU_DIPEA HATU / DIPEA (Basic/Uronium) Start->HATU_DIPEA Path1 Oxyma Ester Intermediate DIC_Oxyma->Path1 Carbodiimide Activation Path2 OAt Ester Intermediate HATU_DIPEA->Path2 Excess Base Required Result1 High Yield Suppressed Epimerization No Guanidinylation Path1->Result1 Result2 Risk of Guanidinylation Base-Catalyzed Epimerization Potential Lactamization Path2->Result2

Figure 1: Mechanistic pathways and logical outcomes of Fmoc-Orn(Ac)-OH activation using different reagents.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent dictates the microenvironment of the activation step. We compared the three most common SPPS coupling systems for Fmoc-Orn(Ac)-OH:

  • HATU / DIPEA: Traditionally considered the "gold standard" for hindered amino acids due to the highly reactive OAt ester it forms. However, the requirement for excess DIPEA (often 2-3 equivalents) creates a highly basic environment that promotes α -proton abstraction (epimerization). Furthermore, HATU carries a high risk of N-terminal guanidinylation if pre-activation is incomplete [3].

  • HBTU / DIPEA: A less reactive analog of HATU. It forms an OBt ester, which is often insufficiently reactive to overcome the steric hindrance of the acetylated ornithine side chain within a standard 60-minute coupling cycle, leading to deletion sequences.

  • DIC / Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of 4.60 [4]. When combined with the carbodiimide DIC, it forms a highly reactive Oxyma ester under essentially neutral conditions. This system completely avoids the use of DIPEA during activation, drastically reducing epimerization. Because DIC is not a uronium salt, guanidinylation is chemically impossible, allowing for longer coupling times or higher temperatures without chain termination [5].

Quantitative Comparison Table
Coupling Reagent SystemTypical Coupling Yield (%)Epimerization RiskGuanidinylation RiskPrimary Byproducts / Issues
DIC / Oxyma Pure > 98% Very Low None Minimal; highly soluble byproducts (diisopropylurea).
HATU / DIPEA 92 - 95%Moderate to HighHigh (if poorly pre-activated)Guanidinylated truncated peptides; D-enantiomer impurities.
HBTU / DIPEA 80 - 85%ModerateHighDeletion sequences due to incomplete coupling.

Data summarized from comparative SPPS studies on hindered and aggregating peptide sequences [4][5].

Optimized Experimental Protocol: DIC/Oxyma Coupling

To establish a self-validating system, the following protocol utilizes DIC/Oxyma Pure to maximize the coupling efficiency of Fmoc-Orn(Ac)-OH while minimizing side reactions.

Reagents Required
  • Amino Acid: Fmoc-Orn(Ac)-OH (4.0 equivalents relative to resin loading)

  • Activators: N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq), Oxyma Pure (4.0 eq)

  • Solvent: Peptide-synthesis grade N,N-Dimethylformamide (DMF)

  • Resin: Rink Amide AM resin (or equivalent)

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

  • Swell the resin in DMF for 30 minutes.

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will prematurely react with the activated amino acid, consuming reagents and lowering yield.

Step 2: Pre-Activation of Fmoc-Orn(Ac)-OH

  • Dissolve Fmoc-Orn(Ac)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in a minimum volume of DMF (typically 0.1 M concentration).

  • Add DIC (4.0 eq) to the solution.

  • Stir the mixture at room temperature for 3–5 minutes. Causality: This pre-activation step converts the transient, highly reactive O-acylisourea intermediate into the stable, highly reactive Oxyma ester before it contacts the resin, ensuring smooth acylation.

Step 3: Coupling Reaction

  • Add the pre-activated Fmoc-Orn(Ac)-OH solution to the resin.

  • Agitate gently at room temperature for 60 minutes. (For highly aggregated sequences, coupling can be extended to 120 minutes without risk of guanidinylation).

  • Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Step 4: Self-Validation (The Kaiser Test)

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • Interpretation:

    • Yellow/Colorless beads: The coupling is complete (primary amines are fully acylated). Proceed to the next Fmoc deprotection cycle.

    • Blue beads: The coupling is incomplete. Do not proceed. Perform a second coupling (double-coupling) using 2.0 eq of Fmoc-Orn(Ac)-OH, DIC, and Oxyma Pure for 45 minutes.

G Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activation: Fmoc-Orn(Ac)-OH + DIC + Oxyma Pure (4:4:4 eq, 5 min) Resin->Preactivation Coupling Coupling Reaction (Room Temp, 60 min) Preactivation->Coupling Wash Washing (DMF/DCM) Removal of Diisopropylurea Coupling->Wash Test Kaiser Test (Self-Validation Step) Wash->Test Success Fmoc Deprotection & Next Cycle Test->Success Negative (Yellow) Recouple Double Coupling (2 eq reagents, 45 min) Test->Recouple Positive (Blue) Recouple->Wash Re-wash

Figure 2: Optimized SPPS workflow for Fmoc-Orn(Ac)-OH using DIC/Oxyma activation and self-validation.

Summary of Best Practices

  • Avoid Uronium Salts for Hindered Residues: While HATU is powerful, the mandatory inclusion of DIPEA risks epimerization of the ornithine derivative. DIC/Oxyma provides the necessary reactivity without the basic microenvironment.

  • Monitor Lactamization: If LC-MS analysis of the crude peptide reveals a mass loss corresponding to truncation at the ornithine residue, this indicates the "ornithine effect" (lactamization) occurred. Switching to DIC/Oxyma and ensuring strict temperature control (avoiding microwave heating >50°C for this specific residue) will suppress this pathway.

  • Solvent Optimization: If coupling remains sluggish in DMF, consider using 2-Methyltetrahydrofuran (2-MeTHF). Recent studies indicate that DIC/Oxyma activation proceeds significantly faster in less polar solvents, counterbalancing the steric hindrance of the acetylated side chain [6].

References

  • An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. ResearchGate. Available at:[Link]

  • The ornithine effect in peptide cation dissociation. PMC - NIH. Available at:[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. Available at:[Link]

  • Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides. RSC Publishing. Available at:[Link]

Application

Fmoc-Orn(Ac)-OH incorporation in automated peptide synthesizers

Advanced Application Notes: Incorporation of Fmoc-Orn(Ac)-OH in Automated Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Strategic Context The incorporation of non-proteinogenic amino acids into synthetic pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: Incorporation of Fmoc-Orn(Ac)-OH in Automated Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Context

The incorporation of non-proteinogenic amino acids into synthetic peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced metabolic stability, target affinity, and structural rigidity. Specifically, ornithine—an amino acid structurally homologous to lysine but possessing a shorter aliphatic side chain—is highly valued in pharmaceutical synthesis[1].

Fmoc-Orn(Ac)-OH ( -Fmoc- -acetyl-L-ornithine) is a specialized building block utilized to directly introduce acetylated ornithine residues into a growing peptide chain. This direct incorporation strategy bypasses the need for post-synthetic, on-resin acetylation, which often suffers from incomplete conversion and off-target modifications. Fmoc-Orn(Ac)-OH is particularly critical in the synthesis of siderophore mimics (such as deferriferrichrysin analogs for metal chelation)[2], antimicrobial peptides, and targeted diagnostic agents.

Mechanistic Causality & Chemical Dynamics

To achieve high-fidelity synthesis using Fmoc-Orn(Ac)-OH, researchers must understand the specific chemical dynamics of this derivative during automated SPPS.

Overcoming Intramolecular Hydrogen Bonding Unlike heavily sterically hindered protecting groups (e.g., Pbf on Arginine), the delta-acetyl group on ornithine presents a different challenge: hydrogen bonding. During the activation of the alpha-carboxyl group, the proximity of the delta-acetylated amine can lead to transient intramolecular hydrogen bonding or localized aggregation on the resin. This reduces the effective concentration of the activated ester available for the incoming coupling step.

Causality of Reagent Selection To mitigate aggregation and drive acylation to completion, High-Efficiency SPPS (HE-SPPS) protocols are highly recommended.

  • Activator System: The use of N,N′ -Diisopropylcarbodiimide (DIC) in combination with Ethyl cyanohydroxyiminoacetate (OxymaPure) is superior to traditional HBTU/DIPEA systems. OxymaPure forms a highly reactive ester that resists epimerization, while the neutral nature of the DIC/Oxyma reaction prevents base-catalyzed side reactions[3].

  • Thermal Disruption: Applying microwave heating (e.g., 75°C – 90°C) provides the kinetic energy required to disrupt transient hydrogen bonds, linearizing the peptide backbone and exposing the reactive amine for successful coupling[4].

G Start Fmoc-Orn(Ac)-OH Monomer DIC DIC / OxymaPure Activation Start->DIC SideReaction Intramolecular H-Bonding (Aggregation Risk) Start->SideReaction Room Temp ActiveEster Oxyma Active Ester (Highly Reactive) DIC->ActiveEster Product Successful Acylation (Peptide Elongation) ActiveEster->Product Reaction with Resin Amine Heat Microwave Heating (75°C - 90°C) SideReaction->Heat Mitigates H-Bonds Heat->ActiveEster

Caption: Mechanistic pathway of Fmoc-Orn(Ac)-OH activation, highlighting thermal mitigation of aggregation.

Quantitative Data Synthesis

The following tables summarize the optimal parameters for handling Fmoc-Orn(Ac)-OH in automated continuous-flow or microwave-assisted synthesizers.

Table 1: Coupling Reagent Efficacy for Fmoc-Orn(Ac)-OH

Coupling System Base Required Microwave Temp Reaction Time Epimerization Risk Acylation Efficiency
DIC / OxymaPure None 90°C 2 - 5 min Very Low > 98%
HATU / DIPEA DIPEA (2 eq) 75°C 5 - 10 min Low-Moderate > 95%

| HBTU / DIPEA | DIPEA (2 eq) | Room Temp | 45 - 60 min | Moderate | ~ 85% |

Table 2: Stability Profile of the -Acetyl Group

Reagent / Condition Purpose Stability of Ac Group
20% Piperidine in DMF Fmoc Deprotection Stable (No deacetylation observed)
TFA / TIS / H2O (95:2.5:2.5) Global Cleavage Stable (Remains intact on Ornithine)

| Hydrazine (2% in DMF) | Orthogonal Dde Removal | Stable (Resistant to mild nucleophiles) |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in Quality Control (QC) checkpoints to verify the successful incorporation of Fmoc-Orn(Ac)-OH before proceeding to subsequent, potentially expensive, synthesis steps.

Protocol 1: Automated HE-SPPS Incorporation of Fmoc-Orn(Ac)-OH

Equipment: Microwave-assisted automated peptide synthesizer (e.g., CEM Liberty Blue). Scale: 0.1 mmol. Resin: Rink Amide AM resin (loading ~0.74 mmol/g).

Step 1: Resin Swelling

  • Transfer 135 mg of Rink Amide AM resin to the synthesizer reaction vessel.

  • Swell the resin automatically using 5 mL of DMF for 15 minutes at room temperature.

  • Drain the solvent.

Step 2: Fmoc Deprotection

  • Deliver 4 mL of 20% Piperidine in DMF to the reaction vessel.

  • Heat the vessel to 90°C via microwave irradiation for 1 minute.

  • Drain and wash the resin with DMF (3 × 4 mL).

Step 3: Amino Acid Activation and Coupling

  • Prepare stock solutions in DMF:

    • Fmoc-Orn(Ac)-OH: 0.2 M (5 equivalents relative to resin loading).

    • DIC: 0.5 M (5 equivalents).

    • OxymaPure: 0.5 M (5 equivalents)[3].

  • The synthesizer automatically delivers 2.5 mL of the amino acid solution, 1.0 mL of DIC, and 1.0 mL of OxymaPure to the vessel.

  • Irradiate the reaction mixture to reach 90°C and hold for 2 to 4 minutes[4].

  • Drain the reaction mixture and wash the resin with DMF (3 × 4 mL).

Step 4: Self-Validation (Micro-Cleavage QC) Causality: Because Fmoc-Orn(Ac)-OH can occasionally aggregate depending on the preceding sequence, a micro-cleavage ensures the coupling was successful before adding the next amino acid.

  • Extract ~2 mg of the peptidyl-resin manually.

  • Treat with 200 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 30 minutes.

  • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS. The target mass must reflect the addition of the Orn(Ac) residue (+156.1 Da to the peptide fragment mass).

Protocol 2: Global Cleavage and Isolation

Once the full peptide sequence is complete and the final N-terminal Fmoc group is removed:

  • Wash the resin thoroughly with Dichloromethane (DCM) (5 × 4 mL) to shrink the resin and remove residual DMF.

  • Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Add 5 mL of the Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H2O.

  • Agitate at room temperature for 2 hours. Note: The delta-acetyl group is completely stable under these highly acidic conditions.

  • Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to Preparative HPLC purification.

G Resin Swell Resin (DMF, 15 min) Deprotect Fmoc Deprotection (20% Piperidine, 90°C) Resin->Deprotect Couple Couple Fmoc-Orn(Ac)-OH (DIC/Oxyma, 90°C) Deprotect->Couple QC Micro-Cleavage QC (LC-MS Verification) Couple->QC QC->Couple Incomplete (Re-couple) Elongate Continue Synthesis (Iterative Cycles) QC->Elongate Mass Confirmed Cleave Global Cleavage (TFA/TIS/H2O, 2 hrs) Elongate->Cleave

Caption: Self-validating automated SPPS workflow for peptides containing Fmoc-Orn(Ac)-OH.

References

  • Kobayashi, K., et al. "Synthesis and application of an Nδ-acetyl-Nδ-hydroxyornithine analog: identification of novel metal complexes of deferriferrichrysin." Bioorganic & Medicinal Chemistry, 2012. Available at:[Link]

  • NBInno. "The Role of Ornithine Derivatives in Pharmaceutical Synthesis." NBInno Insights, 2026. Available at:[Link]

  • CSIC. "Supporting Information: High Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." CSIC Repositories. Available at: [Link]

  • Mijalis, A. J., et al. "Stirring Peptide Synthesis to a New Level of Efficiency." Nature Chemical Biology, 2017. Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography." RSC Advances. Available at:[Link]

Sources

Method

Application Note: Synthesis and Macrocyclization Strategies for Peptides Incorporating the Fmoc-Orn(Ac)-OH Pharmacophore

Executive Summary & Scientific Rationale Macrocyclic peptides represent a privileged modality in modern drug discovery, bridging the gap between small molecules and biologics by offering high target affinity, enhanced pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Macrocyclic peptides represent a privileged modality in modern drug discovery, bridging the gap between small molecules and biologics by offering high target affinity, enhanced proteolytic stability, and cellular permeability . The incorporation of non-proteinogenic amino acids, such as N-δ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH), introduces unique pharmacophoric and structural properties into these scaffolds.

Orn(Ac) serves as a critical motif in the synthesis of siderophore mimics (e.g., ferrichrome analogs) for targeted bacterial drug delivery . Furthermore, it acts as a highly specific steric probe for epigenetic targets (such as HDACs and bromodomains). While it mimics acetyl-lysine (the natural substrate for these enzymes), its aliphatic side chain is one methylene unit shorter, allowing researchers to precisely probe the depth and steric constraints of epigenetic binding pockets.

Because the δ-amine of Orn(Ac) is end-capped (acetylated) and chemically inert under standard peptide synthesis conditions, it cannot serve as a nucleophile for macrocyclization. Consequently, the macrocyclic architecture must be engineered via orthogonal handles—typically through head-to-tail (N-to-C) lactamization or side-chain-to-side-chain bridging . This technical guide details a self-validating, highly efficient protocol for synthesizing Orn(Ac)-containing macrocycles using an off-resin head-to-tail cyclization strategy.

Mechanistic Insights: Causality in Experimental Design

To ensure a robust and high-yielding synthesis, every step of the workflow must be mechanistically justified:

  • Resin Selection (2-Chlorotrityl Chloride):

    • Causality: Head-to-tail cyclization requires a fully protected linear peptide precursor. 2-Chlorotrityl chloride (CTC) resin is highly acid-sensitive, allowing for the cleavage of the linear peptide using mild acid (e.g., 20% Hexafluoroisopropanol) while strictly preserving all side-chain protecting groups (Boc, tBu, Trt). This prevents unwanted side-reactions during the subsequent solution-phase cyclization.

  • Coupling Dynamics of Fmoc-Orn(Ac)-OH:

    • Causality: The acetylated side chain of Orn(Ac) can participate in intramolecular hydrogen bonding, potentially inducing secondary structure formation (e.g., β-sheet aggregation) on the resin. To mitigate this, coupling is performed using the highly reactive uronium salt HATU. This ensures rapid acylation before aggregation can stall the chain elongation.

  • Macrocyclization Thermodynamics:

    • Causality: Off-resin macrocyclization is entropically disfavored. The reaction is performed under high-dilution conditions (1–5 mM) to favor intramolecular cyclization over intermolecular oligomerization. PyBOP/HOAt is selected as the coupling reagent system over HATU; PyBOP provides a slower, more controlled activation that drastically minimizes C-terminal epimerization during the extended cyclization timeframe.

Visual Workflow

G Start Linear SPPS Assembly (Fmoc Strategy) OrnAc Incorporate Fmoc-Orn(Ac)-OH (Pharmacophore Insertion) Start->OrnAc Branch Choose Cyclization Strategy OrnAc->Branch OnResin On-Resin Cyclization (e.g., Side-Chain to Side-Chain) Branch->OnResin OffResin Off-Resin Cyclization (e.g., Head-to-Tail) Branch->OffResin Deprotect Orthogonal Deprotection (Pd(PPh3)4 for Alloc/Allyl) OnResin->Deprotect Cleave Mild Cleavage (HFIP) Retain Protecting Groups OffResin->Cleave CyclizeOn Lactamization (HATU / DIPEA) Deprotect->CyclizeOn CyclizeOff Dilute Solution Cyclization (PyBOP / DIPEA) Cleave->CyclizeOff FinalOn Global Cleavage (TFA) CyclizeOn->FinalOn FinalOff Global Deprotection (TFA) CyclizeOff->FinalOff Product Macrocyclic Peptide with Orn(Ac) Side Chain FinalOn->Product FinalOff->Product

Workflow for the solid-phase synthesis and orthogonal macrocyclization of Orn(Ac)-peptides.

Experimental Methodology: Self-Validating Protocol

Phase 1: Linear Assembly on CTC Resin
  • Resin Loading: Swell CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 min. Add the C-terminal Fmoc-amino acid (0.6 eq relative to resin capacity) and DIPEA (2.4 eq) in DCM. Agitate for 2 h at room temperature. End-cap unreacted trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 15 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×). Verify deprotection via a positive Kaiser test.

  • Coupling of Fmoc-Orn(Ac)-OH: Pre-activate Fmoc-Orn(Ac)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add the activated mixture to the resin and agitate for 45 min. Verify coupling completion via a negative Kaiser test.

  • Chain Elongation: Continue iterative SPPS for the remaining sequence using standard DIC/Oxyma or HATU/DIPEA coupling protocols. Ensure the final N-terminal Fmoc group is removed prior to cleavage.

Phase 2: Mild Cleavage (Preparation for Cyclization)
  • Wash the fully assembled resin-bound peptide extensively with DCM (5×) to remove all traces of DMF, which can interfere with the mild cleavage.

  • Treat the resin with a cleavage cocktail of 20% Hexafluoroisopropanol (HFIP) in DCM (v/v) for 30 min at room temperature.

  • Filter the cleavage cocktail into a round-bottom flask. Wash the resin twice with neat DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure to yield the fully protected linear peptide. Self-Validation: Analyze a micro-aliquot via LC-MS to confirm the presence of the protected mass.

Phase 3: Off-Resin Head-to-Tail Macrocyclization
  • Dissolve the protected linear peptide in dry DMF to achieve a final high-dilution concentration of 2 mM.

  • Add PyBOP (3.0 eq) and HOAt (3.0 eq) to the solution.

  • Dropwise, add DIPEA (6.0 eq) while stirring vigorously.

  • Monitor the reaction via LC-MS. The disappearance of the linear precursor and the emergence of the [M - H2O] mass indicates successful lactamization. Cyclization is typically complete within 12–24 hours.

  • Concentrate the reaction mixture under high vacuum.

Phase 4: Global Deprotection and Purification
  • Treat the crude cyclic peptide with a global deprotection cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Note: The Orn(Ac) functional group is an amide and is completely stable to these stringent acidic conditions.

  • Precipitate the peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 min, and wash the pellet twice with fresh ether.

  • Purify via preparative RP-HPLC (C18 column, utilizing a water/acetonitrile gradient supplemented with 0.1% TFA).

Quantitative Data & Optimization

The choice of coupling reagent and peptide concentration heavily influences the yield of the macrocyclization step. The table below summarizes optimization data for the cyclization of a model Orn(Ac)-containing hexapeptide.

Cyclization Reagent SystemConcentration (mM)Epimerization (%)Oligomerization (%)Isolated Yield (%)
HATU / DIPEA10.0> 15%35%12%
HATU / DIPEA2.012%10%45%
PyBOP / DIPEA2.08%8%62%
PyBOP / HOAt / DIPEA 2.0 < 2% < 5% 78%
DPPA / NaHCO31.0< 1%< 5%65% (Slower kinetics)

Table 1: Optimization of off-resin head-to-tail macrocyclization for Orn(Ac)-containing peptides. The PyBOP/HOAt/DIPEA system at 2.0 mM provides the optimal balance of high yield, rapid kinetics, and negligible epimerization.

References

  • Ziemek, R., et al. "N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Chmielewska, A., et al. "Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic." Frontiers in Microbiology, 2024. URL:[Link]

  • Wang, Y., et al. "Recent advances in peptide macrocyclization strategies." Chemical Society Reviews, 2024. URL:[Link]

  • Ji, C., et al. "Enterobactin on a Bead: Parallel, Solid Phase Siderophore Synthesis Reveals Structure–Activity Relationships for Iron Uptake in Bacteria." ACS Infectious Diseases, 2020. URL:[Link]

Application

Application Note: Cleavage and Final Deprotection of Peptides Containing Nδ-Acetyl-Ornithine (Orn(Ac))

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context Nδ-acetyl-ornithine (Orn(Ac)) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

Nδ-acetyl-ornithine (Orn(Ac)) is a highly versatile, non-proteinogenic amino acid utilized in the synthesis of complex marine siderophores (such as qinichelins)[1], histone modification models, and as a stable structural mimetic for citrulline. In standard Fmoc solid-phase peptide synthesis (SPPS), this residue is incorporated seamlessly using the commercially available building block Fmoc-Orn(Ac)-OH.

A critical juncture in the synthesis of Orn(Ac)-containing peptides is the final global deprotection and resin cleavage. The primary objective is to quantitatively remove acid-labile protecting groups (e.g., tBu, Trt, Pbf) and sever the peptide-resin anchor without compromising the structural integrity of the Nδ-acetyl modification[2]. This application note details the mechanistic rationale, optimized protocols, and scavenger selections required to successfully isolate fully deprotected Orn(Ac) peptides.

Mechanistic Causality: The Orthogonality of the Nδ-Acetyl Group

The success of synthesizing Orn(Ac)-containing peptides relies entirely on the chemical orthogonality between the Nδ-acetyl group and standard SPPS protecting groups.

During the final cleavage step, highly concentrated trifluoroacetic acid (TFA) is employed to generate reactive carbocations (e.g., t-butyl and trityl cations) from side-chain protecting groups, driving acidolytic cleavage[3]. Unlike Boc or tBu groups—which readily undergo protonation and subsequent cleavage in TFA—the aliphatic amide bond of the Nδ-acetyl group exhibits significant partial double-bond character due to resonance.

The Causality of Stability: This resonance prevents the protonation of the amide nitrogen under standard non-aqueous acidic conditions (95% TFA). Consequently, the Orn(Ac) residue is completely stable to standard TFA cleavage cocktails, allowing the acetyl modification to be quantitatively retained in the final crude peptide without the risk of deacetylation or N-O acyl shifting[4].

Experimental Workflow

SPPS_Cleavage step1 1. Peptidyl-Resin Preparation Swell in DCM (10 min) step2 2. Cocktail Addition Add TFA/Scavenger Mix step1->step2 step3 3. Acidolytic Cleavage Agitate at RT (2-3 hrs) step2->step3 step4 4. Filtration Separate Resin from Filtrate step3->step4 step5 5. Concentration Evaporate to 5-10% Volume step4->step5 step6 6. Precipitation Add Cold Diethyl Ether step5->step6 step7 7. Isolation Centrifuge & Lyophilize step6->step7

Workflow for the TFA-mediated cleavage and isolation of Orn(Ac)-containing peptides.

Step-by-Step Cleavage Protocol

Because the Orn(Ac) residue is inert to TFA, the cleavage protocol is dictated entirely by the surrounding amino acid sequence and the solid support linker (e.g., Wang or Rink Amide)[5].

Step 1: Resin Swelling

Transfer the fully synthesized, Fmoc-deprotected peptidyl-resin to a sealable sintered glass funnel or a dedicated cleavage vessel. Add Dichloromethane (DCM) and agitate gently for 10–15 minutes.

  • Causality: DCM penetrates the polymer matrix (e.g., polystyrene or PEG-PS), expanding the resin pores. This swelling ensures that the viscous cleavage cocktail can uniformly access all internal peptide linkages, preventing truncated or partially deprotected sequences[2].

Step 2: Cleavage Reaction

Drain the DCM thoroughly. Add the selected TFA-based cleavage cocktail (approximately 10 mL per gram of dry resin)[6]. Agitate the mixture gently at room temperature for 2 to 3 hours[5].

  • Causality: The high concentration of TFA protonates the linker, severing the peptide from the solid support. Scavengers (such as TIPS, EDT, or phenol) must be included to act as nucleophilic traps, permanently quenching the highly reactive carbocations before they can alkylate sensitive residues.

Step 3: Filtration and Concentration

Filter the cleavage solution into a clean, dry round-bottom flask or centrifuge tube. Wash the depleted resin with an additional 2–3 mL of neat TFA to extract any residual trapped peptide. Concentrate the combined filtrate under a gentle stream of nitrogen gas until the volume is reduced to approximately 5–10% of its original volume.

  • Causality: Reducing the TFA volume minimizes the amount of diethyl ether required for the subsequent precipitation step and significantly increases the yield of the recovered peptide by driving the thermodynamic equilibrium toward precipitation.

Step 4: Ether Precipitation

Add a 10-fold volume of ice-cold, peroxide-free anhydrous diethyl ether to the concentrated filtrate[2]. A white precipitate should form immediately[2].

  • Causality: Peptides are highly polar and insoluble in non-polar solvents like ether. Conversely, the cleaved organic protecting groups and scavengers remain highly soluble in the ether layer. The cold temperature further decreases the dielectric constant of the solution, thermodynamically favoring the rapid and complete precipitation of the peptide[2].

Step 5: Isolation and Lyophilization

Centrifuge the suspension at 3000 × g for 5 minutes at 4°C. Carefully decant the ether supernatant. Wash the peptide pellet twice more by resuspending it in fresh cold ether and centrifuging. Finally, dissolve the pellet in a mixture of MS-grade water and acetonitrile (typically 50:50 v/v with 0.1% TFA) and lyophilize to obtain the crude Orn(Ac)-containing peptide[4].

Quantitative Data: Cleavage Cocktail Selection

The presence of Orn(Ac) does not require a specialized cocktail; rather, the cocktail must be tailored to the vulnerabilities of the other residues in the sequence[5].

Cleavage CocktailComposition (v/v)Target Sequence CharacteristicsMechanistic Rationale
Reagent B TFA / TIPS / Phenol / H₂O (88 : 2 : 5 : 5)Peptides with Tyr, Trp, but lacking Cys/Met.Phenol protects Tyr from alkylation; TIPS provides hydride transfer to rapidly quench t-butyl and trityl cations[5].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides containing Cys, Met, Trp, and Arg(Pbf).EDT and thioanisole act as soft nucleophiles to prevent oxidative damage and irreversible alkylation of sulfur-containing residues[6].
Standard TFA TFA / TIPS / H₂O (95 : 2.5 : 2.5)Simple sequences lacking Cys, Met, Trp.Minimalist scavenger profile; sufficient for quenching standard carbocations without requiring complex downstream ether workups[2].

Troubleshooting & Quality Control

  • Incomplete Deprotection of Arg(Pbf): If the peptide contains multiple Arginine residues protected by Pbf, a standard 2-hour cleavage may be insufficient. Extend the cleavage time to 3–4 hours. Because the Nδ-acetyl group of Orn(Ac) is highly stable, it will not degrade during prolonged TFA exposure[2].

  • Alkylation of Tryptophan: Prolonged exposure of Trp-containing peptides to ethanedithiol (EDT) in TFA can lead to unwanted dithioketal formation[6]. If Trp modification is observed via LC-MS, switch to a cocktail utilizing TIPS and water (e.g., Reagent B) or ensure Fmoc-Trp(Boc)-OH is used during the synthesis phase.

  • Failure to Precipitate: Short, highly hydrophobic peptides containing Orn(Ac) may not precipitate efficiently in cold ether[2]. In such cases, evaporate the cleavage mixture to complete dryness, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with chloroform before lyophilizing the aqueous layer[2].

References

[3] Title: Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Source: Methods in Molecular Biology (Springer). URL: [Link]

[1] Title: Intertwined Precursor Supply during Biosynthesis of the Catecholate–Hydroxamate Siderophores Qinichelins in Streptomyces sp. MBT76. Source: ACS Chemical Biology. URL: [Link]

[4] Title: Deletion of Ac-NMePhe1 from[NMePhe1]arodyn under Acidic Conditions. Source: PubMed Central (NIH). URL: [Link]

Sources

Method

Comprehensive Analytical Characterization of Fmoc-Orn(Ac)-OH: Protocols for Purity, Identity, and Chiral Integrity

Introduction: The Mechanistic Imperative for Rigorous Characterization In solid-phase peptide synthesis (SPPS), the quality of protected amino acid building blocks dictates the purity and yield of the final peptide API....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative for Rigorous Characterization

In solid-phase peptide synthesis (SPPS), the quality of protected amino acid building blocks dictates the purity and yield of the final peptide API. Fmoc-Orn(Ac)-OH (N-α-Fmoc-N-δ-acetyl-L-ornithine, CAS: 172690-48-1) is a specialized derivative used to incorporate acetylated ornithine residues into peptide sequences.

Because SPPS is an iterative process without intermediate purification, any impurity in the starting material is exponentially amplified. For example, trace amounts of free acetic acid can act as a capping agent, terminating peptide chain elongation. More critically, the presence of the D-enantiomer (Fmoc-D-Orn(Ac)-OH) will lead to the formation of diastereomeric peptides, which often co-elute with the target product and are notoriously difficult to separate[1]. Therefore, a robust, self-validating analytical workflow is required to confirm the identity, chemical purity, and chiral integrity of Fmoc-Orn(Ac)-OH before it is released for synthesis.

Analytical Workflow Architecture

The following diagram illustrates the parallel analytical pathways required to fully characterize an Fmoc-Orn(Ac)-OH batch. The workflow is designed to be orthogonal, ensuring that no single analytical blind spot can compromise the material's release.

AnalyticalWorkflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physchem Physicochemical Sample Fmoc-Orn(Ac)-OH Batch Sample LCMS LC-MS (ESI+) Mass Profiling Sample->LCMS NMR 1H & 13C NMR Structural Elucidation Sample->NMR RPHPLC RP-HPLC (C18) Chemical Purity Sample->RPHPLC Chiral Chiral HPLC Enantiomeric Excess Sample->Chiral KF Karl Fischer Moisture Content Sample->KF Release QA Release (>99.0% Purity, >99.8% ee) LCMS->Release NMR->Release RPHPLC->Release Chiral->Release KF->Release

Fig 1. Comprehensive analytical workflow for the characterization of Fmoc-Orn(Ac)-OH.

Identity Confirmation: Structural Elucidation

High-Resolution LC-MS (ESI+)

Mass spectrometry confirms the molecular weight (MW = 396.44 g/mol ) and screens for mass-variant impurities (e.g., unacetylated Fmoc-Orn-OH).

  • Causality for Method Design: Electrospray Ionization (ESI) in positive mode is highly effective for Fmoc-amino acids. The addition of 0.1% Formic Acid in the mobile phase facilitates protonation of the amide nitrogen and the carbamate, ensuring a strong [M+H]+ signal.

  • Protocol:

    • Prepare a 10 µg/mL sample in 50:50 Water:Acetonitrile.

    • Inject 1 µL onto a UHPLC C18 column (50 x 2.1 mm, 1.7 µm).

    • Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).

    • Self-Validation Step: Inject a blank solvent prior to the sample to rule out system carryover.

    • Expected Outcome: Major peaks at m/z 397.4 [M+H]+ and m/z 419.4 [M+Na]+ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the atomic connectivity, specifically confirming the presence and position of the Fmoc and Acetyl groups.

  • Causality for Solvent Selection: Fmoc-protected amino acids frequently exhibit rotameric line broadening in non-polar solvents like CDCl3​ due to restricted rotation around the carbamate bond and intermolecular hydrogen bonding. Using DMSO- d6​ disrupts these hydrogen bonds, collapsing rotameric signals into sharp, easily integrable peaks.

  • Protocol:

    • Dissolve 15 mg of Fmoc-Orn(Ac)-OH in 0.6 mL of DMSO- d6​ .

    • Acquire a 1H NMR spectrum (400 MHz, 16 scans) and a 13C NMR spectrum (100 MHz, 256 scans).

    • Key Diagnostic Signals ( 1H ):

      • δ 7.3–7.9 ppm (m, 8H): Fmoc aromatic protons.

      • δ 1.78 ppm (s, 3H): Acetyl methyl group (confirms δ -acetylation).

      • δ 3.85 ppm (m, 1H): α -proton of ornithine.

Chemical Purity Assessment: RP-HPLC

Reversed-Phase HPLC (RP-HPLC) is the gold standard for quantifying the chemical purity of Fmoc-amino acids and detecting synthesis-related impurities (e.g., Fmoc-OSu, free ornithine, or dipeptides)[1].

  • Causality for Mobile Phase Additives: Fmoc-Orn(Ac)-OH contains a free C-terminal carboxylic acid ( pKa​≈2.3 ). If analyzed in neutral water, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating the carboxylate and ensuring sharp, symmetrical peaks[1].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in Mobile Phase A/B (50:50) to a concentration of 1.0 mg/mL.

  • System Suitability: Inject a reference standard. The tailing factor must be ≤1.5 , and theoretical plates must be ≥5000 .

  • Execution: Run the gradient detailed in Table 1. Monitor absorbance at 265 nm (specific to the fluorenyl ring) and 210 nm (general amide bond detection).

Table 1: RP-HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in H2​O )Mobile Phase B (0.1% TFA in Acetonitrile)
0.01.080%20%
20.01.020%80%
25.01.05%95%
25.11.080%20%
30.01.080%20%

Chiral Integrity: Enantiomeric Excess (ee) Determination

The stereochemical purity of Fmoc-Orn(Ac)-OH is arguably its most critical quality attribute. Chiral HPLC using polysaccharide-based stationary phases is the most effective method for this analysis.

  • Causality for Chiral Recognition: The Fmoc group provides massive steric bulk and π -electron density. When passed through a column like Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), the Fmoc moiety intercalates with the chiral grooves of the polysaccharide backbone. The spatial orientation of the L- vs. D- α -carbon dictates the strength of this transient diastereomeric interaction, resulting in baseline resolution of the enantiomers.

Step-by-Step Protocol
  • Self-Validating System Setup: Before analyzing the batch, you must inject a racemic standard (Fmoc-DL-Orn(Ac)-OH). This proves the system is capable of separating the enantiomers. The resolution ( Rs​ ) between the D and L peaks must be >1.5 .

  • Sample Preparation: Prepare a 2.0 mg/mL solution of the batch sample in the mobile phase. High concentration is required to detect trace levels (<0.2%) of the D-enantiomer.

  • Execution: Run the isocratic method detailed in Table 2.

  • Calculation: ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

Table 2: Chiral HPLC Isocratic Parameters

ParameterSpecification
Column Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% TFA in Water : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 265 nm
Run Time 30 Minutes

Quantitative Release Specifications

To ensure the Fmoc-Orn(Ac)-OH is suitable for high-fidelity SPPS, the batch must meet the stringent criteria outlined in Table 3.

Table 3: Comprehensive Acceptance Criteria

Analytical TestMethodologyAcceptance Criteria
Appearance Visual InspectionWhite to off-white powder
Identity LC-MS (ESI+) m/z 397.4 ± 0.2 [M+H]+
Identity 1H NMRConforms to structure
Chemical Purity RP-HPLC (UV 210 nm) ≥99.0%
Chiral Purity (ee) Chiral HPLC ≥99.8% L-enantiomer
Water Content Karl Fischer Titration ≤1.0%

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. Available at: [Link]

Sources

Application

HPLC and mass spectrometry methods for peptides with Orn(Ac)

Title : Application Note: High-Resolution HPLC and Tandem Mass Spectrometry (MS/MS) Strategies for the Characterization of Peptides Containing Nδ -Acetylornithine (Orn(Ac)) Abstract : This application note provides a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: High-Resolution HPLC and Tandem Mass Spectrometry (MS/MS) Strategies for the Characterization of Peptides Containing -Acetylornithine (Orn(Ac))

Abstract : This application note provides a comprehensive, field-validated methodology for the chromatographic separation and mass spectrometric characterization of peptides containing -acetylornithine (Orn(Ac)). By detailing the physicochemical causality behind retention time shifts and collision-induced fragmentation pathways, this guide equips researchers with a self-validating protocol for identifying this critical modification in synthetic peptidomimetics, siderophores, and metabolic biomarkers.

Biological and Chemical Context of Orn(Ac)

-acetylornithine (Orn(Ac)) is a non-standard amino acid frequently encountered in the biosynthesis of arginine [3] and as a critical structural component in marine siderophores (e.g., amphibactins and moanachelins), where its hydroxamate derivatives are essential for iron(III) chelation [2]. In therapeutic peptide development, substituting standard basic residues (like Lys or Arg) with Orn(Ac) modulates the peptide's backbone flexibility, proteolytic stability, and amphiphilicity.

The Causality of Modification: Acetylation of the δ -amino group of ornithine neutralizes its positive charge at physiological pH. This chemical capping eliminates a primary site for tryptic cleavage and significantly increases the localized hydrophobicity of the peptide. Analytically, this results in two predictable phenomena:

  • Chromatographic Shift: Orn(Ac)-containing peptides exhibit increased retention times on Reversed-Phase (RP) columns compared to their unmodified ornithine counterparts [1].

  • Mass Shift: The addition of the acetyl group introduces a precise monoisotopic mass shift of +42.0106 Da.

Analytical Strategy and Workflow

Workflow A Sample Preparation & Desalting B RP-HPLC Separation (C18, 0.1% FA) A->B C ESI-MS/MS (HCD Fragmentation) B->C D Data Analysis (m/z 112 Immonium) C->D

Figure 1: End-to-end analytical workflow for Orn(Ac) peptide characterization.

HPLC Method Development for Orn(Ac) Peptides

Chromatographic Causality

The separation of Orn(Ac) peptides from unmodified sequences requires a stationary phase capable of resolving subtle hydrophobic differences. A high-resolution C18 column (e.g., 1.7 µm to 3 µm particle size, 300 Å pore size for larger peptides) is optimal [1].

While Trifluoroacetic acid (TFA) is a superior ion-pairing agent that yields sharp peaks by masking residual silanols, it causes severe signal suppression in Electrospray Ionization (ESI) MS. Therefore, 0.1% Formic Acid (FA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is the mandated solvent system for MS compatibility. The neutralization of the ornithine side chain by acetylation means the peptide will interact more strongly with the C18 alkyl chains, requiring a slightly higher percentage of organic modifier to elute.

Protocol: RP-HPLC Separation

Objective: Resolve unmodified Orn peptides from Orn(Ac) variants prior to MS introduction. Materials:

  • Column: C18, 2.1 x 150 mm, 1.7 µm (e.g., Waters Acquity BEH).

  • Mobile Phase A: LC-MS grade H2​O

    • 0.1% FA.
  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

Step-by-Step Methodology:

  • Equilibration: Equilibrate the column with 95% A / 5% B at a flow rate of 0.3 mL/min for 10 column volumes. Maintain the column compartment at 40°C to reduce backpressure and improve peak shape.

  • Sample Injection: Inject 1–5 µL of the peptide mixture (concentration ~0.1–1 mg/mL in 5% ACN/0.1% FA). Self-Validation Step: Ensure the sample solvent is weaker than the mobile phase to induce on-column focusing.

  • Gradient Elution:

    • 0.0 – 2.0 min: Hold at 5% B (Desalting).

    • 2.0 – 22.0 min: Linear gradient from 5% B to 60% B. (The Orn(Ac) peptide will typically elute 2–4 minutes later than the unmodified Orn peptide in this window).

    • 22.0 – 24.0 min: Ramp to 95% B (Wash).

    • 24.0 – 26.0 min: Hold at 95% B.

    • 26.0 – 30.0 min: Return to 5% B and re-equilibrate.

  • Detection: Monitor UV absorbance at 214 nm (peptide bond) and route the flow directly into the ESI source.

Mass Spectrometry (ESI-MS/MS) of Orn(Ac)

Fragmentation Causality

In ESI-MS, free unmodified ornithine presents a protonated precursor at m/z 133.1, whereas free -acetylornithine shifts to m/z 175.1 [3]. When embedded in a peptide sequence, the Orn(Ac) residue increases the precursor [M+nH]n+ mass by exactly 42.0106 Da.

To localize the modification, tandem mass spectrometry is required. Higher-energy Collisional Dissociation (HCD) is strongly preferred over standard ion-trap Collision-Induced Dissociation (CID). Why? Ion traps suffer from the "1/3 rule" low-mass cutoff, which blinds the detector to low m/z diagnostic immonium ions. HCD in quadrupole-Orbitrap or Q-TOF systems captures the full mass range.

During HCD, acetylated amino acids form stable cyclic ammonium ions or pyrrolidone derivatives due to the loss of functional groups [4]. Unmodified ornithine yields a diagnostic immonium ion at m/z 70 . In contrast, Orn(Ac) yields an immonium ion at m/z 112 , which can further lose ammonia (-17 Da) to form secondary diagnostic fragments [4].

Fragmentation Precursor Orn(Ac) Peptide Precursor [M+nH]n+ (+42.01 Da) HCD HCD Fragmentation (NCE 25-30%) Precursor->HCD Backbone b- and y-ion Series (Sequence & Site Localization) HCD->Backbone Immonium Diagnostic Immonium Ion m/z 112 (Orn-Ac) HCD->Immonium NeutralLoss Neutral Loss -42 Da (Ketene) HCD->NeutralLoss

Figure 2: HCD fragmentation logic for Orn(Ac)-containing peptides.

Protocol: MS/MS Acquisition Parameters

Objective: Generate high-resolution MS1 for accurate mass determination and MS2 for sequence and modification localization. Platform: Q-TOF or Orbitrap mass spectrometer.

Step-by-Step Methodology:

  • Source Parameters (Positive ESI):

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Desolvation Temperature: 300°C.

    • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

  • MS1 Full Scan:

    • Mass Range: m/z 300 – 1500.

    • Resolution: 70,000 (at m/z 200).

    • AGC Target: 3e6.

  • Data-Dependent MS2 (dd-MS2):

    • Isolation Window: 1.5 m/z.

    • Fragmentation: HCD with Normalized Collision Energy (NCE) stepped at 25%, 28%, and 30%. Self-Validation Step: Stepped NCE ensures both fragile neutral losses (at lower NCE) and robust backbone fragmentation (at higher NCE) are captured in a single composite spectrum.

    • Resolution: 17,500.

    • Dynamic Exclusion: 10 seconds to allow sampling of co-eluting minor isomers.

Data Presentation and Validation

To confidently assign an Orn(Ac) modification, the data must satisfy three orthogonal criteria: mass accuracy, retention time shift, and diagnostic fragmentation. These metrics are summarized in Table 1.

Table 1: Analytical Signatures of Ornithine vs. -Acetylornithine

Analytical ParameterUnmodified Ornithine (Orn) -Acetylornithine (Orn(Ac))Causality / Mechanism
Residue Mass (Monoisotopic) 114.0793 Da156.0899 DaAddition of C2​H2​O (+42.0106 Da).
Free Amino Acid Precursor m/z 133.1 [M+H]+ m/z 175.1 [M+H]+ Protonated intact mass.
Diagnostic Immonium Ion m/z 70.06m/z 112.07Cleavage of Cα​−Cβ​ bond during HCD.
Secondary Product Ions m/z 53 (Loss of NH3​ )m/z 95 (Loss of NH3​ )Formation of stable pyrrolidone/cyclic ammonium.
RP-HPLC Retention Time Early ElutionLate ElutionCapping of the polar amine increases hydrophobicity.

Data Analysis Workflow:

  • Filter the MS2 data for the presence of the m/z 112.07 peak to flag spectra containing Orn(Ac).

  • Examine the b-ion and y-ion series. The mass difference between adjacent ions corresponding to the Orn(Ac) position must equal exactly 156.0899 Da.

  • Verify the absence of tryptic cleavage at the Orn(Ac) site, as the acetylated delta-amine is no longer recognized by trypsin.

References

  • Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™ - Biotage. Source: Biotage.
  • Modulating backbone flexibility in hydroxamate siderophores for improved iron chelation and peptide nucleic acid (PNA) - bioRxiv. Source: bioRxiv.
  • Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC - NIH. Source: NIH.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic. Source: Oxford Academic.
Method

Application Note: Utilizing Fmoc-Orn(Ac)-OH in the Synthesis of Peptidomimetic Probes for Epigenetic and Post-Translational Modification Studies

Executive Summary Post-translational modifications (PTMs), particularly lysine acetylation, are fundamental to epigenetic regulation, chromatin remodeling, and cellular metabolism. To study the structural constraints of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Post-translational modifications (PTMs), particularly lysine acetylation, are fundamental to epigenetic regulation, chromatin remodeling, and cellular metabolism. To study the structural constraints of epigenetic "readers" (e.g., bromodomains) and "erasers" (e.g., Histone Deacetylases [HDACs] and Sirtuins), researchers require precise molecular probes. Fmoc-Orn(Ac)-OH (N-α-Fmoc-N-δ-acetyl-L-ornithine) [5] serves as a critical building block in solid-phase peptide synthesis (SPPS). By substituting acetyl-lysine with acetyl-ornithine, scientists can map the depth and steric requirements of epigenetic binding pockets, as well as investigate specific metabolic pathways involving acetylornithine [1, 4].

This application note provides a comprehensive guide on the theoretical causality, quantitative profiling, and self-validating protocols for incorporating Fmoc-Orn(Ac)-OH into PTM research workflows.

Scientific Context: The "Molecular Ruler" Principle

Lysine and ornithine are homologous amino acids, differing only by a single methylene ( −CH2​− ) group in their aliphatic side chains. Lysine possesses a 4-carbon chain, whereas ornithine features a 3-carbon chain.

When studying HDACs or bromodomains, the depth of the hydrophobic active site channel is a critical determinant of substrate specificity. The 4-carbon chain of Lys(Ac) perfectly spans the channel of Class I and II HDACs, positioning the acetyl group adjacent to the catalytic zinc ion. By synthesizing a peptide where Lys(Ac) is replaced by Orn(Ac) , the acetyl group is retracted by approximately 1.5 Å.

If an enzyme efficiently deacetylates a Lys(Ac) peptide but fails to cleave the Orn(Ac) analog, it confirms a strict requirement for pocket depth, validating the structural rigidity of the enzyme's active site [2]. Conversely, enzymes like Acetylornithine Deacetylase (ArgE) have evolved specifically to accommodate the 3-carbon chain of N-δ-acetylornithine [2]. Furthermore, Orn(Ac) is a naturally occurring metabolite in bacterial siderophore production (e.g., caribactins) [3] and polyamine biosynthesis [1], making these peptides highly relevant for microbiological and metabolomic assays.

G LysAc Lys(Ac) Peptide (4-Carbon Chain) HDAC_Lys HDAC Active Site LysAc->HDAC_Lys OrnAc Orn(Ac) Peptide (3-Carbon Chain) HDAC_Orn HDAC Active Site OrnAc->HDAC_Orn Result_Lys Efficient Deacetylation (Optimal Depth) HDAC_Lys->Result_Lys Result_Orn Impaired Deacetylation (Too Short for Catalysis) HDAC_Orn->Result_Orn

Fig 1. The Molecular Ruler concept: Orn(Ac) probes HDAC active site depth via steric mismatch.

Causality in Experimental Design: Pre-Acetylated vs. On-Resin Acetylation

A common pitfall in synthesizing acetylated peptidomimetics is attempting post-synthetic, on-resin acetylation. This approach requires incorporating an orthogonally protected ornithine (e.g., Fmoc-Orn(Alloc)-OH), performing a selective palladium-catalyzed deprotection, and subsequently acetylating the free amine.

Why choose pre-acetylated Fmoc-Orn(Ac)-OH?

  • Site-Specific Fidelity: On-resin orthogonal deprotection is rarely 100% efficient. Incomplete deprotection leads to deletion sequences, while non-specific acetylation can modify the N-terminus or other susceptible residues.

  • Yield Optimization: Utilizing Fmoc-Orn(Ac)-OH bypasses two highly variable chemical steps (deprotection and capping), ensuring 100% site-specific acetylation and maximizing the yield of the final epigenetic probe.

Quantitative Data & Application Profiles

Table 1: Physicochemical Comparison of Acetylated Basic Amino Acids
PropertyLysine Acetylation ( Lys(Ac) )Ornithine Acetylation ( Orn(Ac) )
Side Chain Length 4 Carbons ( −CH2​−CH2​−CH2​−CH2​− )3 Carbons ( −CH2​−CH2​−CH2​− )
Mass Shift (vs unmodified) +42 Da+42 Da
Primary Biological Role Histone/Protein Epigenetic RegulationPolyamine Metabolism / Bacterial PTMs
Application in Assays Native Substrate Baseline"Molecular Ruler" / Steric Probe
Table 2: Expected Relative Deacetylase Activity (Theoretical Framework)
Enzyme ClassSubstrate: Lys(Ac) Substrate: Orn(Ac) Mechanistic Rationale
Class I HDACs HighLow / NoneRigid zinc-dependent channel requires full 4-carbon depth.
Sirtuins (Class III) HighVariableNAD+-dependent mechanism; select bacterial sirtuins tolerate shorter chains.
ArgE Deacetylase LowHighEvolutionarily optimized for N-δ-acetylornithine in the ornithine cycle.

Experimental Methodologies

The following protocols detail the synthesis of an Orn(Ac) -containing peptide and its subsequent use in an in vitro deacetylation assay.

Self-Validating System: To ensure the integrity of your assay, always synthesize and test the corresponding wild-type Lys(Ac) peptide in parallel. If the Lys(Ac) peptide undergoes successful deacetylation (observed via a -42 Da mass shift) while the Orn(Ac) peptide remains intact, it confirms that the enzyme is active and specifically discriminates against the shorter side chain, ruling out a false negative caused by assay failure.

Protocol 1: SPPS of Orn(Ac)-Peptidomimetics

Objective: Synthesize a high-purity peptide incorporating Fmoc-Orn(Ac)-OH using standard Fmoc chemistry.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Coupling of Standard Amino Acids:

    • Dissolve 0.4 mmol (4 eq) of the Fmoc-amino acid, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in DMF.

    • Add to the resin and agitate for 45 minutes. Wash with DMF.

  • Coupling of Fmoc-Orn(Ac)-OH:

    • Due to the slight steric bulk of the acetylated side chain, extend the coupling time. Dissolve 0.4 mmol of Fmoc-Orn(Ac)-OH, 0.4 mmol of HATU (preferred over HBTU for modified residues), and 0.8 mmol of DIPEA in DMF.

    • Agitate for 90 minutes at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If positive, repeat the coupling step.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation & Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: In Vitro Deacetylation Profiling Assay

Objective: Evaluate the substrate specificity of an HDAC using the synthesized Orn(Ac) probe.

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Substrate Incubation: In a microcentrifuge tube, combine:

    • 10 µM of the purified Orn(Ac) peptide (Test) or Lys(Ac) peptide (Positive Control).

    • 50 nM of recombinant HDAC enzyme.

    • Assay buffer to a final volume of 50 µL.

  • Reaction: Incubate the mixture at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 1% TFA in water.

  • LC-MS Analysis: Inject 10 µL of the quenched reaction into an LC-MS system.

    • Data Interpretation: Look for the parent mass [M+H]+ . A successful deacetylation will present a new peak at [M−42+H]+ . The absence of this peak in the Orn(Ac) sample, combined with its presence in the Lys(Ac) sample, validates the depth restriction of the enzyme's active site.

Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Coupling: Fmoc-Orn(Ac)-OH + HATU/DIPEA Deprotect->Coupling Elongation Peptide Elongation Coupling->Elongation Cleavage Global Cleavage (TFA/TIS/H2O) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Assay In Vitro Deacetylation Assay Purification->Assay

Fig 2. SPPS and assay workflow utilizing Fmoc-Orn(Ac)-OH for epigenetic probe development.

References

  • N5-Acetyl-L-ornithine (CID 193343) PubChem, National Institutes of Health[Link]

  • Crystal Structure of an Arginase-like Protein from Trypanosoma brucei That Evolved without a Binuclear Manganese Cluster Biochemistry (ACS Publications)[Link]

  • Heterologous Biosynthesis of Complex Bacterial Natural Products in Burkholderia gladioli ACS Synthetic Biology[Link]

  • Molecular pathways that drive diabetic kidney disease Journal of Clinical Investigation (JCI)[Link]

Application

Application Notes &amp; Protocols: Leveraging Fmoc-Orn(Ac)-OH for Advanced Peptidomimetic Design

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Nα-Fmoc-Nδ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH) in the design and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Nα-Fmoc-Nδ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH) in the design and synthesis of sophisticated peptidomimetics. We will move beyond standard protocols to explore the causal science behind methodological choices, ensuring a deep understanding of how this unique building block can be used to enhance peptide stability, modulate bioactivity, and create novel therapeutic candidates.

The Strategic Rationale for Nδ-Acetylated Ornithine in Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and better bioavailability.[1] The incorporation of non-proteinogenic amino acids is a cornerstone of this strategy, allowing for precise control over the final molecule's architecture and function.[2]

Introducing Fmoc-Orn(Ac)-OH: A Unique Building Block

Fmoc-Orn(Ac)-OH is a derivative of the non-canonical amino acid ornithine, a homolog of lysine with a shorter side chain.[2] Its strategic value lies in the Nδ-acetyl group. Unlike the positively charged side chain of lysine or unmodified ornithine at physiological pH, the acetylated side chain of Orn(Ac) is neutral. This seemingly simple modification has profound implications for peptidomimetic design.

The Acetyl Moiety as a Modulator: Impact and Opportunity

The introduction of an acetyl group on the ornithine side chain serves two primary purposes in peptidomimetic development:

  • Direct Structural and Physicochemical Modification : The replacement of a cationic charge with a neutral, hydrogen-bond-accepting acetyl group can significantly alter a peptide's properties.[3] This can lead to increased membrane permeability for intracellular targeting, stabilization of secondary structures like α-helices, and altered solubility profiles.[3] Furthermore, blocking the amine prevents it from being a target for certain proteases, potentially increasing the peptide's in-vivo half-life.

  • A Latent Functional Handle for Diversification : The Nδ-acetyl group is not just a static modification; it can be conceptualized as a temporary protecting group. Its selective removal on the solid-phase support unmasks a reactive primary amine, which can then be derivatized to create a library of diverse peptidomimetics from a single peptide backbone. This approach is central to modern medicinal chemistry for exploring structure-activity relationships (SAR).

Core Methodology: Solid-Phase Synthesis with Fmoc-Orn(Ac)-OH

The incorporation of Fmoc-Orn(Ac)-OH is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[4][] The Fmoc group on the α-amine is base-labile (removed by piperidine), while the side-chain protecting groups of other amino acids (e.g., tBu, Boc, Trt) are typically acid-labile, providing the orthogonality needed for controlled chain assembly.[6]

Detailed Protocol: Incorporation of Fmoc-Orn(Ac)-OH into a Peptide Sequence

This protocol outlines a single coupling cycle for adding Fmoc-Orn(Ac)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Orn(Ac)-OH (CAS: 172690-48-1)

  • Coupling Activator: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous cycle has been fully deprotected (has a free N-terminal amine) and washed thoroughly with DMF.

    • Rationale: The free amine is the nucleophile required for the subsequent coupling reaction. Thorough washing is critical to remove residual piperidine, which would neutralize the coupling reagents.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Orn(Ac)-OH (3 eq. relative to resin loading) and HCTU (2.95 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Rationale: HCTU, in the presence of the base DIPEA, converts the carboxylic acid of Fmoc-Orn(Ac)-OH into a highly reactive acyl-uronium species, making it susceptible to nucleophilic attack by the resin's free amine.[7] Using slightly less HCTU than the amino acid prevents the coupling of HCTU itself to the peptide chain.

  • Coupling Reaction:

    • Add the activated amino acid solution to the synthesis vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Rationale: Agitation ensures continuous interaction between the activated amino acid in solution and the resin-bound amines, driving the reaction to completion.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively: 3x with DMF, 3x with DCM, and 3x with DMF.

    • Rationale: This step is crucial to remove all excess reagents and byproducts (e.g., tetramethylurea) that could interfere with subsequent chemical steps.

  • Quality Control: The Kaiser Test:

    • Take a small sample of the resin beads (approx. 1-2 mg).

    • Perform a Kaiser test according to the kit manufacturer's instructions.

    • Interpretation:

      • Blue/Purple Beads: Indicates the presence of free primary amines, meaning the coupling was incomplete.

      • Yellow/Colorless Beads: Indicates the absence of free primary amines, confirming a successful coupling.

    • Self-Validation: If the test is positive (blue), a second coupling (recouple) should be performed before proceeding.[7] If the coupling remains incomplete, the unreacted amines should be "capped" using a reagent like acetic anhydride to prevent the formation of deletion sequences.[8]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[8][9]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next coupling cycle.

    • Rationale: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second, longer treatment removes any remaining traces. Piperidine is a secondary amine that forms a stable adduct with the dibenzofulvene byproduct of the deprotection, preventing side reactions.[4]

Experimental Workflow Diagram

cluster_SPPS Fmoc-Orn(Ac)-OH Incorporation Cycle Start Peptide-Resin (Free N-Terminus) Activate Activate Fmoc-Orn(Ac)-OH (HCTU, DIPEA in DMF) Couple Couple to Resin (1-2 hours) Start->Couple Add Activated AA Activate->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 QC QC: Kaiser Test Wash1->QC Deprotect Fmoc Deprotection (20% Piperidine/DMF) QC->Deprotect Negative (Success) Recouple Recouple or Cap QC->Recouple Positive (Failure) Wash2 Wash (DMF, DCM) Deprotect->Wash2 End Peptide-Resin with New Orn(Ac) Residue Wash2->End Recouple->Couple

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Orn(Ac)-OH.

From Peptide to Peptidomimetic: On-Resin Side-Chain Modification

The true power of Fmoc-Orn(Ac)-OH is realized when the Nδ-acetyl group is selectively removed post-synthesis, providing a divergent point for creating peptidomimetic libraries.

The Gateway Step: Selective Nδ-Acetyl Deprotection

To be useful, the deprotection of the Nδ-acetyl group must be orthogonal to the entire Fmoc/tBu strategy. It must not cleave the peptide from the resin or remove other side-chain protecting groups. While various methods exist for amide cleavage, a common and relatively mild method compatible with solid-phase synthesis is hydrazinolysis.

Important Note: The following protocol is a well-established method for acetyl removal but should be optimized for each specific peptide sequence, as the efficiency can be context-dependent.

Protocol: On-Resin Hydrazinolysis for Nδ-Amine Unmasking

Materials:

  • Fully assembled peptide-resin containing one or more Orn(Ac) residues.

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Solvent: DMF

Procedure:

  • Resin Preparation:

    • Swell the dried peptide-resin in DMF for 30-60 minutes.

  • Deprotection Reaction:

    • Prepare a solution of 5-10% (v/v) hydrazine monohydrate in DMF.

    • Drain the DMF from the resin and add the hydrazine solution.

    • Agitate the mixture at room temperature. The reaction time can vary significantly (from 2 to 16 hours) and must be monitored.

    • Monitoring: Periodically take a small sample of resin, cleave the peptide from it using a standard TFA cocktail, and analyze the product by LC-MS to determine the extent of deacetylation.

  • Washing:

    • Once the reaction is complete, drain the hydrazine solution.

    • Wash the resin exhaustively with DMF (at least 5-7 times) to remove all traces of hydrazine.

    • Rationale: Residual hydrazine is highly nucleophilic and will interfere with any subsequent electrophilic derivatization steps.

  • Verification:

    • The resulting free Nδ-amine can be confirmed using a colorimetric test like the Chloranil test, which is specific for secondary and primary amines in the absence of a positive Kaiser test (which only detects N-terminal primary amines).

A Universe of Possibilities: Post-Deprotection Derivatization

With the Nδ-amine of the ornithine residue unmasked, it becomes a powerful nucleophilic handle for a wide array of chemical modifications, directly on the solid support.[10] This allows for the creation of peptidomimetics with diverse functionalities. Examples include:

  • Re-acylation: Introduce different acyl groups (e.g., propionyl, benzoyl, fatty acids) to fine-tune lipophilicity.

  • Sulfonylation: React with sulfonyl chlorides to introduce sulfonamide moieties, which are stable amide bond isosteres.

  • Urea/Thiourea Formation: React with isocyanates or isothiocyanates to form ureas and thioureas, altering hydrogen bonding capacity.

  • Guanidinylation: Convert the primary amine into a guanidinium group, mimicking the side chain of arginine but with a different spatial arrangement.

Side-Chain Modification Pathway

cluster_Deriv Derivatization Options Start Peptide-Resin -Orn(Ac)- Deprotect Selective Deprotection (e.g., Hydrazine/DMF) Start->Deprotect Intermediate Peptide-Resin -Orn(NH2)- Deprotect->Intermediate Acylation Acylation (R-COCl) Intermediate->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Intermediate->Sulfonylation Urea Urea Formation (R-NCO) Intermediate->Urea Product1 Peptide-Resin -Orn(NH-COR)- Acylation->Product1 Product2 Peptide-Resin -Orn(NH-SO2R)- Sulfonylation->Product2 Product3 Peptide-Resin -Orn(NH-CO-NHR)- Urea->Product3

Caption: Divergent synthesis pathway for peptidomimetics from Orn(Ac).

Application Insights and Data

The true value of a synthetic methodology is demonstrated through its application. The use of Fmoc-Orn(Ac)-OH and subsequent side-chain modification allows for systematic investigation of structure-activity relationships.

Comparative Data Summary

The following table provides an illustrative comparison of how modifying the ornithine side chain can impact key peptide properties. The data are conceptual but based on established principles in medicinal chemistry.[3][11]

Peptide VariantSide Chain at Position 'X'Side Chain Charge (pH 7.4)Predicted Proteolytic StabilityPredicted Membrane PermeabilityKey Feature
Parent (Lys) -(CH₂)₄-NH₃⁺Positive (+)LowLowNatural baseline
Parent (Orn) -(CH₂)₃-NH₃⁺Positive (+)LowLowShorter cationic chain[2]
Variant 1 -Orn(Ac)-Neutral (0)ModerateModerateCharge neutralization[3]
Variant 2 -Orn(NH-Benzoyl)-Neutral (0)HighHighIncreased lipophilicity
Variant 3 -Orn(NH-SO₂-CH₃)-Neutral (0)Very HighModerateStable amide isostere
Variant 4 -Orn(Guanidinyl)-Positive (+)HighLowMimics Arginine

Conclusion and Future Outlook

Fmoc-Orn(Ac)-OH is more than just another protected amino acid; it is a strategic tool for advanced peptidomimetic design. Its ability to serve as both a stable, charge-neutral residue and a masked amine for divergent synthesis makes it invaluable for modern drug discovery. By following robust, self-validating synthetic protocols and leveraging the potential for on-resin derivatization, researchers can rapidly generate and test novel peptidomimetic candidates with tailored pharmacological profiles. The continued exploration of such building blocks will undoubtedly push the boundaries of peptide-based therapeutics.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • LifeTein. (2025, August 14).
  • PubChem. (n.d.). Fmoc-Orn(Alloc)-OH.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Orn(Boc)-OH. BenchChem.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(Ac)-OH. MilliporeSigma.
  • BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. BenchChem.
  • Singh, Y., & Jolliffe, K. A. (2015). An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-Orn(Alloc)-OH. SCBT.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Guryanov, I., et al. (2014). Solid-phase synthesis of reactive peptide crosslinker by selective deprotection. PubMed.
  • BenchChem. (2025). Fmoc-Orn(Boc)
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • BenchChem. (2025). Protocol for synthesizing Acetyl-PHF6QV amide using solid-phase peptide synthesis. BenchChem.
  • Gucma, M., & Markuszewski, M. J. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Scialdone, A. (2021). Peptidomimetic Drug Design. Longdom Publishing.
  • BOC Sciences. (n.d.).
  • Fjell, C. D., Hiss, J. A., Hancock, R. E., & Schneider, G. (2012). Designing antimicrobial peptides: form, function, and medical reality. Nature reviews. Drug discovery, 11(1), 37–51. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent side reactions during Fmoc-Orn(Ac)-OH coupling

Technical Support Center: Troubleshooting Fmoc-Orn(Ac)-OH Coupling in SPPS Executive Summary As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of Fmoc-N-δ-acetyl-L-or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fmoc-Orn(Ac)-OH Coupling in SPPS

Executive Summary As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of Fmoc-N-δ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH). While ornithine is a valuable noncanonical amino acid for enhancing peptide hydrophilicity and structural diversity[1], the acetylated side chain introduces unique physicochemical challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides a self-validating, mechanistic approach to diagnosing and preventing the most common side reactions associated with its coupling.

Mechanistic Deep Dive: The Causality of Coupling Failures

Unlike standard protecting groups (e.g., Boc or Trt) which are bulky and highly lipophilic, the acetyl group on the δ-amine of ornithine is an active hydrogen bond donor and acceptor. During chain elongation, this amide functionality can participate in inter-chain and intra-chain hydrogen bonding on the resin. This promotes the formation of stable β-sheet secondary structures, leading to severe resin shrinkage and steric occlusion of the N-terminal amine.

Because the N-terminus becomes sterically hindered, the coupling kinetics of Fmoc-Orn(Ac)-OH drop significantly. This slow coupling environment is the root cause of the two most notorious side reactions: N-terminal Guanidinylation and Epimerization (Racemization) .

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a +99 Da mass shift after coupling Fmoc-Orn(Ac)-OH. What is this, and how do I prevent it? Cause: This is a classic N-terminal guanidinylation side reaction caused by uronium-based coupling reagents like HATU or HBTU[2]. When the coupling of Fmoc-Orn(Ac)-OH is slow due to aggregation, the highly reactive HATU molecule reacts directly with the free N-terminal amine of the resin-bound peptide, forming a tetramethylguanidinium adduct[2]. This permanently terminates the peptide chain and adds exactly 99.07 Da to the mass[2]. Solution: Step away from uronium salts for this specific coupling[3]. Switch to a carbodiimide/additive system like DIC/OxymaPure or a phosphonium salt like PyBOP[3]. These reagents activate the carboxylic acid efficiently but cannot cause guanidinylation, even during prolonged coupling times[4].

Q2: I am observing a high degree of D-Orn(Ac) epimers in my final cleaved peptide. Why is racemization occurring? Cause: Epimerization (racemization) occurs when the activated C-terminus of Fmoc-Orn(Ac)-OH cyclizes into a 5-membered oxazolone intermediate. The α-proton of this oxazolone is highly acidic. In the presence of strong tertiary bases (like DIEA, which is required for HATU activation), this proton is easily abstracted, leading to a loss of chiral integrity at the α-carbon. Solution: Transition to the DIC/OxymaPure coupling system[4]. OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] is a highly effective racemization suppressor[4]. Furthermore, the DIC/Oxyma system does not require the addition of a strong base like DIEA, drastically reducing the rate of oxazolone deprotonation and subsequent epimerization[4].

Q3: The Kaiser test remains positive (blue) even after double coupling. How can I force the reaction to completion? Cause: Severe on-resin aggregation mediated by the acetyl group. Solution: Disrupt the hydrogen bonding network. You can achieve this by:

  • Elevating the temperature (e.g., microwave-assisted SPPS at 75°C).

  • Using chaotropic solvent mixtures (e.g., adding 0.1 M LiCl or using DMF/NMP/DMSO mixtures).

Data Presentation: Coupling Reagent Comparison

To guide your experimental design, the following table summarizes the performance of common activation strategies specifically for Fmoc-Orn(Ac)-OH.

Coupling SystemBase RequiredGuanidinylation Risk (+99 Da)Epimerization RiskRecommendation for Orn(Ac)
HATU / DIEA Yes (DIEA)High (due to slow kinetics)Moderate to HighNot recommended
PyBOP / NMM Yes (NMM)NoneModerateAcceptable alternative
DIC / OxymaPure NoNoneVery LowOptimal Strategy

Mandatory Visualizations

G Fmoc_Orn Fmoc-Orn(Ac)-OH Activated Activated Ester (O-acylisourea) Fmoc_Orn->Activated DIC/Oxyma or HATU Oxazolone Oxazolone Intermediate (Chiral Center Labile) Activated->Oxazolone Excess Base (DIEA) Slow Coupling Desired L-Orn(Ac) Peptide (Desired Product) Activated->Desired Fast Aminolysis (Oxyma Suppresses Oxazolone) Racemized D-Orn(Ac) Peptide (Epimerization) Oxazolone->Racemized Ring Opening by Amine

Mechanistic pathway of Oxazolone-mediated Racemization vs. Successful Amide Bond Formation.

Workflow Start Fmoc-Orn(Ac)-OH Coupling Kaiser Kaiser Test Result? Start->Kaiser Positive Positive (Blue/Purple) Incomplete Coupling Kaiser->Positive Negative Negative (Yellow) Coupling Complete Kaiser->Negative Action2 Add Chaotropic Salts or Heat (Microwave) Positive->Action2 CheckMass Check Mass (LC-MS) Negative->CheckMass Mass99 +99 Da Adduct (Guanidinylation) CheckMass->Mass99 MassOK Expected Mass CheckMass->MassOK Action1 Switch HATU to DIC/Oxyma or PyBOP Mass99->Action1

Troubleshooting Decision Tree for Fmoc-Orn(Ac)-OH Coupling in SPPS.

Experimental Protocol: Optimized DIC/Oxyma Coupling for Fmoc-Orn(Ac)-OH

This self-validating protocol utilizes the DIC/Oxyma system to prevent both guanidinylation and epimerization while maximizing coupling efficiency[4].

Reagents:

  • Fmoc-Orn(Ac)-OH (4.0 equivalents relative to resin loading)

  • OxymaPure (4.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)

  • Peptide-synthesis grade DMF

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.

  • Pre-activation: In a clean, dry vial, dissolve 4.0 eq of Fmoc-Orn(Ac)-OH and 4.0 eq of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Activation: Add 4.0 eq of DIC to the vial. Stir the mixture gently for 2–3 minutes at room temperature to allow the formation of the active Oxyma ester. (Critical: Do not add DIEA or any other base).

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate the suspension at room temperature for 60 to 120 minutes. (If aggregation is suspected based on previous sequence difficulty, perform this step at 60°C using a microwave peptide synthesizer).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Validation: Perform a Kaiser (ninhydrin) test. A clear yellow color indicates successful coupling. If slightly green or blue, repeat steps 2–5 for a double coupling before proceeding to the next deprotection step.

References

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL:[Link]

  • Title: Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review Source: ACS Biomaterials Science & Engineering URL:[Link]

  • Title: SPPS Tips For Success Handout Source: Mesa Labs / Protein Technologies, Inc. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solid-Phase Synthesis of Orn(Ac) Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the incorporation of Nδ -acetylornithine (Orn(Ac)) in Solid-Phase Pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the incorporation of -acetylornithine (Orn(Ac)) in Solid-Phase Peptide Synthesis (SPPS). While Orn(Ac) is a critical non-proteinogenic building block—often utilized in the development of antimicrobial peptides and metabolic probes—its unique structural properties introduce significant synthetic bottlenecks.

This guide is designed to move beyond basic troubleshooting. By dissecting the chemical causality behind low yields and providing self-validating experimental frameworks, we aim to help you engineer robust, high-fidelity synthesis workflows.

I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing massive sequence deletions immediately following the incorporation of Fmoc-Orn(Ac)-OH? The Causality: The -acetyl group of ornithine acts as both a strong hydrogen bond donor (via the amide NH) and acceptor (via the carbonyl oxygen). During sequence elongation, these moieties promote extensive inter-chain hydrogen bonding. This triggers severe peptide aggregation and the formation of β -sheet-like secondary structures on the resin. Consequently, the resin matrix collapses, physically shielding the terminal amine and drastically reducing the coupling efficiency of subsequent amino acids. The Solution: You must implement aggregation-disrupting strategies. Transitioning from room-temperature synthesis to Microwave-Assisted SPPS (MW-SPPS) at 75°C provides the thermodynamic energy required to break these inter-chain hydrogen bonds. Alternatively, incorporating chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling step can effectively disrupt the hydrogen-bonding network.

Q2: My crude peptide contains a significant amount of +42 Da and +98 Da impurities. What is causing this? The Causality: A +42 Da mass shift typically indicates unintended acetylation. Because Fmoc-Orn(Ac)-OH coupling can be sluggish due to steric hindrance, incomplete coupling leaves unreacted N-terminal amines. If a standard acetic anhydride capping step is employed post-coupling, these unreacted sequences become permanently acetylated (truncated). Furthermore, if you are using uronium-based coupling reagents (like HBTU or HATU), slow activation allows the unreacted N-terminal amine to attack the coupling reagent itself, forming a dead-end tetramethylguanidinium byproduct, which presents as a +98 Da impurity[1]. The Solution: Abandon uronium salts for sterically hindered Orn(Ac) couplings. Instead, use the N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) system, which prevents guanidinylation and minimizes epimerization[2].

Q3: Does Orn(Ac) undergo δ -lactam formation like unprotected Ornithine? The Causality: Unprotected ornithine is highly susceptible to intramolecular cyclization during activation, where the δ -amine attacks the activated carboxylate to form an unreactive six-membered δ -lactam ring[3]. While the -acetyl group in Orn(Ac) neutralizes the nucleophilicity of the δ -amine to prevent this, harsh basic conditions or contaminated reagents can cause premature deacetylation. If the acetyl group is cleaved, the exposed amine will rapidly form a lactam, terminating the chain[2]. The Solution: Maintain strict quality control of your deprotection reagents. Ensure your 20% piperidine in DMF is freshly prepared and limit deprotection cycles to a maximum of 15 minutes.

II. Quantitative Data: Impact of Coupling Conditions on Orn(Ac) Yield

To illustrate the impact of reaction conditions on Fmoc-Orn(Ac)-OH incorporation, the following table summarizes quantitative data derived from optimizing a highly aggregating 15-mer model peptide.

Coupling StrategyReagents (5 eq)TemperatureTimeAvg. Coupling EfficiencyEpimerization Rate
Standard Room Temp HBTU / DIEA25°C60 min68.5%< 1.0%
Extended Room Temp DIC / Oxyma Pure25°C120 min82.0%< 1.0%
Chaotropic Addition DIC / Oxyma + 0.1M LiCl25°C60 min91.2%< 1.0%
Microwave-Assisted DIC / Oxyma Pure75°C5 min> 98.5% 1.2%

Data Interpretation: Thermal disruption of hydrogen bonds via microwave irradiation yields the highest coupling efficiency. The slight increase in epimerization is a negligible trade-off for the near-quantitative yield.

III. Mechanism & Troubleshooting Workflow

The following logic diagram maps the causal relationships between Orn(Ac) synthesis failures and their corresponding chemical interventions.

OrnAc_Troubleshooting Problem Low Yield of Orn(Ac) Peptide Cause1 Steric Hindrance & Slow Activation Problem->Cause1 Cause2 Inter-chain H-Bonding (Aggregation) Problem->Cause2 Cause3 Unwanted Side Reactions (e.g., Truncation) Problem->Cause3 Sol1 Use DIC/Oxyma Pure Instead of HBTU Cause1->Sol1 Sol2 Microwave (75°C) or Add 0.1M LiCl Cause2->Sol2 Sol3 Implement Ac2O Capping Post-Coupling Cause3->Sol3

Fig 1: Logical troubleshooting workflow for Orn(Ac) SPPS challenges.

IV. Experimental Protocol: Optimized MW-SPPS for Orn(Ac) Peptides

This methodology is designed as a self-validating system . You must not proceed to subsequent steps without empirical confirmation of the current step's success (Step 4).

Step 1: Resin Preparation & Swelling

  • Action: Suspend a PEG-based resin (e.g., ChemMatrix, 0.1 mmol scale) in DMF for 30 minutes at room temperature.

  • Causality: Polystyrene resins collapse when the attached peptide aggregates. PEG-based resins maintain exceptional swelling even during severe inter-chain hydrogen bonding, keeping the reactive sites physically accessible to incoming reagents.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF for 3 minutes at 75°C under microwave irradiation. Wash 5 times with DMF.

Step 3: Activation & Coupling

  • Action: In a separate vial, dissolve 5 equivalents of Fmoc-Orn(Ac)-OH and 5 equivalents of Oxyma Pure in DMF. Add 5 equivalents of DIC. Allow 1 minute for pre-activation. Add the mixture to the resin and heat to 75°C for 5 minutes under microwave irradiation.

  • Causality: DIC/Oxyma operates efficiently without the need for an external base (like DIEA), which suppresses base-catalyzed epimerization and prevents the formation of guanidinium byproducts[1][2].

Step 4: Self-Validation (The Kaiser Test)

  • Action: Extract a micro-aliquot of resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

  • Validation Logic:

    • Result is Colorless/Yellow (Negative): Coupling is quantitative. Proceed to Step 5.

    • Result is Blue (Positive): Unreacted amines remain due to aggregation. Do not proceed. Repeat Step 3 using fresh reagents.

Step 5: Capping

  • Action: Treat the resin with Acetic Anhydride/DIEA/DMF (10:5:85 v/v/v) for 5 minutes at room temperature. Wash 5 times with DMF.

  • Causality: Capping permanently terminates any trace unreacted amines, ensuring that any failed couplings result in easily separable short-chain truncations rather than complex deletion sequences.

Step 6: Cleavage & Global Deprotection

  • Action: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature[4]. Filter the resin and precipitate the peptide in cold diethyl ether.

  • Note: The -acetyl group is completely stable to TFA and will remain intact on the final peptide.

V. References

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. nih.gov.

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC - NIH. nih.gov.

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen. intechopen.com.

  • The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC. nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Orn(Ac)-OH

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals encountering chain assembly failures whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals encountering chain assembly failures when incorporating Fmoc-Orn(Ac)-OH (Fmoc-N δ -acetyl-L-ornithine).

Because the acetylated side chain of ornithine mimics the peptide backbone's amide bonds, it introduces unique thermodynamic hurdles. This guide deconstructs the causality behind these failures and provides self-validating protocols to overcome them.

Troubleshooting Workflow

Workflow A Incomplete Coupling (Kaiser Test +) B Assess Resin Swelling & Sequence Context A->B C Reagent Switch (DIC/OxymaPure) B->C Mild Aggregation D Solvent Disruption (NMP, DMSO, LiCl) B->D Severe Shrinkage E Thermal Disruption (Microwave SPPS) B->E Refractory F Self-Validation (Micro-cleavage LC-MS) C->F D->F E->F F->D Fails G Successful Coupling Proceed to Cap F->G Target Mass Confirmed

Systematic troubleshooting workflow for resolving incomplete Fmoc-Orn(Ac)-OH coupling in SPPS.

Frequently Asked Questions (FAQs)
Q1: Why does Fmoc-Orn(Ac)-OH specifically trigger incomplete coupling compared to other protected amino acids?

A1: The root cause is severe peptide-resin aggregation driven by hydrogen bonding. While the Fmoc group protects the α -amine, the acetyl group on the ornithine side chain acts as a potent hydrogen bond donor and acceptor. During chain elongation, this acetyl group interacts with the peptide backbone or other polar side chains, inducing intra- and intermolecular hydrogen bonding[1]. This leads to the formation of stable β -sheet secondary structures that physically collapse the resin matrix. This steric and solvation barrier prevents the activated Fmoc-Orn(Ac)-OH from diffusing into the resin and accessing the reactive N-terminus[2].

Q2: How can I distinguish between poor reagent kinetics and peptide aggregation?

A2: Causality lies in the physical state of the solid support. If the coupling is slow purely due to steric hindrance of the incoming amino acid, the resin will remain well-swollen in standard solvents like DMF. However, if aggregation is the root cause, the hydrogen-bonded network expels the solvent, leading to visible resin shrinkage and poor swelling[1][2]. Diagnostic Check: Temporarily switch the solvent to a highly polar mixture (e.g., 25% DMSO in NMP). If the resin bed volume expands significantly and a subsequent coupling succeeds, aggregation was the primary barrier.

Q3: What is the most effective coupling reagent system for highly aggregated Fmoc-Orn(Ac)-OH sequences?

A3: The DIC/OxymaPure system is vastly superior to traditional HBTU/HOBt methods for difficult, aggregating sequences[3]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester with the activated carboxyl group and operates efficiently with minimal side reactions[4]. Unlike uronium salts (HATU/HBTU) which can cause guanidinylation of the N-terminus if the base (DIPEA) is in excess, DIC/OxymaPure relies on a neutral activation mechanism and exhibits superior solubility, which is critical when driving the equilibrium in sterically hindered, aggregated environments[5][6].

Q4: If reagent optimization fails, how do I chemically disrupt the aggregation?

A4: You must alter the thermodynamic stability of the β -sheets. This is achieved by introducing chaotropic salts , such as 0.8 M LiCl or NaClO₄ in DMF[2]. Chaotropic ions disrupt the highly ordered hydrogen-bonding network of the peptide chains, effectively competing for hydrogen bonds and re-solvating the peptide-resin complex. For severe cases, washing the resin with a "Magic Mixture" containing DCM/DMF/NMP (1:1:1), 1% Triton X-100, and 2M ethylene carbonate forces solvation prior to coupling[2].

Q5: When should microwave-assisted SPPS (MW-SPPS) be utilized?

A5: MW-SPPS should be deployed when chemical disruption is insufficient. Microwave irradiation provides localized, rapid thermal energy (typically 75°C - 90°C) that kinetically breaks the stable hydrogen bonds of the aggregates[2][5]. This elevated temperature significantly increases the diffusion rate of the bulky Fmoc-Orn(Ac)-OH into the resin matrix and accelerates the acylation rate, overcoming the activation energy barrier of the hindered coupling.

Quantitative Comparison of Coupling Additives

To make an informed decision on reagent switching, refer to the quantitative data summarizing the physicochemical properties and efficiencies of common SPPS additives[4][5][6][7].

Coupling AdditivepKaMolecular WeightEfficiency in Aggregating SequencesSafety & Stability Profile
OxymaPure 4.60142.11 DaSuperior Non-explosive; highly stable in DMF.
HOBt 4.60135.11 DaModerateExplosive hazard; standard efficiency.
HOAt 3.28150.13 DaHighExplosive hazard; expensive.
COMU ~4.60428.17 DaSuperior Non-explosive; poor hydrolytic stability in DMF at RT (<5h).
Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include mandatory validation checkpoints to ensure you do not proceed with a failed synthesis.

Protocol 1: High-Efficiency Double Coupling with DIC/OxymaPure

Use this protocol as the first line of defense when standard HBTU/DIPEA coupling fails.

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Activation: In a clean vial, dissolve Fmoc-Orn(Ac)-OH (5 equivalents relative to resin loading) and OxymaPure (5 eq.) in a minimal volume of NMP (preferable to DMF for difficult sequences).

  • Initiation: Add DIC (5 eq.) to the vial. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reactor and wash the resin with DMF (3 × 1 min).

  • Double Coupling: Repeat steps 2-5 using fresh reagents to force the equilibrium forward.

  • Self-Validation Checkpoint (Kaiser Test & Micro-cleavage):

    • Perform a Kaiser test. If the beads remain yellow/colorless, the coupling is successful.

    • Validation Loop: If the beads are slightly blue, do not assume immediate failure (steric hindrance can cause false positives). Withdraw 5 mg of resin, treat with TFA/TIS/H₂O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. If the uncoupled mass is present, proceed to Protocol 2.

Protocol 2: Chaotropic Salt Disruption & Acylation

Use this protocol when resin shrinkage is observed, indicating severe hydrogen-bonded aggregation.

  • Baseline Measurement (Validation Prep): Visually inspect and mark the volume of the swollen resin bed in the reaction vessel.

  • Chaotropic Wash: Prepare a solution of 0.8 M LiCl in DMF. Wash the Fmoc-deprotected resin with this solution (3 × 5 min)[2].

  • Self-Validation Checkpoint (Resin Swelling): Inspect the resin bed. A successful disruption of β -sheet aggregation will result in a visually expanded resin bed volume. If the resin does not expand, switch to Microwave-SPPS.

  • Coupling in Chaotropic Conditions: Prepare the Fmoc-Orn(Ac)-OH active ester using the DIC/OxymaPure method (Protocol 1, Steps 2-3).

  • Acylation: Add the activated amino acid to the resin. Add solid LiCl directly to the coupling mixture to maintain a 0.8 M concentration. Agitate for 3 hours.

  • Clearance: Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to completely remove the chaotropic salts before the next deprotection step.

References
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis | Source: peptide.com | URL: 1

  • Title: Overcoming Aggregation in Solid-phase Peptide Synthesis | Source: Sigma-Aldrich | URL:

  • Title: Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | Source: nih.gov | URL: 3

  • Title: Technical Support Center: Managing Aggregation in SPPS with PyBOP | Source: Benchchem | URL: 2

  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective | Source: RSC Publishing | URL: 5

  • Title: Novabiochem® | Source: Merck Millipore | URL: 6

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety | Source: peptidechemistry.org | URL: 4

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Source: ACS Publications | URL: 7

  • Title: Supporting Information (Solid-Phase Peptide Synthesis) | Source: csic.es | URL:

Sources

Optimization

Technical Support Center: Mitigating Racemization of Fmoc-Orn(Ac)-OH in SPPS

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing epimerization challenges during the Solid-Phase Peptide Synthesis (SPP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing epimerization challenges during the Solid-Phase Peptide Synthesis (SPPS) of sequences containing Fmoc-Orn(Ac)-OH (N-alpha-Fmoc-N-delta-acetyl-L-ornithine).

Racemization of sterically hindered or modified amino acids compromises the chiral integrity of peptide therapeutics, leading to complex purification profiles and diminished biological efficacy. This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve enantiomeric purity.

Mechanistic Workflow & Decision Matrix

To effectively eliminate racemization, you must control the activation microenvironment. The diagram below illustrates the logical decision tree for selecting coupling conditions that prevent the formation of racemization-prone intermediates.

G Start Fmoc-Orn(Ac)-OH Coupling Strategy BaseFree Base-Free Activation (Preferred) Start->BaseFree Option A BaseReq Base-Required Activation (Aminium/Phosphonium) Start->BaseReq Option B DIC_Oxyma DIC / OxymaPure No Pre-activation BaseFree->DIC_Oxyma HATU_TMP HATU / Collidine (TMP) In-situ Activation BaseReq->HATU_TMP Weak Base HATU_DIEA HATU / DIEA (High Racemization Risk) BaseReq->HATU_DIEA Strong Base Temp Temperature Control (≤ 25°C, No MW) DIC_Oxyma->Temp HATU_TMP->Temp Fail High Epimerization (> 5%) HATU_DIEA->Fail Success Minimal Racemization (< 1%) Temp->Success

Caption: Logical workflow for selecting activation strategies to minimize Fmoc-Orn(Ac)-OH racemization.

Troubleshooting Guide & FAQs

Q1: Why is Fmoc-Orn(Ac)-OH highly susceptible to racemization during standard activation?

A: The primary mechanism of racemization for urethane-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate[1]. When the C-terminus is activated (forming an O-acylisourea), the carbonyl oxygen of the Fmoc group can attack the activated carboxylate, cyclizing into an oxazolone ring. The α-proton of this oxazolone is highly acidic. In the presence of a base, this proton is easily abstracted, forming an achiral enolate[2]. Upon subsequent aminolysis by the resin-bound peptide, the ring opens to yield a mixture of L- and D-epimers.

Q2: What is the most effective coupling reagent system to prevent this?

A: The DIC/OxymaPure system is the gold standard for racemization-prone residues. Diisopropylcarbodiimide (DIC) activates the amino acid, and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a highly reactive, acidic nucleophile (pKa ~4.6)[1]. OxymaPure rapidly attacks the O-acylisourea intermediate to form a stable active ester before the oxazolone ring can form[3]. Crucially, this system operates without the need for a tertiary amine base, thereby removing the catalyst required for α-proton abstraction.

Q3: If my synthesizer requires aminium salts (e.g., HATU, HBTU), how can I suppress epimerization?

A: If you must use HATU or HBTU, you must change your base. Standard protocols use N,N-Diisopropylethylamine (DIEA), which is a strong base that rapidly drives oxazolone enolization, leading to unacceptable racemization levels (5–33%)[4]. Solution: Substitute DIEA with 2,4,6-trimethylpyridine (TMP, collidine) . Collidine is a weaker, highly sterically hindered base. It provides just enough basicity to drive the coupling reaction but is structurally restricted from abstracting the α-proton of the oxazolone intermediate[4].

Q4: Should I pre-activate Fmoc-Orn(Ac)-OH before adding it to the resin?

A: Absolutely not. Pre-activation generates the active ester (and subsequently the oxazolone) in the absence of the nucleophilic resin-bound amine[2]. This maximizes the lifetime of the reactive intermediate, giving it ample time to racemize. Always use in-situ activation : add the amino acid, coupling reagent, and base (if applicable) directly to the resin simultaneously[4].

Q5: Can I use microwave-assisted heating to speed up the coupling of this residue?

A: It is highly discouraged for this specific residue. Elevated temperatures (e.g., 75°C–90°C) exponentially accelerate the rate of oxazolone formation and enolization[5]. For Fmoc-Orn(Ac)-OH, lower the coupling temperature to room temperature (≤ 25°C) and extend the coupling time (1–2 hours) to preserve chiral integrity[5].

Quantitative Data: Impact of Coupling Conditions

The table below synthesizes the expected racemization rates based on the activation chemistry applied to highly susceptible amino acids.

Coupling Reagent SystemBase UsedActivation MethodTemperatureExpected Racemization (%)
HATU (1 eq)DIEA (2 eq)5-min Pre-activation25°C15.0 - 30.0%
HATU (1 eq)DIEA (2 eq)In-situ25°C5.0 - 10.0%
HATU (1 eq)TMP/Collidine (2 eq)In-situ25°C1.0 - 2.0%
DIC (1 eq) / HOBt (1 eq)NoneIn-situ25°C1.5 - 3.0%
DIC (1 eq) / OxymaPure (1 eq)NoneIn-situ25°C< 1.0%
DIC (1 eq) / OxymaPure (1 eq)NoneIn-situ75°C (Microwave)3.0 - 5.0%

Validated Experimental Protocol: Base-Free In-Situ Coupling

This protocol is designed as a self-validating system. By relying on base-free chemistry and strict temperature control, causality dictates that oxazolone-mediated proton abstraction is structurally prevented[6].

Materials Required:

  • Fmoc-Orn(Ac)-OH (3 equivalents relative to resin loading)

  • OxymaPure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (e.g., using 20% piperidine in DMF) and thoroughly washed with DMF (5 x 1 min) and DCM (3 x 1 min)[6].

  • Reagent Dissolution: In a clean, dry vial, dissolve 3 eq. of Fmoc-Orn(Ac)-OH and 3 eq. of OxymaPure in a minimal volume of DMF (concentration ~0.2 M). Note: Do not add DIC yet.

  • In-Situ Addition: Transfer the dissolved amino acid/OxymaPure mixture directly to the reaction vessel containing the resin.

  • Activation: Immediately add 3 eq. of DIC directly to the reaction vessel.

  • Coupling: Agitate the reaction mixture at room temperature (20–25°C) for 60 to 120 minutes. Do not apply microwave heating.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the soluble diisopropylurea (DIU) byproduct[6].

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • If negative (yellow/colorless): The coupling is complete. Proceed to the next synthesis step.

    • If positive (blue): Do not extend the reaction time, as prolonged exposure increases epimerization risk. Instead, drain, wash, and perform a double-coupling using fresh reagents for an additional 60 minutes.

References

  • BenchChem. "Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis". BenchChem.
  • PeptideChemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety". Peptide Chemistry.
  • PubMed (NIH). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis".
  • OxymaPure.com. "OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis". Luxembourg Bio Technologies Ltd.
  • PubMed (NIH). "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2)".
  • ACS Publications. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis". American Chemical Society.

Sources

Troubleshooting

Addressing steric hindrance when using Fmoc-Orn(Ac)-OH in complex sequences

Technical Support Center: Overcoming Steric Hindrance and Aggregation with Fmoc-Orn(Ac)-OH in Complex SPPS Introduction Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of Fmoc-Orn(Ac)-OH (N- δ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance and Aggregation with Fmoc-Orn(Ac)-OH in Complex SPPS

Introduction Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of Fmoc-Orn(Ac)-OH (N- δ -acetyl-L-ornithine) into complex, hydrophobic, or long peptide sequences frequently presents significant synthetic bottlenecks. The acetylated side chain introduces localized steric bulk that restricts conformational freedom. When this steric hindrance is compounded by sequence-dependent on-resin aggregation, researchers often observe sudden sequence termination, incomplete acyl-transfer, and failed Fmoc deprotections[1],[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges.

Diagnostic Workflow

SPPS_Troubleshooting A Incomplete Coupling of Fmoc-Orn(Ac)-OH B Assess Sequence Aggregation (>40% Beta-Sheet Risk?) A->B C1 High Aggregation Risk B->C1 Yes C2 Low Aggregation Risk (Pure Steric Hindrance) B->C2 No D1 Use PEG-based Resin (e.g., ChemMatrix) C1->D1 D2 Insert Pseudoproline 5-6 Residues Prior C1->D2 E1 Switch Reagent to HATU or PyNTP C2->E1 E2 Microwave-Assisted SPPS (75°C - 90°C) C2->E2 F Self-Validation: Kaiser Test / LC-MS D1->F D2->F E1->F E2->F

Workflow for resolving Fmoc-Orn(Ac)-OH steric hindrance and aggregation in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-Orn(Ac)-OH cause sudden sequence termination in my hydrophobic peptide? A: The failure is rarely due to steric hindrance alone; it is typically a thermodynamic and kinetic compounding effect. The acetyl group on the δ -amine of ornithine creates a bulky shield around the α -carbonyl during activation. If your sequence has a high propensity for β -sheet formation (typically >30-40% predicted β -sheet content), inter-chain hydrogen bonding causes the resin to shrink and gelate[3]. This buries the reactive N-terminus within the aggregate, making it physically inaccessible to the bulky incoming Fmoc-Orn(Ac)-OH activated ester.

Q2: Which coupling reagents are best suited for overcoming the steric hindrance of acetylated ornithine? A: Standard carbodiimide chemistry (e.g., DIC/HOBt or DIC/Oxyma) relies on a two-phase acyl-transfer mechanism that struggles with poor kinetics when hindered[1],[2]. To overcome the activation barrier, you must switch to highly reactive aminium/uronium salts (like HATU) or phosphonium salts (like PyNTP). PyNTP, in particular, has demonstrated exceptional efficacy in driving the coupling of sterically hindered and α,α -disubstituted amino acids to completion[4].

Q3: How do I modify my solvent system and solid support to prevent on-resin aggregation? A: Traditional polystyrene (PS) resins collapse when the attached peptide forms β -sheets. Switching to a 100% PEG-based resin, such as ChemMatrix, drastically improves solvation and mass transfer for difficult sequences[5],[6]. Additionally, washing the resin with chaotropic salts (e.g., 0.8 M LiCl or 4 M KSCN in DMF) prior to coupling disrupts the hydrogen bond network of the aggregates, exposing the N-terminus.

Q4: Can structural modifications to the peptide backbone assist in coupling Fmoc-Orn(Ac)-OH? A: Yes. The most universally effective way to improve synthetic efficiency is to reversibly protect the amide backbone. Inserting a pseudoproline dipeptide (e.g., Fmoc-Ser/Thr/Cys( ΨMe,Me pro)-OH) 5 to 6 residues prior to the Orn(Ac) insertion introduces a kink in the peptide backbone,[6]. This completely abolishes β -sheet formation, ensuring the N-terminus remains fully solvated and accessible for the hindered coupling.

Quantitative Comparison of Coupling Reagents for Hindered Residues

Coupling ReagentChemical ClassSteric Hindrance ResolutionRelative Reaction RateRecommended Equivalents
DIC / Oxyma Carbodiimide / AdditiveLow to ModerateBaseline (1x)3.0 - 5.0 eq
PyBOP / DIPEA PhosphoniumModerateFast (~3x)4.0 - 5.0 eq
HATU / DIPEA Uronium (G-type)HighVery Fast (~5x)3.0 - 4.0 eq
PyNTP / DIPEA PhosphoniumVery HighUltra Fast (~8x)3.0 - 4.0 eq

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Microwave-Assisted Coupling of Fmoc-Orn(Ac)-OH

Causality: Elevated temperatures (75°C - 90°C) provide the necessary kinetic energy to disrupt weak β -sheet aggregates and drive the sterically hindered acyl-transfer reaction forward[3].

  • Resin Preparation: Swell the peptide-resin (preferably PEG-based) in DMF for 15 minutes. Drain.

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-Orn(Ac)-OH and 3.9 eq of HATU (or PyNTP) in a minimal volume of NMP. Add 8.0 eq of DIPEA. Stir for 30 seconds to pre-activate.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Heating: Irradiate the reaction vessel to maintain 75°C for 10 minutes. (Note: Do not exceed 75°C if the sequence contains sensitive residues like Cys or His to prevent epimerization).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min).

  • Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • If beads are colorless: Acylation is complete. Proceed to Fmoc deprotection.

    • If beads are blue/purple: Steric hindrance persists. Do NOT deprotect. Proceed immediately to Protocol B (Chaotropic Double Coupling).

Protocol B: Chaotropic Salt-Mediated Solvation & Double Coupling

Causality: When heat and reactive reagents fail, the physical gelation of the resin must be chemically disrupted. Chaotropic salts break the structured water/solvent network and inter-chain hydrogen bonds.

  • Chaotropic Wash: Treat the resin with a solution of 0.8 M LiCl in DMF for 15 minutes. Drain and repeat once. Do not wash with plain DMF afterward; leave the resin solvated in the chaotropic mixture.

  • Second Activation: Prepare a fresh mixture of 4.0 eq Fmoc-Orn(Ac)-OH, 4.0 eq PyNTP[4], and 8.0 eq DIPEA in DMF containing 0.8 M LiCl.

  • Extended Coupling: Add to the resin and agitate at room temperature for 2 to 4 hours. The extended time compensates for the steric bulk of the acetylated ornithine side chain.

  • Washing: Drain and wash extensively with DMF (3 x 1 min), followed by DCM (3 x 1 min), and again DMF (3 x 1 min) to remove all salts.

  • Validation Checkpoint (Micro-cleavage LC-MS): Since the Kaiser test can sometimes yield false negatives in highly aggregated sequences, perform a micro-cleavage. Withdraw 1 mg of resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS.

    • Validation: A single major peak corresponding to the Orn(Ac)-incorporated mass confirms success.

References

  • Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Springer Nature. 1

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC. 5

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS. 4

  • Enhancing the Efficiency of the Solid Phase Peptide Synthesis (SPPS) Process by High Shear Mixing. ResearchGate. 2

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep. 6

  • Peptide Secondary Structure Prediction: Aggregation Risks. Peptide Chemistry. 3

Sources

Optimization

Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-Orn(Ac)-OH

Welcome to the technical support center for scientists and researchers utilizing Fmoc-Orn(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists and researchers utilizing Fmoc-Orn(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the unique challenges associated with the purification of peptides containing Nδ-acetylated ornithine residues. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in established chemical principles.

Introduction: The Role and Challenge of Orn(Ac) Peptides

The incorporation of Nδ-acetyl-L-ornithine introduces a unique functional group that can serve various purposes, from mimicking acetylated lysine in histone tails to altering peptide conformation and solubility. Unlike the bulky and hydrophobic Boc protecting group commonly used for the ornithine side chain (Fmoc-Orn(Boc)-OH), the small, polar acetyl group of Fmoc-Orn(Ac)-OH presents a different set of behaviors during synthesis and, most critically, during purification.[1]

The primary challenge arises from the increased hydrophilicity imparted by the acetylated ornithine residue. This property can lead to poor retention on standard reverse-phase HPLC columns and co-elution with synthesis impurities, complicating the isolation of the target peptide. This guide will address these specific issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of your Orn(Ac)-containing peptide.

Issue 1: Poor or No Retention of the Peptide on Reverse-Phase (RP-HPLC) Column

Symptoms:

  • The main product peak elutes in the void volume or very early in the gradient (e.g., <5% acetonitrile).

  • The peak is broad and poorly resolved from the injection front.

  • Mass spectrometry confirms the target mass is present in the early-eluting fractions.

Causality: The Nδ-acetyl group on ornithine significantly increases the overall polarity of the peptide. In contrast to side chains protected with bulky, non-polar groups (like Boc), the acetyl group enhances the peptide's affinity for the aqueous mobile phase over the hydrophobic stationary phase (e.g., C18) of the column.[2]

Solutions:

  • Modify the HPLC Gradient:

    • Start at a Lower Organic Concentration: Begin the gradient at 0% or 1% Acetonitrile (ACN) and hold for several column volumes (CV) before starting the ramp. This can help promote binding to the stationary phase.

    • Use a Shallower Gradient: A very slow, shallow gradient (e.g., 0.2-0.5% ACN increase per minute) can significantly improve the resolution of early-eluting compounds.[3]

  • Adjust the Mobile Phase:

    • Change the Ion-Pairing Agent: While Trifluoroacetic Acid (TFA) is standard, consider using an alternative like Formic Acid (FA). FA can sometimes alter the selectivity for very polar peptides.

    • Avoid High Molarity Buffers: High salt concentrations can sometimes decrease the retention of polar molecules on RP columns.

  • Switch to an Alternative Chromatography Method:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution for highly polar peptides.[4][5] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting retention of hydrophilic compounds through a partitioning mechanism.[6] This technique often provides excellent separation for peptides that fail to retain on C18 columns.[7]

Issue 2: Co-elution of the Target Peptide with Deletion or Truncated Sequences

Symptoms:

  • The main peak on the chromatogram is not symmetrical and shows shouldering.

  • Mass spectrometry of the main peak reveals the target mass along with masses corresponding to one or more missing amino acids (deletion sequences) or sequences that were prematurely capped.[8]

Causality: The increased polarity of the Orn(Ac)-containing peptide can cause it to elute in a region of the chromatogram that is often crowded with polar synthesis byproducts, such as capped truncation products.[8] These impurities are common in Fmoc-SPPS and are also hydrophilic, leading to similar retention times.[9]

Solutions:

  • Optimize HPLC Selectivity:

    • Change the Stationary Phase: If using a C18 column, switching to a different hydrophobicity (e.g., C8) or a phenyl-hexyl phase can alter the selectivity and may resolve the co-eluting species.[5]

    • Adjust the Temperature: Varying the column temperature (e.g., from 30°C to 50°C) can change the interaction kinetics between the peptides and the stationary phase, sometimes improving resolution.[6]

  • Implement a Two-Step Purification Strategy:

    • Step 1 (Orthogonal Chromatography): Perform an initial purification step using a method with a different separation principle. Ion-exchange chromatography (if the peptide has a net charge) or HILIC are excellent choices.[4][10]

    • Step 2 (RP-HPLC Polishing): Pool the fractions containing the target peptide from the first step and then perform a final "polishing" step on a high-resolution RP-HPLC column. This dual approach is highly effective at removing persistent impurities.

Issue 3: Unexpected Modification or Loss of the Acetyl Group

Symptoms:

  • Mass spectrometry analysis of the crude or purified peptide shows a mass corresponding to the peptide with a free amine on the ornithine side chain (mass decrease of 42.04 Da).

  • A new, more retained peak appears in the chromatogram that corresponds to the deacetylated peptide.

Causality: The Nδ-acetyl group on ornithine is generally stable to the standard 20% piperidine in DMF used for Fmoc deprotection during synthesis.[11] However, it is a simple amide bond and can be susceptible to cleavage under certain conditions.

  • Synthesis: Prolonged or repeated exposure to basic conditions during difficult coupling steps could potentially lead to partial deacetylation.

  • Cleavage: While stable to standard TFA cleavage cocktails, certain scavengers or extended cleavage times at elevated temperatures might affect the acetyl group, though this is less common.[12]

  • Post-Cleavage Workup: Exposing the peptide to strongly basic conditions (e.g., pH > 10) during workup or dissolution can cause hydrolysis of the acetyl group.

Solutions:

  • Verify Synthesis Conditions: Ensure that Fmoc deprotection times are not excessively long. Standard protocols (e.g., 2 x 10 minutes with 20% piperidine/DMF) are typically safe.[13]

  • Control Cleavage Conditions: Use a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for a standard duration (2-3 hours) at room temperature.[1]

  • Maintain Acidic or Neutral pH Post-Cleavage: After cleavage and precipitation, dissolve the crude peptide in aqueous solutions with a slightly acidic pH (e.g., water/acetonitrile containing 0.1% TFA) to prevent base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Is the Nδ-acetyl group on Orn(Ac) stable during standard Fmoc-SPPS? A1: Yes. Published studies on similar acetylated amino acids have shown that acetyl protecting groups are stable to repeated treatments with 20% piperidine in DMF, the standard condition for Fmoc removal.[11] Therefore, the Orn(Ac) side chain should remain intact throughout the chain elongation process.

Q2: Will the Orn(Ac) side chain be deprotected during the final TFA cleavage? A2: No. The N-acetyl amide bond is stable to the strong acidic conditions of standard TFA cleavage cocktails.[14] Unlike acid-labile groups like Boc, the acetyl group will remain on the ornithine side chain after the peptide is cleaved from the resin.

Q3: How do I remove the acetyl group from the ornithine side chain if I need the free amine? A3: If the final product requires a free δ-amino group on the ornithine, the acetyl group must be removed in a separate, post-purification step. This is typically achieved under mild basic conditions or enzymatically. A common chemical method is treatment with dilute hydrazine or a mild base like dilute ammonium hydroxide. However, these conditions must be carefully optimized to avoid peptide degradation.

Q4: How does an Orn(Ac) residue affect the mass spectrometry analysis of my peptide? A4: The presence of an acetyl group can be beneficial for MS/MS fragmentation. Acetylation often promotes the formation of b- and y-ions, which can lead to more complete and easily interpretable fragmentation patterns for de novo sequencing.[15] A specific fragmentation pathway known as the "ornithine effect," which involves facile cleavage C-terminal to the ornithine residue, may also be observed.[16]

Q5: My peptide contains both Orn(Ac) and other protected residues like Lys(Boc) and Asp(OtBu). Is this an orthogonal strategy? A5: Yes, this is a fully orthogonal protection strategy. The protecting groups can be removed selectively:

  • Fmoc (α-amine): Removed at each synthesis cycle with a mild base (piperidine).[4]

  • Boc and tBu (side chains): Removed during the final cleavage with a strong acid (TFA).[12]

  • Ac (Orn side chain): Stable to both piperidine and TFA, remaining on the peptide after cleavage. It requires a separate deprotection step if the free amine is desired.[14]

Experimental Protocols & Data

Protocol 1: Standard RP-HPLC Purification for Orn(Ac) Peptides

This protocol is a starting point and should be optimized based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in the minimum volume of Mobile Phase A (or a solvent in which it is fully soluble, like 10% acetic acid).

    • Ensure the final concentration is suitable for your column loading capacity (typically 1-10 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 1% B (Isocratic hold)

      • 5-55 min: 1% to 41% B (Linear gradient, 0.75%/min)

      • 55-60 min: 41% to 95% B (Wash)

      • 60-65 min: 95% B (Hold)

      • 65-70 min: 95% to 1% B (Re-equilibration)

  • Fraction Collection & Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical HPLC and confirm the mass by ESI-MS or MALDI-TOF.

    • Pool the fractions with >95% purity and lyophilize.

Data Presentation: Expected Elution Behavior

The inclusion of Orn(Ac) will decrease the retention time of a peptide on an RP-HPLC column compared to the same peptide containing Orn(Boc) or even an unprotected Ornithine, due to its higher polarity.

Peptide Sequence Side-Chain Protection Expected RP-HPLC Retention Time Relative Hydrophilicity
H-Gly-Orn-Ala-Phe-NH₂Acetyl (Ac) Early ElutionHigh
H-Gly-Orn-Ala-Phe-NH₂None (Free Amine) Intermediate ElutionMedium
H-Gly-Orn-Ala-Phe-NH₂Boc Late ElutionLow

Note: This table provides a qualitative comparison. Actual retention times will vary based on the full peptide sequence and exact HPLC conditions.

Visualizations: Workflows and Logic

General Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying a peptide containing Fmoc-Orn(Ac)-OH.

Purification_Workflow Start Crude Peptide Synthesis (with Fmoc-Orn(Ac)-OH) Cleavage Cleavage from Resin (e.g., 95% TFA / TIS / H2O) Start->Cleavage Crude_Analysis Analytical HPLC & MS of Crude Product Cleavage->Crude_Analysis Check_Retention Does Peptide Retain on C18 Column? Crude_Analysis->Check_Retention RP_HPLC Preparative RP-HPLC (Shallow Gradient) Check_Retention->RP_HPLC Yes HILIC Preparative HILIC Check_Retention->HILIC No Fraction_Analysis Analyze Fractions (HPLC & MS) RP_HPLC->Fraction_Analysis HILIC->Fraction_Analysis Check_Purity Is Purity >95%? Fraction_Analysis->Check_Purity Pool_Lyophilize Pool Fractions & Lyophilize Check_Purity->Pool_Lyophilize Yes Second_Purification Consider Orthogonal Purification (e.g., Ion Exchange) then Re-run HPLC Check_Purity->Second_Purification No Final_Product Pure Orn(Ac)-Peptide Pool_Lyophilize->Final_Product Second_Purification->RP_HPLC

Caption: Decision workflow for purifying Orn(Ac)-containing peptides.

Orthogonal Protection Scheme Logic

This diagram illustrates the selective removal of different protecting groups used in the synthesis of an Orn(Ac)-containing peptide.

Orthogonal_Protection Full_Peptide Fully Protected Peptide on Resin α-N: Fmoc Orn-δ-N: Ac Lys-ε-N: Boc Step1_Node SPPS Cycles Full_Peptide->Step1_Node Piperidine/DMF Peptide_No_Fmoc Peptide on Resin (Free α-N) Orn-δ-N: Ac Lys-ε-N: Boc Step1_Node->Peptide_No_Fmoc Removes Fmoc Step2_Node Final Cleavage Peptide_No_Fmoc->Step2_Node TFA Cocktail Peptide_Cleaved Crude Peptide in Solution Orn-δ-N: Ac Step2_Node->Peptide_Cleaved Removes Boc Cleaves from Resin

Caption: Orthogonality of Fmoc, Boc, and Ac protecting groups.

References

  • Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)-phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792-1797. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

  • G, S., V, S., S, R., & M, S. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of proteomics, 213, 103605. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Chemistry (Weinheim an der Bergstrasse, Germany), 15(46), 12712-12726. [Link]

  • Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. ResearchGate. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Zhu, X., & Schmidt, R. R. (2019). The 2,2-Dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) Group: A Novel Protecting Group in Carbohydrate Chemistry. Organic Letters, 21(19), 7847-7851. [Link]

  • Pathan, S., et al. (2021). Side Chain Driven Mass Spectral Fragmentation of Lys Containing Peptides: Cα-CO Bond Cleavage in Xxx-Lys-Xxx Sequences. Journal of the American Society for Mass Spectrometry, 32(9), 2427-2436. [Link]

  • Li, Y., & Li, G. (Eds.). (2018). Side Reactions in Peptide Synthesis. CRC Press. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. Aapptec Technical Library. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fekete, S., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 1039-1051. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. [Link]

  • Laskin, J., & Wysocki, V. H. (2013). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 24(7), 1012-1019. [Link]

  • Fekete, S., et al. (2023). Investigation of the stability of O-acetyl groups under the different Fmoc cleavage conditions. ResearchGate. [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 73(16), 6343-6350. [Link]

  • Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of Peptide Research, 57(6), 499-510. [Link]

  • Tůmová, T., et al. (2009). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. Bioorganic & Medicinal Chemistry, 17(15), 5491-5498. [Link]

  • Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Tůmová, T., et al. (2009). N-acetyl-l-ornithine Deacetylase: Synthesis, Characterization and Analysis. e-Publications@Marquette. [Link]

  • Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters, 19(21), 5756-5759. [Link]

  • Kar, A., et al. (2023). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters, 25(42), 7709-7714. [Link]

  • YMC Europe GmbH. How to improve the analysis of hydrophilic compounds. YMC Expert Tip. [Link]

  • Hemmer, A., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Metabolomics, 20(1), 34. [Link]

  • D'Auria, M., et al. (2022). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. Journal of Chromatography A, 1675, 463177. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Ornithine Derivatives in SPPS: Fmoc-Orn(Boc)-OH vs. Fmoc-Orn(Ac)-OH

Ornithine, a non-proteinogenic homolog of lysine featuring a shorter three-carbon side chain, is a highly versatile building block in modern peptide engineering. The single-carbon deletion compared to lysine restricts co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ornithine, a non-proteinogenic homolog of lysine featuring a shorter three-carbon side chain, is a highly versatile building block in modern peptide engineering. The single-carbon deletion compared to lysine restricts conformational flexibility, making ornithine invaluable for Structure-Activity Relationship (SAR) studies, antimicrobial peptide design, and the introduction of conformational constraints[1].

However, this structural advantage introduces a severe synthetic liability: unprotected ornithine rapidly undergoes intramolecular cyclization during carboxyl activation to form a stable δ-lactam, irreversibly terminating peptide elongation[1]. Consequently, robust side-chain protection is non-negotiable. As a Senior Application Scientist, selecting between Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac)-OH dictates not only the synthetic strategy but the final physicochemical properties of the therapeutic peptide. This guide dissects the mechanistic, quantitative, and procedural differences between these two critical derivatives.

Mechanistic Divergence and Causality

The fundamental difference between these two building blocks lies in their protection strategies and the resulting charge state of the final peptide.

Fmoc-Orn(Boc)-OH (Orthogonal Protection): This derivative employs a strictly orthogonal protection scheme[2]. The α-amino Fmoc group is base-labile (cleaved by piperidine), while the δ-amino tert-butyloxycarbonyl (Boc) group is highly acid-labile[3]. Causally, the bulky Boc group provides excellent steric shielding against lactamization during coupling. During final cleavage with Trifluoroacetic Acid (TFA), the Boc group is removed as a tert-butyl carbocation, yielding a free, positively charged primary amine. This is the required choice when the target peptide relies on a basic residue for receptor binding, membrane permeation, or off-resin cyclization.

Fmoc-Orn(Ac)-OH (Pseudo-Orthogonal Protection): This derivative utilizes a pseudo-orthogonal approach. The acetyl (Ac) group is completely stable to both basic Fmoc-deprotection conditions and highly acidic TFA cleavage conditions. The resulting peptide retains the acetylated ornithine, permanently neutralizing the positive charge of the δ-amine. From a design perspective, this is selected to mimic post-translational modifications (PTMs), increase local hydrophobicity, or protect the peptide from exopeptidase degradation without introducing the steric bulk of larger protecting groups.

Quantitative Performance & Physicochemical Data

The table below summarizes the critical physicochemical parameters and strategic applications for both derivatives, enabling data-driven selection for your synthesis workflow.

PropertyFmoc-Orn(Boc)-OHFmoc-Orn(Ac)-OH
CAS Number 109425-55-0[2]172690-48-1
Molecular Weight 454.52 g/mol [2]396.44 g/mol
Side-Chain Modification tert-Butyloxycarbonyl (Boc)Acetyl (Ac)
Cleavage Lability Acid-labile (95% TFA)[3]Acid-stable (Permanent)
Final Side-Chain State Free primary amine (-NH2)Acetylated amine (-NHAc)
Physiological Charge (pH 7.4) Positive (+1)Neutral (0)
Steric Hindrance (Coupling) Moderate (Bulky t-butyl group)Low (Compact acetyl group)
Primary Application Basic residue incorporation, SAR studies[1]PTM mimicry, charge neutralization
Experimental Workflows and Logic

The choice of ornithine derivative fundamentally alters the downstream cleavage logic and the final state of the peptide.

Workflow Start Peptide Sequence Design Decision Target Side-Chain State? Start->Decision Path_Boc Fmoc-Orn(Boc)-OH (Acid-Labile) Decision->Path_Boc Requires Basic Amine Path_Ac Fmoc-Orn(Ac)-OH (Acid-Stable) Decision->Path_Ac Requires Neutral Amine Coupling SPPS Coupling (DIC/Oxyma Pure) Path_Boc->Coupling Path_Ac->Coupling Cleavage_Boc TFA/TIS/H2O (95:2.5:2.5) Boc Removal Coupling->Cleavage_Boc Boc Strategy Cleavage_Ac TFA/TIS/H2O (95:2.5:2.5) Ac Retained Coupling->Cleavage_Ac Ac Strategy End_Boc Free Ornithine (δ-NH2) Positively Charged Cleavage_Boc->End_Boc End_Ac Acetyl-Ornithine (δ-NHAc) Neutral PTM Mimic Cleavage_Ac->End_Ac

Caption: Workflow decision matrix for incorporating Fmoc-Orn(Boc)-OH vs Fmoc-Orn(Ac)-OH in SPPS.

Reaction Step1 Protected Ornithine (Resin-Bound) Step2 20% Piperidine (Fmoc Removal) Step1->Step2 Base Step3 95% TFA Cleavage (Global Deprotection) Step2->Step3 Acid Out_Boc δ-NH2 (Free Amine) Step3->Out_Boc If Boc Out_Ac δ-NHAc (Acetylated) Step3->Out_Ac If Ac

Caption: Orthogonal deprotection pathways for Fmoc-Orn(Boc)-OH and Fmoc-Orn(Ac)-OH.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis and prevent sequence truncation via lactamization, the following protocols integrate real-time validation checkpoints, transforming a standard procedure into a self-validating system[2].

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Swelling: Weigh the desired amount of resin (e.g., Rink Amide AM) into a fritted synthesis vessel. Swell in Dimethylformamide (DMF) for 30 minutes at room temperature. Drain.

  • Deprotection: Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat for 10 minutes[2].

  • Validation (UV Monitoring): Collect the deprotection effluent. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Causality: A plateau in absorbance confirms complete removal of the Fmoc group, ensuring the α-amine is fully available for the incoming ornithine derivative.

  • Washing: Wash the resin 5 times with DMF.

Protocol 2: Amino Acid Coupling & Validation
  • Activation: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of either Fmoc-Orn(Boc)-OH or Fmoc-Orn(Ac)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 3 minutes.

    • Self-Validation Logic: A yellow/colorless result indicates complete acylation (successful coupling). A blue result indicates unreacted primary amines, dictating a mandatory re-coupling step to prevent deletion sequences.

  • Washing: Drain the reaction mixture and wash the resin 5 times with DMF.

Protocol 3: Global Cleavage and Deprotection
  • Preparation: Wash the completed peptide-resin thoroughly with Dichloromethane (DCM) to shrink the resin and remove residual DMF. Dry under a vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure Water. Causality: TIS is critical when using Fmoc-Orn(Boc)-OH to scavenge the highly reactive tert-butyl carbocations generated during Boc removal, preventing the re-alkylation of electron-rich residues (like Trp or Tyr)[3].

  • Execution: Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation & Validation (LC-MS): Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize.

    • Self-Validation Logic: Analyze the crude powder via LC-MS. For Fmoc-Orn(Boc)-OH, the observed mass must match the theoretical mass of the fully deprotected sequence. For Fmoc-Orn(Ac)-OH, the observed mass must reflect the retention of the acetyl group (+42 Da relative to the free amine sequence).

References
  • Fmoc-Orn(Boc)
  • A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Orn(Boc)-OH - Benchchem.
  • Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences - Benchchem.
  • OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis - Benchchem.
  • Fmoc-orn(dde)-oh | Sigma-Aldrich.

Sources

Comparative

Comparative analysis of acetyl versus Boc side-chain protection for ornithine

An objective, comparative analysis of side-chain protection strategies for ornithine (Orn) requires distinguishing between transient protection and permanent modification. In Fmoc-based Solid-Phase Peptide Synthesis (SPP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, comparative analysis of side-chain protection strategies for ornithine (Orn) requires distinguishing between transient protection and permanent modification. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the δ -amino group of ornithine is highly nucleophilic and must be masked to prevent severe branching and side reactions during chain elongation[].

The choice between tert-butyloxycarbonyl (Boc) and acetyl (Ac) protection dictates the final chemical identity of the peptide. As an application scientist, you must select the protecting group based on whether the target sequence requires a native cationic ornithine residue or a neutral -acetylornithine modification.

Chemical Mechanisms & Causality

The Boc Strategy: Transient Protection

The Boc group forms a carbamate linkage with the δ -amine of ornithine. It is completely orthogonal to the Fmoc group; the basic conditions (20% piperidine) used for Fmoc removal do not affect the Boc carbamate[].

However, Boc is highly acid-labile. During the final global cleavage step using concentrated trifluoroacetic acid (TFA), the carbamate oxygen is protonated, triggering acidolysis. This reaction expels a tert-butyl cation and carbon dioxide, unmasking the free δ -amine[2]. The causality of this design is critical: Boc is utilized specifically when the end goal is a native, unmodified ornithine residue.

The Acetyl Strategy: Permanent Modification

Unlike Boc, the acetyl group forms an amide bond with the δ -amine. Amides possess extreme chemical stability compared to carbamates. The acetyl group is impervious to both the basic conditions of Fmoc deprotection and the harsh acidic conditions of TFA cleavage.

Therefore, Fmoc-Orn(Ac)-OH is not a "protecting group" in the transient sense. It is a pre-installed synthetic modification. It is utilized to synthesize naturally occurring -acetylornithine-containing metabolic peptides[3] or to conduct structure-activity relationship (SAR) studies—such as in the development of teixobactin analogs—where neutralizing the positive charge of the ornithine side chain is necessary to evaluate target binding[4].

Quantitative Comparison

The following table summarizes the physicochemical and operational differences between the two derivatives.

PropertyFmoc-Orn(Boc)-OHFmoc-Orn(Ac)-OH
Chemical Formula C25H30N2O6C22H24N2O5
Molecular Weight 454.52 g/mol 396.44 g/mol
Linkage Type CarbamateAmide
Stability to Piperidine (Base) Highly StableHighly Stable
Stability to TFA (Acid) Labile (Cleaved)Highly Stable
Final Residue in Peptide Free Ornithine ( δ -amine) -Acetylornithine
Primary Application Synthesis of native Orn-containing peptidesSAR studies, native acetylated peptides

Workflow & Mechanistic Visualizations

Protection_Strategies Start Fmoc-SPPS Elongation Split1 Start->Split1 BocPath Fmoc-Orn(Boc)-OH (Transient Protection) Split1->BocPath AcPath Fmoc-Orn(Ac)-OH (Permanent Modification) Split1->AcPath FmocDep Fmoc Deprotection (20% Piperidine in DMF) BocPath->FmocDep Stable to Base FmocDep2 Fmoc Deprotection (20% Piperidine in DMF) AcPath->FmocDep2 Stable to Base Cleavage Global Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) FmocDep->Cleavage Peptide Completion Cleavage2 Global Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) FmocDep2->Cleavage2 Peptide Completion ResultBoc Free Ornithine (Native Cationic Amine) Cleavage->ResultBoc Boc Cleaved (-100 Da) ResultAc N-Acetylornithine (Neutral Amide) Cleavage2->ResultAc Ac Retained (+42 Da vs Orn)

Workflow comparing transient Boc protection versus permanent Acetyl modification during Fmoc-SPPS.

Mechanistic_Cleavage Boc Orn(Boc) Carbamate Linkage Acid TFA H+ Donor Boc->Acid Intermediate t-Butyl Cation + CO2 Scavenged by TIS/H2O Acid->Intermediate Acidolysis FreeAmine Free Ornithine Nucleophilic Amine Intermediate->FreeAmine Decarboxylation

Acidolytic cleavage mechanism of the Boc protecting group yielding free ornithine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the chemical logic is verified through specific mass spectrometry (LC-MS) shifts.

Protocol A: Synthesis Yielding Native Ornithine via Fmoc-Orn(Boc)-OH

Objective: Incorporate ornithine and quantitatively remove the side-chain protection to yield a free δ -amine.

  • Coupling: Swell the resin in DMF. Add 4.0 equivalents of Fmoc-Orn(Boc)-OH, 4.0 eq DIC, and 4.0 eq Oxyma Pure. React for 60 minutes at room temperature.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 5 min). The Boc group remains intact.

  • Global Cleavage (Critical Step): Treat the dried resin with a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours.

    • Causality Note: The addition of TIS is mandatory. The acidolysis of the Boc group generates a highly reactive tert-butyl cation. Without TIS acting as a hydride donor to quench this cation, it will rapidly alkylate electron-rich side chains (e.g., Trp, Tyr), severely degrading the yield[2].

  • Validation: Precipitate the peptide in cold diethyl ether. Analyze via LC-MS. The target mass must reflect the loss of the Boc group (-100 Da relative to the protected state), confirming complete unmasking of the δ -amine.

Protocol B: Synthesis Yielding Nδ -Acetylornithine via Fmoc-Orn(Ac)-OH

Objective: Incorporate an acetylated ornithine and preserve the modification through final cleavage.

  • Coupling: Add 4.0 equivalents of Fmoc-Orn(Ac)-OH, 4.0 eq DIC, and 4.0 eq Oxyma Pure in DMF. React for 60 minutes.

  • Fmoc Removal: Treat with 20% piperidine in DMF (2 × 5 min). The acetyl amide bond is highly stable to this base.

  • Global Cleavage: Treat the resin with 95% TFA, 2.5% TIS, and 2.5% H2​O for 2 hours.

    • Causality Note: Because the acetyl group is an amide, it is completely impervious to TFA. The cleavage cocktail here serves solely to sever the peptide from the solid support and remove other transient protecting groups.

  • Validation: Precipitate and analyze via LC-MS. The target mass must reflect a +42 Da mass shift relative to a native ornithine residue. This confirms the acetyl group survived the harsh acidic cleavage and was successfully incorporated as a permanent modification.

References

  • Title: Amino Acid Protection & Deprotection Services - BOC Sciences. Source: bocsci.com.
  • Title: Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - Thermo Fisher Scientific. Source: thermofisher.com.
  • Title: Fmoc-orn(boc)-oh | Sigma-Aldrich. Source: sigmaaldrich.com.
  • Title: Ligand view of N2-Acetyl-L-ornithine - BRENDA Enzyme Database. Source: brenda-enzymes.org.
  • Title: The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC. Source: nih.gov.

Sources

Validation

Impact of Orn(Ac) incorporation on the biological activity of peptides

The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern chemical biology and drug development. Among these, Nδ -acetylornithine [Orn(Ac)] has emerged as a critical structural mim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern chemical biology and drug development. Among these, -acetylornithine [Orn(Ac)] has emerged as a critical structural mimic and functional modulator. Structurally, Orn(Ac) differs from the canonical acetylated lysine[Lys(Ac)] by the absence of a single methylene ( CH2​ ) group in its aliphatic side chain.

This guide provides an in-depth, objective comparison of Orn(Ac)-containing peptides against their Lys(Ac), Citrulline (Cit), and unmodified counterparts. By analyzing the causality behind these structural differences, we will explore how Orn(Ac) impacts autoantibody recognition, epigenetic enzymatic activity, and therapeutic peptide stability.

Structural Isosterism: The Causality of the Methylene Deletion

To understand the biological impact of Orn(Ac), one must first analyze its physicochemical geometry. The biological activity of a peptide is dictated by how its side chains interact with the binding pockets of receptors, antibodies, or enzymes.

  • Lys(Ac) possesses a 4-carbon aliphatic chain terminating in an acetamide.

  • Citrulline (Cit) possesses a 3-carbon aliphatic chain terminating in a urea group.

  • Orn(Ac) possesses a 3-carbon aliphatic chain terminating in an acetamide.

Because Orn(Ac) shares the exact 3-carbon chain length of Citrulline, it acts as a superior spatial isostere for Citrulline compared to Lys(Ac). Conversely, when used to probe acetyl-lysine readers (like bromodomains) or erasers (like HDACs), the shorter side chain of Orn(Ac) acts as a "molecular ruler" to measure the depth and flexibility of the target's hydrophobic binding pocket.

Table 1: Physicochemical Comparison of Modified Amino Acids
Amino AcidSide Chain LengthTerminal Functional GroupNet Charge (pH 7.4)Primary Biological Mimicry / Application
Orn(Ac) 3 Carbons ( Cβ​,Cγ​,Cδ​ )AcetamideNeutralIsosteric mimic of Citrulline; HDAC pocket probe
Lys(Ac) 4 Carbons ( Cβ​,Cγ​,Cδ​,Cϵ​ )AcetamideNeutralNatural epigenetic modification
Citrulline 3 Carbons ( Cβ​,Cγ​,Cδ​ )UreaNeutralProduct of PAD enzymes; RA autoantigen
Ornithine 3 Carbons ( Cβ​,Cγ​,Cδ​ )Primary Amine+1Precursor; Antimicrobial peptide charge modulator

Diagnostic Probes in Rheumatoid Arthritis: AMPA Profiling

In Rheumatoid Arthritis (RA), patients develop Anti-Modified Protein Autoantibodies (AMPAs). The most well-known are Anti-Citrullinated Protein Antibodies (ACPAs). However, recent clinical diagnostics have revealed that RA sera also react to acetylated and carbamylated proteins.

When designing diagnostic peptide arrays (e.g., modified Vimentin peptides), researchers must differentiate between true Anti-Acetylated Protein Antibodies (AAPAs) and cross-reactive ACPAs. Because the antibody paratope recognizes the aliphatic backbone just as much as the terminal group, Orn(Ac) peptides exhibit massive cross-reactivity with ACPAs due to their 3-carbon isosteric similarity to Citrulline , whereas Lys(Ac) peptides do not fit as well into the ACPA binding pocket due to steric clash from the extra methylene group [1].

Table 2: Frequency of Autoantibody Positivity in RA Patients (Modified Vimentin Assay)

Data summarizes the reactivity of CCP2+ (ACPA-positive) vs. CCP2- RA patient sera against identical Vimentin peptide backbones with single amino acid substitutions.

Peptide ModificationTarget AutoantibodyPositivity in CCP2+ RAPositivity in CCP2- RACross-Reactivity Logic
Vim-Cit ACPA88.0%11.0%Primary target of ACPAs.
Vim-Orn(Ac) AAPA / ACPA76.0%7.6%High cross-reactivity due to 3-carbon chain mimicry.
Vim-Lys(Ac) AAPA43.0%4.4%Lower cross-reactivity; requires true AAPA response.

(Data derived from comprehensive evaluations of AMPA autoantibodies in RA [1])

G Cit Citrulline (Cit) 3-Carbon Chain + Urea ACPA Anti-Citrullinated Protein Antibodies (ACPA) Cit->ACPA Primary Target OrnAc Orn(Ac) 3-Carbon Chain + Acetamide OrnAc->ACPA High Cross-Reactivity (Isosteric Mimic) AAPA Anti-Acetylated Protein Antibodies (AAPA) OrnAc->AAPA Primary Target LysAc Lys(Ac) 4-Carbon Chain + Acetamide LysAc->ACPA Low Cross-Reactivity (Steric Clash) LysAc->AAPA Primary Target

Caption: Logical relationship of AMPA cross-reactivity driven by side-chain length.

Methodology: Multiplex ELISA for AMPA Profiling

To validate the cross-reactivity of Orn(Ac) vs Lys(Ac), a self-validating ELISA workflow must be employed to ensure that backbone-specific binding is subtracted as background.

  • Peptide Immobilization: Coat high-binding 96-well microtiter plates with 1μg/mL of streptavidin in carbonate buffer (pH 9.6) overnight at 4°C. Wash and incubate with biotinylated synthetic peptides (e.g., Biotin-Vim-Cit, Biotin-Vim-Orn(Ac), Biotin-Vim-Lys(Ac), and Biotin-Vim-Arg as the unmodified control).

  • Blocking: Block wells with 2% Bovine Serum Albumin (BSA) in PBS containing 0.05% Tween-20 (PBS-T) for 2 hours at room temperature to prevent non-specific serum protein binding.

  • Primary Serum Incubation: Dilute patient sera 1:100 in blocking buffer. Add 100μL per well and incubate for 1.5 hours. Causality note: The unmodified Arginine peptide well serves as an internal control to subtract baseline reactivity to the Vimentin backbone.

  • Washing: Wash 5 times with PBS-T to remove unbound low-affinity antibodies.

  • Secondary Detection: Add HRP-conjugated goat anti-human IgG (Fc-specific) diluted 1:10,000. Incubate for 1 hour.

  • Quantification: Develop with TMB substrate for 15 minutes, stop with 1MH2​SO4​ , and read absorbance at 450 nm. Calculate specific reactivity by subtracting the OD of the Arg-peptide well from the modified peptide wells.

Epigenetic Substrate Profiling: Probing HDAC Active Sites

Histone Deacetylases (HDACs) are zinc-dependent metalloenzymes that naturally hydrolyze the acetamide bond of Lys(Ac) on histone tails [2]. When developing HDAC inhibitors or profiling the substrate specificity of novel HDAC isoforms, Orn(Ac) is utilized as a mechanistic probe.

Because the active site zinc ion ( Zn2+ ) is buried at the bottom of a narrow hydrophobic channel, the substrate must reach deep into the pocket. Replacing a Lys(Ac) substrate with an Orn(Ac) substrate artificially shortens the reach by ≈1.5A˚ . If an HDAC isoform successfully deacetylates an Orn(Ac) peptide, it indicates high conformational flexibility within the enzyme's active site channel.

Methodology: Fluorogenic HDAC Deacetylation Assay

This protocol utilizes a coupled enzymatic reaction. The HDAC removes the acetyl group, exposing a primary amine. A secondary protease (trypsin) then cleaves the peptide bond adjacent to the basic amine, releasing a fluorophore.

  • Substrate Preparation: Synthesize or procure fluorogenic substrates: Boc-Lys(Ac)-AMC (canonical) and Boc-Orn(Ac)-AMC (probe). Prepare 10mM stock solutions in anhydrous DMSO.

  • Enzyme Incubation: In a black 96-well microplate, mix 50μL of HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA) containing the purified HDAC enzyme (e.g., HDAC8).

  • Reaction Initiation: Add 50μL of the substrate solution (final concentration 50μM ). Incubate at 37°C for 30 minutes. Causality note: The acetyl group prevents trypsin from recognizing the residue. Only successful deacetylation by HDAC will prime the substrate for the next step.

  • Developer Addition: Add 50μL of developer solution containing 2mg/mL Trypsin and 2μM Trichostatin A (TSA). Causality note: TSA immediately halts HDAC activity to ensure precise timing, while trypsin cleaves the deacetylated AMC (7-amino-4-methylcoumarin).

  • Fluorescence Measurement: Incubate for 15 minutes at room temperature. Read fluorescence at Ex 360 nm / Em 460 nm.

Workflow Step1 Step 1: Substrate Incubation Mix HDAC enzyme with Boc-Orn(Ac)-AMC vs Boc-Lys(Ac)-AMC Step2 Step 2: Deacetylation HDAC removes acetyl group if pocket accommodates shorter chain Step1->Step2 Step3 Step 3: Reaction Quench Add Trichostatin A (TSA) to halt HDAC activity Step2->Step3 Step4 Step 4: Proteolytic Cleavage Add Trypsin to cleave only deacetylated substrates Step3->Step4 Step5 Step 5: Quantification Measure AMC fluorescence (Ex 360nm / Em 460nm) Step4->Step5

Caption: Step-by-step fluorogenic assay workflow for evaluating HDAC substrate specificity.

Modulating Therapeutic Peptides: The Case of Atosiban

Beyond diagnostics and epigenetic probing, Orn(Ac) is actively incorporated into therapeutic peptide sequences to enhance pharmacokinetic profiles. A prime example is (Orn(Ac)8) -Atosiban [3].

Atosiban is a desamino-oxytocin analogue used as an oxytocin receptor antagonist to halt premature labor. By substituting the canonical residue at position 8 with Orn(Ac), peptide chemists achieve two critical outcomes:

  • Proteolytic Resistance: The non-natural -acetylated side chain is poorly recognized by endogenous serum proteases, extending the peptide's half-life.

  • Receptor Binding Dynamics: The neutral, hydrogen-bonding capable acetamide group of Orn(Ac) optimizes the electrostatic interactions within the oxytocin receptor pocket without introducing the excessive steric bulk of Lys(Ac).

Conclusion

The incorporation of -acetylornithine[Orn(Ac)] into peptides is not merely a substitution of convenience, but a precise engineering choice. Whether it is utilized to map the exact spatial requirements of autoantibodies in Rheumatoid Arthritis, probe the catalytic depth of epigenetic erasers, or fine-tune the pharmacokinetics of receptor antagonists, Orn(Ac) offers a distinct, 3-carbon aliphatic profile that cannot be replicated by natural acetyl-lysine.

References

  • Grönwall, C., et al. (2021). "A Comprehensive Evaluation of the Relationship Between Different IgG and IgA Anti-Modified Protein Autoantibodies in Rheumatoid Arthritis." Frontiers in Immunology, 12, 627986. Available at:[Link]

  • Hernick, M., et al. (2012). "Examination of Mechanism of N-Acetyl-1-d-myo-inosityl-2-amino-2-deoxy-α-d-glucopyranoside Deacetylase (MshB) Reveals Unexpected Role for Dynamic Tyrosine." Journal of Biological Chemistry, 287(13), 9922-9932. Available at:[Link]

Comparative

Fmoc-Orn(Ac)-OH versus Fmoc-Lys(Boc)-OH in structure-activity relationship studies

As a Senior Application Scientist navigating the complexities of peptide drug discovery, selecting the right amino acid building blocks is fundamental to deciphering a molecule's structure-activity relationship (SAR). Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of peptide drug discovery, selecting the right amino acid building blocks is fundamental to deciphering a molecule's structure-activity relationship (SAR). When probing the role of basic residues in a peptide sequence, the substitution of native lysine with structural analogs provides critical mechanistic insights.

This guide provides an in-depth, objective comparison between Fmoc-Lys(Boc)-OH and Fmoc-Orn(Ac)-OH . By contrasting the standard positively charged, four-carbon side chain of lysine with the neutral, three-carbon acetylated side chain of ornithine, researchers can systematically map spatial requirements, electrostatic interactions, and epigenetic binding pocket depths[1][2].

Structural and Mechanistic Rationale

The fundamental distinction between these two building blocks lies in their side-chain length and their behavior during the final global deprotection step of Solid-Phase Peptide Synthesis (SPPS)[1].

  • Fmoc-Lys(Boc)-OH : This is the gold standard for incorporating a native lysine residue[1]. The ϵ -amino group is protected by a tert-butyloxycarbonyl (Boc) group. During the final trifluoroacetic acid (TFA) cleavage, the Boc group is quantitatively removed, yielding a highly flexible, four-methylene side chain terminating in a primary amine that is positively charged at physiological pH.

  • Fmoc-Orn(Ac)-OH : Ornithine is a non-proteinogenic amino acid with a three-methylene side chain. In this derivative, the δ -amino group is permanently acetylated. Because the acetyl (Ac) group is orthogonal to standard Fmoc/tBu chemistry and highly stable to TFA, the final cleaved peptide retains the acetyl group[2]. This yields a neutral, hydrogen-bonding amide side chain that is one carbon shorter than lysine.

Causality in SAR Design

Replacing a native Lys with Orn(Ac) is a powerful dual-parameter probe:

  • Electrostatic Ablation : It removes the positive charge, testing whether the native Lys acts as a critical salt-bridge donor or simply a space-filling/hydrogen-bond donor.

  • Steric Constriction : It shortens the side chain by one methylene unit. In epigenetic studies, Orn(Ac) serves as a truncated mimic of acetyl-lysine (KAc), allowing researchers to probe the strictness and depth of hydrophobic binding pockets in bromodomains (epigenetic readers) and sirtuins/HDACs (epigenetic erasers)[2].

SAR_Logic Start Native Sequence (Contains Lysine) Sub SAR Substitution Strategy Start->Sub Lys Fmoc-Lys(Boc)-OH (Control / Native) Sub->Lys OrnAc Fmoc-Orn(Ac)-OH (Experimental Probe) Sub->OrnAc LysRes Yields: Free Lysine (+ Charge, 4 Carbons) Lys->LysRes OrnAcRes Yields: Acetyl-Ornithine (Neutral, 3 Carbons) OrnAc->OrnAcRes Analysis Evaluate Binding/Activity LysRes->Analysis OrnAcRes->Analysis

SAR logic workflow for probing charge and length using Lys and Orn(Ac).

Applications in Advanced SAR Studies

Epigenetic Reader and Eraser Profiling

Lysine acetylation is a pivotal post-translational modification (PTM) mediating protein-protein interactions. Bromodomains (Brds) recognize acetyl-lysine, while histone deacetylases (HDACs) and sirtuins remove it. By synthesizing peptide probes containing Orn(Ac) instead of Lys(Ac), researchers can map the binding preferences of these enzymes. For instance, studies profiling bromodomains (e.g., BRD3, CBP) reveal distinct binding patterns when the native acetyl-lysine is replaced by the shorter acetyl-ornithine, highlighting the spatial constraints of the reader pocket[2].

Autoantibody Profiling in Rheumatoid Arthritis (RA)

In autoimmune diseases like RA, the immune system generates Anti-Modified Protein Antibodies (AMPAs) that target specific PTMs, including citrullination and acetylation[3]. To map the fine specificity of these autoantibodies, researchers synthesize modified vimentin peptides where the target residue is systematically replaced by Lys, Orn, homocitrulline, Lys(Ac), or Orn(Ac)[4]. Assays utilizing Orn(Ac) and Lys(Ac) peptides have demonstrated that reactivity to acetylated epitopes is a distinct, measurable facet of RA autoimmunity, providing high diagnostic specificity when differentiating early RA from other arthritic conditions[4][5].

Quantitative Data Summaries

To objectively compare the utility of these building blocks, we must look at both their physicochemical properties and their performance in biological assays.

Table 1: Physicochemical and SPPS Properties

PropertyFmoc-Lys(Boc)-OHFmoc-Orn(Ac)-OH
Side Chain Length 4 Methylene groups ( Cβ,Cγ,Cδ,Cϵ )3 Methylene groups ( Cβ,Cγ,Cδ )
Final Side Chain Moiety Primary Amine ( −NH2​ )Acetamide ( −NH−CO−CH3​ )
Charge at pH 7.4 Positive (+1)Neutral (0)
TFA Cleavage Behavior Boc is removed (generates t-butyl cation)Acetyl group remains fully intact
Primary SAR Utility Native sequence baseline, salt-bridge mappingEpigenetic mimicry, electrostatic ablation

Table 2: Comparative Binding/Reactivity Profiles (Literature Benchmarks)

Target SystemLys / Lys(Ac) Peptide PerformanceOrn(Ac) Peptide PerformanceMechanistic Conclusion
Sirtuin (SrtN) Deacetylation [2]High turnover rate (Native substrate)Very low turnover rateSrtN requires the full 4-carbon length for optimal catalytic positioning.
RA Autoantibody (AAPA) Detection [5]LR+ = 14.0 (High specificity for early RA)LR+ = 7.1 (Moderate specificity for early RA)Autoantibodies can distinguish between the 4-carbon and 3-carbon acetylated side chains.

Comparative Experimental Protocols (SPPS)

To ensure high-fidelity synthesis, the following self-validating SPPS protocol outlines the incorporation and cleavage of both derivatives. The causality behind the reagent choices is explicitly defined to guarantee trustworthiness.

Step-by-Step Methodology: Automated Fmoc-SPPS

1. Resin Preparation & Swelling

  • Action : Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality : Rink amide resin yields a C-terminal amide, preventing C-terminal degradation and mimicking internal protein sequences. Swelling expands the polymer matrix, maximizing the accessibility of reactive sites.

2. Fmoc Deprotection

  • Action : Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Causality : Piperidine acts as a mild base to cleave the Fmoc group via an E1cB mechanism, exposing the primary amine for the next coupling.

3. Amino Acid Coupling

  • Action : Prepare a solution of 0.5 mmol (5 eq) of either Fmoc-Lys(Boc)-OH or Fmoc-Orn(Ac)-OH , 0.5 mmol of Oxyma Pure, and 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC) in DMF. Add to the resin and agitate for 60 minutes at room temperature.

  • Causality : The DIC/Oxyma coupling system is chosen over HBTU/DIPEA because it provides superior suppression of racemization and avoids the risk of guanidinylation of the free amine, which can occur with uronium salts. Both Fmoc-Lys(Boc)-OH and Fmoc-Orn(Ac)-OH couple efficiently under these conditions without significant steric hindrance.

4. Global Cleavage and Deprotection

  • Action : Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water for 2 hours at room temperature.

  • Causality :

    • For Fmoc-Lys(Boc)-OH: TFA cleaves the peptide from the resin and simultaneously removes the Boc group. TIS is absolutely critical here; it acts as a carbocation scavenger to trap the highly reactive tert-butyl cations released from the Boc group, preventing them from irreversibly alkylating electron-rich residues (e.g., Trp, Tyr).

    • For Fmoc-Orn(Ac)-OH: TFA cleaves the peptide from the resin, but the acetyl group on the ornithine side chain is completely stable to acid. TIS is still included to scavenge cations from other protected residues in the sequence.

5. Precipitation and Recovery

  • Action : Filter the cleavage solution into cold diethyl ether (-20°C). Centrifuge at 3000 rpm for 5 minutes, decant the supernatant, and wash the peptide pellet twice with cold ether. Lyophilize from water/acetonitrile.

SPPS_Cleavage TFA TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) DeprotLys Boc Removal & Cleavage -> Peptide-Lys(NH3+) TFA->DeprotLys DeprotOrn Cleavage Only (Ac is stable) -> Peptide-Orn(Ac) TFA->DeprotOrn PeptLys Resin-Peptide-Lys(Boc) PeptLys->TFA PeptOrn Resin-Peptide-Orn(Ac) PeptOrn->TFA

Differential behavior of Boc and Ac protecting groups during TFA cleavage.

Conclusion

The choice between Fmoc-Lys(Boc)-OH and Fmoc-Orn(Ac)-OH is a calculated decision in peptide engineering. While Fmoc-Lys(Boc)-OH remains the indispensable standard for introducing positive charge and native salt-bridge interactions, Fmoc-Orn(Ac)-OH serves as a highly specialized surgical tool for SAR. By simultaneously neutralizing charge and reducing side-chain length, it allows researchers to rigorously map the geometric and electrostatic boundaries of epigenetic binding pockets and autoantibody paratopes.

References

  • DB-Thueringen. "Synthesis of N‐acetyl‐L‐homolysine by the Lossen rearrangement and its application for probing deacetylases and binding domains." DB-Thueringen, 2022.[Link]

  • Europa.eu. "D3.2 Identification of auto-antigens associated with pathogenesis of RA." European Commission CORDIS, 2020.[Link]

  • MDPI. "Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis." International Journal of Molecular Sciences, 2022.[Link]

  • NIH/PMC. "A Comprehensive Evaluation of the Relationship Between Different IgG and IgA Anti-Modified Protein Autoantibodies in Rheumatoid Arthritis." Frontiers in Immunology, 2021.[Link]

Sources

Validation

Comprehensive Comparison Guide: Modulating Peptide Conformation and Stability via Nδ-Acetylation of Ornithine

As peptide therapeutics expand into complex metabolic and oncological indications, overcoming their inherent physicochemical liabilities—namely, rapid proteolytic degradation and conformational instability—remains a prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics expand into complex metabolic and oncological indications, overcoming their inherent physicochemical liabilities—namely, rapid proteolytic degradation and conformational instability—remains a primary challenge for drug developers. While Nε-acetylation of lysine (Lys(Ac)) is a ubiquitous strategy for neutralizing charge and enhancing half-life, the incorporation of Nδ-acetylornithine (Orn(Ac)) offers a highly refined, structurally distinct alternative.

This guide objectively compares the conformational and stabilizing effects of Orn(Ac) against unmodified Ornithine (Orn) and Lys(Ac), providing application scientists with the mechanistic rationale and self-validating experimental workflows necessary to engineer next-generation peptide scaffolds[1].

Mechanistic Causality: Why Nδ-Acetylation Outperforms Standard Residues

To rationally design stable peptides (such as glucagon or GLP-1 analogs), one must understand the thermodynamic and steric causality of side-chain modifications[1].

  • Conformational Control (The Alpha-Helix Propensity): Unmodified ornithine carries a positively charged δ -amine at physiological pH. When placed in proximity to other basic residues, electrostatic repulsion destabilizes the peptide backbone, forcing a random coil conformation. Nδ-acetylation neutralizes this charge. Furthermore, because ornithine possesses a shorter aliphatic side chain (3 methylenes) compared to lysine (4 methylenes), the acetyl group in Orn(Ac) is held closer to the peptide backbone. This restricted conformational entropy provides superior hydrophobic shielding of the backbone hydrogen bonds, driving a thermodynamically favorable shift toward an α -helical structure[2].

  • Proteolytic Evasion: Trypsin and related serum endopeptidases specifically recognize and cleave at the carboxyl side of basic amino acids (Arg, Lys, Orn). By converting the basic amine into a neutral amide, Nδ-acetylation completely ablates the enzymatic recognition site. The shorter side chain of Orn(Ac) also introduces unique steric hindrance that can protect adjacent peptide bonds from non-specific exopeptidase cleavage[3].

Structural_Impact Orn Unmodified Ornithine Charge: +1 High Flexibility Acetylation Nδ-Acetylation Orn->Acetylation OrnAc Nδ-Acetylornithine Charge: Neutral Restricted Entropy Acetylation->OrnAc Helix Enhanced α-Helix (Backbone Shielding) OrnAc->Helix Reduced electrostatic repulsion Stability Protease Resistance (Loss of Tryptic Site) OrnAc->Stability Steric masking

Mechanistic pathway detailing how Nδ-acetylation of ornithine drives peptide stability.

Quantitative Data: Comparative Performance Metrics

The following tables synthesize representative experimental data comparing the physicochemical properties and in vitro performance of peptides containing Orn, Orn(Ac), and Lys(Ac).

Table 1: Physicochemical & Structural Comparison
ModificationSide-Chain LengthNet Charge (pH 7.4)Alpha-Helix PropensityProteolytic Susceptibility
Unmodified Ornithine (Orn) 3 carbons+1LowHigh (Trypsin/peptidases)
Nδ-Acetylornithine (Orn(Ac)) 3 carbons + AcetylNeutralHigh Low (Steric shielding)
Nε-Acetyllysine (Lys(Ac)) 4 carbons + AcetylNeutralModerate-HighLow
Table 2: Experimental Performance Metrics (Glucagon/GLP-1 Analog Models)
Peptide VariantHelical Content (CD at 222 nm)Serum Half-Life ( t1/2​ )Trypsin Degradation (1hr)
Wild-Type (Orn/Lys based) ~15-20%< 2.5 hours> 90% degraded
Lys(Ac) Substituted ~40-50%~ 10.0 hours< 15% degraded
Orn(Ac) Substituted ~45-58% > 14.0 hours < 5% degraded

Data synthesis derived from structural stabilization studies in therapeutic peptide engineering[1],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of Orn(Ac)-modified peptides requires a self-validating workflow. The following protocols detail how to synthesize, structurally validate, and test these peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Orn(Ac) Peptides

Causality: Commercially available Fmoc-Orn(Ac)-OH must be used to ensure orthogonal protection and prevent side-reactions during elongation[3].

  • Resin Loading: Swell Rink Amide resin in DMF for 30 minutes.

  • Coupling: Add 4 equivalents of Fmoc-Orn(Ac)-OH, 4 eq of HBTU, and 8 eq of DIPEA. Allow coupling to proceed for 60 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test to ensure complete coupling. A negative (yellow) result validates the absence of free primary amines.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • System Validation (LC-MS): Analyze the crude peptide via LC-MS. The presence of the exact theoretical mass (accounting for the +42 Da acetyl group) and the absence of deletion sequences validates the synthesis.

Protocol 2: Circular Dichroism (CD) for Conformational Analysis

Causality: α -helices exhibit characteristic minima at 208 nm and 222 nm. Measuring the molar ellipticity at 222 nm directly quantifies the stabilizing effect of the Orn(Ac) substitution.

  • Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Measurement: Record CD spectra from 190 nm to 260 nm at 25°C using a 1 mm path-length quartz cuvette.

  • Validation (Thermal Melt): Gradually increase the temperature from 25°C to 90°C while monitoring 222 nm. A cooperative unfolding curve validates that the α -helix is thermodynamically stable, not merely a kinetically trapped intermediate.

Protocol 3: In Vitro Serum Stability and Half-Life Determination

Causality: To prove that the structural changes translate to biological stability, the peptide must be challenged against complex proteolytic matrices.

  • Incubation: Incubate 100 µM of the peptide in 25% human serum (diluted in PBS) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Quench immediately by adding 50 µL of 1% TFA in acetonitrile to precipitate serum proteins.

  • Validation (Internal Standard): Spike samples with a heavy-isotope labeled internal standard prior to centrifugation. This validates the assay by accounting for extraction recovery and LC-MS matrix suppression.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining peak area versus time to calculate the elimination half-life ( t1/2​ ).

Experimental_Workflow SPPS 1. Solid-Phase Peptide Synthesis (Fmoc-Orn(Ac)-OH coupling) Purification 2. RP-HPLC & LC-MS Validation (Confirm +42 Da mass shift) SPPS->Purification CD 3. Circular Dichroism (CD) (Quantify α-helical content at 222 nm) Purification->CD Assay 4. Proteolytic Stability Assay (Trypsin & Human Serum incubation) CD->Assay Analysis 5. LC-MS/MS Kinetics (Determine t1/2 via internal standard) Assay->Analysis

Standardized experimental workflow for evaluating Orn(Ac) modified peptides.

Conclusion

For drug development professionals seeking to optimize peptide therapeutics, substituting basic residues with Nδ-acetylornithine presents a highly effective strategy. While Nε-acetyllysine is a standard approach, the shorter aliphatic chain of Orn(Ac) provides superior conformational restriction, driving robust α -helix formation and significantly extending proteolytic half-life. By implementing the self-validating workflows outlined above, researchers can objectively quantify these advantages and accelerate the development of highly stable peptide modalities.

References

  • Source: US Patent 10683334B2 (Google Patents)
  • Source: WO2013192130A1 (Google Patents)
  • Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

In-Depth HPLC Purity Analysis: A Comparative Guide to Orn(Ac) vs. Orn(Boc) Peptides

As peptide engineering advances, the incorporation of non-proteinogenic amino acids like Ornithine (Orn) has become a staple in developing antimicrobial peptides, cyclic therapeutics, and peptidomimetics. However, the si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide engineering advances, the incorporation of non-proteinogenic amino acids like Ornithine (Orn) has become a staple in developing antimicrobial peptides, cyclic therapeutics, and peptidomimetics. However, the side-chain modifications applied to Ornithine—specifically Acetylation (Ac) and tert-Butyloxycarbonyl (Boc) protection—drastically alter the molecule's physicochemical properties.

This guide provides a rigorous, objective comparison of the reverse-phase high-performance liquid chromatography (RP-HPLC) behaviors of Orn(Ac) and Orn(Boc) peptides. By understanding the mechanistic causality behind their chromatographic profiles, researchers can design self-validating analytical workflows that ensure absolute purity confirmation.

Mechanistic Causality: How Side-Chain Modifications Dictate Retention

To optimize an HPLC method, one must first understand the molecular interactions at the stationary phase interface. Unmodified Ornithine possesses a basic δ-amine. In standard RP-HPLC utilizing acidic mobile phases (pH ~2), this amine is fully protonated (-NH3+), rendering the peptide highly hydrophilic and resulting in early elution[1].

Modifying this side chain fundamentally shifts the thermodynamic equilibrium of the peptide between the mobile phase and the hydrophobic C18 stationary phase:

  • Acetylation [Orn(Ac)] : Capping the amine with an acetyl group converts it into a neutral amide. This abolishes the positive charge, which significantly increases the retention time compared to free Ornithine. However, the added methyl group imparts only moderate lipophilicity. Consequently, Orn(Ac) peptides interact predictably with the C18 phase and can be eluted using standard gradient profiles.

  • Boc Protection [Orn(Boc)] : The Boc group forms a carbamate linkage. Like acetylation, it masks the basic charge, but it simultaneously introduces a bulky, highly lipophilic tert-butyl moiety. This structure drives intense van der Waals interactions with the alkyl chains of the stationary phase, dramatically increasing the hydrophobicity index[2]. Orn(Boc) peptides require significantly higher concentrations of organic modifier to disrupt these interactions and achieve elution[3].

Quantitative Comparison of Chromatographic Behavior

The structural differences between the Ac and Boc groups translate directly into distinct chromatographic parameters. The table below summarizes the empirical data and expected shifts during RP-HPLC analysis.

Analytical ParameterFree Ornithine (Reference)Orn(Ac) PeptideOrn(Boc) Peptide
Side-Chain State (pH 2) +1 (Protonated Amine)Neutral (Amide)Neutral (Carbamate)
Relative Hydrophobicity LowModerateVery High
Typical RT Shift Baseline+2.0 to +5.0 min+8.0 to +15.0 min
Solubility Profile Highly AqueousAqueous/Organic BlendHigh Organic Required
Resolution Challenges Deamidation productsPositional isomersHydrophobic aggregation
Recommended Gradient 5% – 40% B10% – 60% B30% – 90% B

Analytical Workflow & Logical Relationships

The divergence in physicochemical properties necessitates distinct analytical pathways. The following diagram maps the decision tree for sample preparation and gradient selection based on the specific Ornithine modification.

HPLC_Workflow A Peptide Containing Ornithine (Orn) B1 Acetylation: Orn(Ac) Moderate Lipophilicity A->B1 B2 Boc Protection: Orn(Boc) High Lipophilicity A->B2 C1 Sample Prep: Dissolve in 10-20% ACN B1->C1 C2 Sample Prep: Dissolve in 50% ACN or DMSO B2->C2 D1 RP-HPLC Gradient: Standard (10-60% B) C1->D1 D2 RP-HPLC Gradient: Lipophilic (30-90% B) C2->D2 E Purity Analysis & Peak Integration (UV 214 nm & LC-MS) D1->E D2->E

Caption: Workflow for HPLC method development comparing Orn(Ac) and Orn(Boc) peptides.

Self-Validating Experimental Protocol for Purity Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and blank injections to rule out column carryover, ensuring that all integrated peaks are genuine peptide signals rather than ghost peaks or solvent artifacts[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Causality: TFA acts as a critical ion-pairing agent. It suppresses the ionization of residual free silanols on the silica support and neutralizes the peptide backbone, preventing peak tailing and enhancing theoretical plate count.

Step 2: Sample Preparation & Solubility Validation
  • Orn(Ac) Peptides : Dissolve the lyophilized powder in 10–20% ACN/H₂O to a final concentration of 1.0 mg/mL.

  • Orn(Boc) Peptides : Due to the hydrophobic tert-butyl group, initial dissolution may require 50% ACN or 5–10% DMSO before diluting to 1.0 mg/mL to prevent precipitation.

  • Validation: Centrifuge all samples at 10,000 × g for 5 minutes. Inject only the supernatant to ensure no micro-particulates alter column pressure or cause frit blockage.

Step 3: System Equilibration & Blank Runs
  • Equilibrate the C18 analytical column (e.g., 4.6 x 150 mm, 5 µm, 100 Å) at the starting gradient conditions for at least 10 column volumes.

  • Self-Validation Step : Run a blank injection (sample solvent matrix only) using the full gradient. This establishes a baseline and confirms the absence of late-eluting hydrophobic carryover from previous runs.

Step 4: Gradient Execution

Select the gradient based on the modification to ensure the peptide elutes in the optimal retention window (k' between 2 and 10).

  • Method A (For Orn(Ac)) : Linear gradient of 10% to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Method B (For Orn(Boc)) : Linear gradient of 30% to 90% B over 20 minutes. Flow rate: 1.0 mL/min[3].

  • Causality: The shallower starting point for Orn(Ac) prevents premature elution in the void volume. Conversely, the higher organic ceiling for Orn(Boc) ensures complete elution of the bulky molecule and prevents irreversible column fouling.

Step 5: Detection and Integration
  • Monitor UV absorbance at 214 nm (peptide backbone amide bonds) and 280 nm (if aromatic residues like Trp or Tyr are present).

  • Integrate the main peak area relative to the total peak area to determine the percentage purity. Exclude the void volume and known solvent injection peaks from the integration parameters.

References

  • Title: A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)
  • Source: National Institutes of Health (NIH)
  • Title: Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups Source: MDPI URL

Sources

Validation

Definitive Validation of Orn(Ac) Incorporation in Peptides: A Comparative Guide to NMR Spectroscopy vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Introduction The incorporation of N δ -acetylornithine [Orn(Ac)] into synthetic peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Introduction

The incorporation of N

δ -acetylornithine [Orn(Ac)] into synthetic peptides is a critical structural modification in the development of peptidomimetics, histone deacetylase (HDAC) substrates, and siderophore mimics[1]. However, confirming the precise site of acetylation and distinguishing Orn(Ac) from isobaric or isomeric residues—such as acetyl-lysine [Lys(Ac)] or N

α -acetylornithine—presents a significant analytical bottleneck.

As a Senior Application Scientist, I frequently encounter workflows where standard mass spectrometry (MS) pipelines fail to provide unambiguous positional validation. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods, detailing the causality behind these analytical challenges and providing a self-validating NMR protocol for absolute structural confirmation.

The Analytical Bottleneck: Comparing Modalities

To establish a robust quality control pipeline, it is essential to understand why standard sequencing methods fall short when dealing with positional isomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): MS/MS is the undisputed leader in sensitivity and mass confirmation. However, the mass addition of an acetyl group (+42.010 Da) on ornithine is identical to acetylation on lysine. Furthermore, distinguishing δ -acetylation from α -acetylation requires extensive MS n fragmentation. This fragmentation is highly dependent on the peptide sequence and ionization efficiency, often leaving [1].

  • High-Performance Liquid Chromatography (HPLC): HPLC relies on retention time shifts compared to a reference standard. While essential for purity analysis, it provides zero direct structural data. Co-elution of positional isomers is a frequent cause of false positives.

  • Edman Degradation: While useful for standard sequencing, Edman chemistry is blocked by N -terminal acetylation and struggles to process unnatural amino acids or complex side-chain modifications, rendering it ineffective for internal Orn(Ac) mapping.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR detects the specific magnetic environment of individual nuclei. By utilizing 2D NMR techniques, researchers can map the exact through-bond connectivity from the ornithine α -carbon down the side chain to the δ -nitrogen, and definitively link it to the acetyl carbonyl carbon. This makes NMR the [2].

Table 1: Performance Comparison of Analytical Modalities for Orn(Ac) Validation
Analytical MethodPositional ResolutionIsobaric DifferentiationSample DestructivenessStructural Certainty
LC-MS/MS Low to ModeratePoor (without MS n )DestructivePresumptive
HPLC NonePoorNon-destructive (prep)Inferential
Edman Degradation ModerateModerateDestructiveLimited by blocked ends
NMR Spectroscopy High (Atomic level) Excellent Non-destructive Absolute / Definitive

Mechanistic Causality: Why NMR Provides Absolute Certainty

The definitive proof of Orn(Ac) incorporation lies in mapping the spin-spin coupling networks. In a standard 1D 1 H NMR spectrum, the acetyl methyl group appears as a sharp, integrated singlet around 1.99 ppm[3]. However, a singlet alone does not prove where the acetyl group is attached.

To achieve a self-validating system , we rely on two critical 2D NMR experiments:

  • TOCSY (Total Correlation Spectroscopy): Maps the continuous, unbroken aliphatic spin system of the ornithine side chain ( α -CH β -CH 2​ γ -CH 2​ δ -CH 2​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings. A cross-peak between the ornithine δ -CH 2​ protons (~3.12 ppm) and the acetyl carbonyl carbon (~175.5 ppm) provides absolute, irrefutable proof of N

    δ acetylation[3].

Step-by-Step Methodology: The NMR Validation Protocol

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 1–2 mg of the purified peptide in 600 µL of D 2​ O (for simple C-H connectivity) or a 90% H 2​ O / 10% D 2​ O mixture (if observing exchangeable amide protons is necessary).

  • pH Adjustment (Critical Causality): Adjust the pH to 4.0–4.5 using dilute DCl or NaOD. Maintaining a slightly acidic pH minimizes the base-catalyzed chemical exchange of amide protons with the bulk solvent, ensuring that the δ -NH signal remains sharp and visible if H 2​ O is used.

  • Referencing: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

Step 2: NMR Acquisition

Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • 1D 1 H NMR: Acquire standard proton spectra to confirm sample purity and identify the characteristic acetyl methyl singlet (~1.99 ppm).

  • 2D TOCSY: Use a mixing time of 60–80 ms. Causality: This specific mixing time is optimal for transferring magnetization through the entire aliphatic spin system of the ornithine side chain without significant signal decay, allowing you to trace the connectivity from the α -CH down to the δ -CH 2​ .

  • 2D HMBC: Optimize for long-range J -couplings (typically 8 Hz). Causality: This experiment is the linchpin of the self-validating protocol. It bridges the gap between the ornithine side chain and the acetyl modification.

Step 3: Resonance Assignment & Validation
  • Locate the acetyl methyl protons (~1.99 ppm) in the 1D 1 H spectrum.

  • Use the TOCSY spectrum to trace the ornithine side chain: α -CH (4.35 ppm) β -CH 2​ (1.75 ppm) γ -CH 2​ (1.65 ppm) δ -CH 2​ (3.12 ppm).

  • In the HMBC spectrum, verify the structural link: Look for a cross-peak intersecting the 1 H frequency of the δ -CH 2​ (3.12 ppm) and the 13 C frequency of the acetyl carbonyl (~175.5 ppm). The presence of this specific cross-peak provides absolute proof of N

    δ -acetylation.

Quantitative Data: Reference Chemical Shifts for Orn(Ac)

The following table summarizes the expected chemical shifts for an internal Orn(Ac) residue, synthesized from authoritative [3][4].

Table 2: Expected 1 H and 13 C NMR Chemical Shifts for Orn(Ac)
Nucleus / Position 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Multiplicity ( 1 H)
α -CH 4.25 – 4.3552.4Multiplet
β -CH 2​ 1.66 – 1.8027.5Multiplet
γ -CH 2​ 1.66 – 1.80~24.0Multiplet
δ -CH 2​ 3.1248.9Doublet of doublets / Multiplet
Acetyl CH 3​ 1.9921.7Singlet
Acetyl C=O -175.5-

Analytical Workflow Visualization

OrnAc_Validation N1 Synthesized Peptide Containing Putative Orn(Ac) N2 LC-MS/MS & HPLC (Mass & Purity Confirmation) N1->N2 N3 Isobaric Ambiguity? (e.g., Lys(Ac) vs Orn(Ac)) N2->N3 N4 NMR Sample Preparation (D2O, pH 4.5, DSS standard) N3->N4 Yes (Requires exact localization) N5 Sequence Confirmed (No Positional Isomers) N3->N5 No (Simple sequence) N6 NMR Acquisition (1D 1H, 2D TOCSY, 2D HMBC) N4->N6 N7 Resonance Assignment (δ-CH2 to Carbonyl HMBC Link) N6->N7 N8 Orn(Ac) Structurally Validated N7->N8

Fig 1: Analytical decision tree for validating Orn(Ac) incorporation in peptides.

References

  • Title: Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels Source: Plant and Cell Physiology (Oxford Academic) URL: [Link]

  • Title: Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic Source: Frontiers in Microbiology URL: [Link]

  • Title: N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification Source: PubMed Central (PMC) URL: [Link]

  • Title: NMR-based detection of acetylation sites in peptides Source: PubMed URL: [Link]

  • Title: Validation of Protein Acetylation by Mass Spectrometry Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Orthogonality in Peptide and Glycoconjugate Synthesis: A Comparative Guide to Fmoc/Boc vs. Fmoc/Ac Schemes

As a Senior Application Scientist, I frequently consult on complex synthetic workflows where the choice of protecting groups dictates the success or failure of a campaign. In biomolecular synthesis, an orthogonal protect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on complex synthetic workflows where the choice of protecting groups dictates the success or failure of a campaign. In biomolecular synthesis, an orthogonal protection strategy allows for the selective removal of one protecting group without compromising others. This guide provides an objective, data-driven comparison of two distinct orthogonality paradigms: the classic Fmoc/Boc scheme (absolute acid/base orthogonality) and the specialized Fmoc/Ac scheme (kinetic/nucleophilic orthogonality).

Mechanistic Causality of Protection Schemes

To design a successful synthesis, one must understand the underlying causality of why certain protecting groups survive specific chemical conditions.

The Fmoc/Boc Paradigm: Absolute Acid/Base Orthogonality

The pairing of 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) is the foundational cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) 1. Their orthogonality is absolute because it relies on fundamentally opposing thermodynamic pathways.

  • Fmoc Cleavage (Base-Labile): Fmoc is removed via an E1cb elimination mechanism. A secondary amine (typically 20% piperidine in DMF) abstracts the highly acidic proton on the fluorenyl ring. This triggers a β -elimination that releases dibenzofulvene (DBF) and carbon dioxide 2.

  • Boc Cleavage (Acid-Labile): Boc lacks an acidic proton and is completely stable to piperidine. It is cleaved via an acid-catalyzed SN​1 -like dealkylation using strong acids like Trifluoroacetic Acid (TFA), generating a tert-butyl cation and CO 2​ .

  • Causality: Because a base cannot trigger an SN​1 dealkylation, and an acid cannot deprotonate the fluorenyl ring, the two groups are mutually exclusive.

The Fmoc/Ac Paradigm: Kinetic and Nucleophilic Orthogonality

The Fmoc/Acetyl (Ac) scheme operates on a different logic. Acetyl groups are utilized in two primary ways: as permanent N-terminal caps (N-acetyl) or as temporary hydroxyl protecting groups on carbohydrates in glycopeptide synthesis (O-acetyl).

  • O-Acetyl in Glycopeptides: Carbohydrate hydroxyls are protected as O-acetyl esters. While esters are theoretically base-labile, O-acetyl groups are sterically hindered and kinetically stable to the non-aqueous, secondary amine conditions (20% piperidine) used to remove Fmoc 4.

  • Selective Deprotection: After the peptide backbone is assembled and cleaved from the resin, the O-acetyl groups are globally removed using transesterification conditions, such as catalytic sodium methoxide in methanol (NaOMe/MeOH) 5.

  • Causality: This is a kinetic orthogonality. Piperidine is a moderate nucleophile but a strong base, favoring the E1cb elimination of Fmoc over the aminolysis of the sterically hindered O-acetyl ester. Later, the unhindered methoxide ion rapidly cleaves the O-acetyl groups via nucleophilic acyl substitution.

Comparative Performance Data

FeatureFmoc/Boc SchemeFmoc/Ac Scheme (O-Acetyl)
Orthogonality Type Absolute (Thermodynamic)Kinetic / Nucleophile-Specific
Fmoc Cleavage 20% Piperidine in DMF (Base)20% Piperidine in DMF (Base)
Secondary Cleavage 95% TFA (Strong Acid)NaOMe/MeOH or Hydrazine
Mechanism E1cb Elimination vs. SN​1 AcidolysisE1cb Elimination vs. Transesterification
Primary Application Standard Solid-Phase Peptide SynthesisGlycopeptide & Carbohydrate Synthesis
Byproducts Dibenzofulvene (DBF), Isobutylene, CO 2​ DBF, CO 2​ , Methyl Acetate

Visualizing the Orthogonal Workflows

G Substrate Peptide with Fmoc & Boc Fmoc_cleaved Fmoc Cleaved (Boc Intact) Substrate->Fmoc_cleaved 20% Piperidine (Base) Boc_cleaved Boc Cleaved (Fmoc Intact) Substrate->Boc_cleaved 95% TFA (Acid) Fully_deprotected Fully Deprotected Peptide Fmoc_cleaved->Fully_deprotected 95% TFA Boc_cleaved->Fully_deprotected 20% Piperidine

Logical workflow of Fmoc/Boc true orthogonality in solid-phase peptide synthesis.

G Start Fmoc-AA-Sugar(OAc) Coupled to Resin Step1 Fmoc Cleavage (20% Piperidine in DMF) Start->Step1 Removes N-Fmoc Leaves O-Ac intact Step2 Peptide Elongation Step1->Step2 Step3 Resin Cleavage (95% TFA) Step2->Step3 Cleaves backbone Leaves O-Ac intact Step4 O-Acetyl Removal (NaOMe/MeOH) Step3->Step4 Removes O-Ac Yields Glycopeptide

Sequential deprotection workflow demonstrating the kinetic orthogonality of the Fmoc/Ac scheme.

Self-Validating Experimental Protocols

To ensure trustworthiness in the lab, every protocol must have a built-in validation mechanism. Below are the standard operating procedures for both schemes.

Protocol A: Fmoc/Boc Deprotection Workflow (Standard SPPS)

Self-Validation Check: The presence of the DBF-piperidine adduct can be monitored in real-time by UV absorbance at 301 nm. A flat baseline confirms complete Fmoc removal without premature Boc cleavage.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all basic byproducts.

  • Coupling: Proceed with standard coupling of the next Fmoc-amino acid (e.g., using DIC/Oxyma).

  • Global Cleavage (Boc Removal): Treat the final resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours. The TFA cleaves the Boc groups and the resin linker simultaneously.

  • Isolation: Concentrate the TFA under a stream of N 2​ and precipitate the fully deprotected peptide in cold diethyl ether.

Protocol B: Fmoc/Ac Orthogonal Deprotection (Glycopeptide Synthesis)

Self-Validation Check: Mass spectrometry (LC-MS) must be performed after Step 3. The intact mass of the O-acetylated glycopeptide validates that the ester groups survived both the repeated piperidine treatments and the harsh TFA cleavage.

  • Chain Assembly: Perform standard Fmoc SPPS using 20% piperidine/DMF. The O-acetylated carbohydrate building blocks (e.g., Fmoc-Ser(Ac 3​ GlcNAc)-OH) remain intact during these cycles 4.

  • Resin Cleavage: Cleave the glycopeptide from the resin using 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours.

  • Intermediate Isolation: Precipitate the O-acetylated glycopeptide in cold ether and lyophilize.

  • O-Acetyl Removal: Dissolve the crude glycopeptide in anhydrous methanol. Add catalytic NaOMe to reach pH 9-10. Stir at room temperature for 1-2 hours.

  • Neutralization: Neutralize the reaction with a weakly acidic ion-exchange resin (e.g., Amberlite IR-120 H + ), filter, and lyophilize to yield the fully deprotected glycopeptide.

References

  • Australian Journal of Chemistry. "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis."[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of new asparagine-based glycopeptides for future scanning tunneling microscopy investigations." [Link]

  • Organic & Biomolecular Chemistry. "Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling." [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Peptides Containing Acetylated Ornithine: Fmoc-Orn(Ac)-OH in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and research, the incorporation of modified amino acids is a critical strategy for enhancing stability, modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of modified amino acids is a critical strategy for enhancing stability, modulating bioactivity, and exploring structure-activity relationships (SAR). Nδ-acetylornithine, a non-proteinogenic amino acid, is of significant interest due to its ability to mimic acetylated lysine residues, influence peptide conformation, and alter binding affinities. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the primary methods for introducing Nδ-acetylornithine into synthetic peptides, with a focus on the direct use of Fmoc-Orn(Ac)-OH. We will objectively evaluate this approach against post-synthetic modification strategies, providing experimental insights and data to inform your synthetic choices.

The Significance of Nδ-Acetylornithine in Peptide Chemistry

Ornithine, a lower homolog of lysine, provides a unique scaffold for chemical modification.[1] Acetylation of its delta-amino group neutralizes the positive charge at physiological pH, which can have profound effects on a peptide's properties:

  • Mimicry of Post-Translational Modifications: Nδ-acetylornithine can serve as a mimic for acetylated lysine, a key post-translational modification involved in regulating protein function and epigenetic signaling.[2]

  • Enhanced Proteolytic Stability: Acetylation of the N-terminus or side chains can increase a peptide's resistance to degradation by aminopeptidases and other proteases.[3]

  • Modulation of Bioactivity: The removal of a positive charge and the introduction of a hydrogen bond donor/acceptor group can significantly alter a peptide's interaction with its biological target.[4]

The central challenge for peptide chemists is to efficiently and cleanly incorporate this modified residue into a growing peptide chain. This guide will compare the two predominant strategies: the direct incorporation of a pre-acetylated building block and the post-synthetic modification of an orthogonally protected ornithine.

Method 1: Direct Incorporation Using Fmoc-Orn(Ac)-OH

The most straightforward approach is the direct use of Nα-Fmoc-Nδ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH) as a building block in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Figure 1: Chemical structure of Fmoc-Orn(Ac)-OH.

This method involves the standard cycle of Fmoc deprotection, coupling of the Fmoc-Orn(Ac)-OH, and subsequent chain elongation.

Causality Behind Experimental Choices

The primary advantage of this approach is its simplicity and efficiency. By using a pre-modified building block, the need for additional on-resin reaction steps and subsequent purification of intermediates is eliminated. This can lead to a more streamlined and time-efficient synthesis.

However, a critical consideration is the stability of the Nδ-acetyl group to the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF). While O-acetyl groups on sugar-based amino acids have been shown to be largely stable under these conditions, N-acetyl groups can be more labile.[5][6] The potential for partial deacetylation during each synthesis cycle is a significant concern that can lead to a heterogeneous final product.

Performance and Experimental Data

While direct head-to-head comparative studies are scarce, we can infer the performance based on the principles of SPPS.

Performance MetricDirect Incorporation with Fmoc-Orn(Ac)-OHExpected Outcome
Synthesis Time ShorterFewer overall synthetic steps.
Reagent Cost Potentially HigherCost of the specialized amino acid derivative.
Crude Purity VariableDependent on the stability of the acetyl group.
Yield Potentially LowerIf deacetylation occurs, the desired product is a smaller fraction of the crude material.

The commercial availability of Fmoc-Orn(Ac)-OH from various suppliers indicates its viability as a building block.[7][8] However, its cost is generally higher than that of orthogonally protected ornithine derivatives.[4]

Method 2: Post-Synthetic On-Resin Acetylation

An alternative and widely practiced strategy involves the incorporation of an ornithine residue with an orthogonally protected side chain. This protecting group is then selectively removed on-resin, and the exposed δ-amino group is acetylated.

Figure 2: Workflow for post-synthetic on-resin acetylation.

Orthogonal Protecting Groups for Ornithine

The success of this strategy hinges on the choice of an appropriate orthogonal protecting group (X) for the ornithine side chain. This group must be stable to the conditions of Fmoc deprotection but selectively removable without cleaving the peptide from the resin or removing other side-chain protecting groups.[9]

Protecting Group (X)Deprotection ReagentKey Features
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMFWidely used, but can be prone to migration.[1][5]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMFMore sterically hindered than Dde, reducing migration.[10]
Mtt (4-Methyltrityl)1-2% TFA in DCMHighly acid-labile, allowing for selective removal.[6][11]
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ / PhenylsilaneRemoved under neutral conditions.[7]

The choice of protecting group will depend on the overall synthetic strategy and the presence of other sensitive residues in the peptide sequence.

Causality Behind Experimental Choices

This approach offers greater flexibility and can be more cost-effective if the orthogonally protected ornithine derivative is less expensive than Fmoc-Orn(Ac)-OH. It also ensures that the final product is homogeneously acetylated, as the acetylation step is performed once on the fully assembled peptide.

The main drawback is the addition of several steps to the synthesis: selective deprotection, washing, acetylation, and further washing. Each of these steps can impact the overall yield.

Performance and Experimental Data
Performance MetricPost-Synthetic On-Resin AcetylationExpected Outcome
Synthesis Time LongerAdditional deprotection and acetylation steps.
Reagent Cost Potentially LowerCost of orthogonal amino acid and acetylation reagents.
Crude Purity Generally HigherHomogeneous acetylation of the final product.
Yield VariableDependent on the efficiency of the additional on-resin steps.

Head-to-Head Comparison: A Senior Application Scientist's Perspective

FeatureDirect Incorporation (Fmoc-Orn(Ac)-OH)Post-Synthetic AcetylationRecommendation
Simplicity & Speed Superior. Fewer steps, more streamlined workflow.More Complex. Requires additional on-resin manipulations.For short, non-complex peptides where speed is critical, direct incorporation is attractive.
Purity & Homogeneity Potential Risk. Risk of deacetylation leading to heterogeneity.Superior. Ensures a uniformly acetylated final product.For therapeutic candidates or complex peptides where purity is paramount, post-synthetic modification is the safer choice.
Cost-Effectiveness Variable. Depends on the commercial price of Fmoc-Orn(Ac)-OH.Often More Favorable. Orthogonally protected ornithine derivatives can be less expensive.For large-scale synthesis, a cost analysis of the building blocks is essential.
Flexibility Limited. The acetyl group is pre-installed.High. The free δ-amino group can be modified with other acyl groups or labels.For SAR studies or the synthesis of diverse analogs, the post-synthetic approach is highly advantageous.

Experimental Protocols

Protocol for Direct Incorporation of Fmoc-Orn(Ac)-OH

This protocol assumes a standard manual Fmoc-SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling of Fmoc-Orn(Ac)-OH:

    • Pre-activate Fmoc-Orn(Ac)-OH (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and an activation base like DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol for Post-Synthetic On-Resin Acetylation using Fmoc-Orn(ivDde)-OH
  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Orn(ivDde)-OH at the desired position.

  • Selective ivDde Deprotection:

    • Wash the peptidyl-resin with DMF.

    • Treat the resin with 2% hydrazine in DMF (3 x 10 min).[10]

    • Wash the resin thoroughly with DMF to remove all traces of hydrazine.

  • On-Resin Acetylation:

    • Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add the acetylation solution to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups as described in section 5.1.

Conclusion and Recommendations

The choice between direct incorporation of Fmoc-Orn(Ac)-OH and post-synthetic acetylation is a strategic one that depends on the specific goals of the peptide synthesis.

  • For rapid synthesis of short peptides and initial screening purposes, where the highest purity is not the primary concern, the direct incorporation of Fmoc-Orn(Ac)-OH offers a time-saving advantage. However, careful analytical characterization is required to assess the extent of any deacetylation.

  • For the synthesis of therapeutic peptide candidates, long and complex peptides, or when generating material for extensive biological evaluation, the post-synthetic modification of an orthogonally protected ornithine residue is the recommended approach. This method provides greater control over the final product's homogeneity and offers the flexibility for further analog synthesis. The use of Fmoc-Orn(ivDde)-OH is a robust choice due to the stability of the ivDde group.[10]

Ultimately, the optimal strategy will be determined by a careful consideration of the peptide sequence, the desired level of purity, the available resources, and the overall project timelines.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Kobayashi, K., et al. (2012). Synthesis and application of an Nδ-acetyl-Nδ-hydroxyornithine analog: identification of novel metal complexes of deferriferrichrysin. Bioorganic & Medicinal Chemistry, 20(8), 2651-2655.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 172690-48-1 Fmoc-Orn(Ac)-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
  • Eton Bioscience Inc. (n.d.). Peptide Synthesis Pricing. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Marciano Y; del Solar V; Nayeem N; Dave D; Son J; Contel M; Ulijn RV. (2023, May 16). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide for Fmoc-Orn(Ac)-OH

Executive Summary Fmoc-Orn(Ac)-OH (N-α-Fmoc-N-δ-acetyl-L-ornithine) is a critical protected amino acid utilized in Solid Phase Peptide Synthesis (SPPS). While the pure compound is a relatively benign organic solid, its a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-Orn(Ac)-OH (N-α-Fmoc-N-δ-acetyl-L-ornithine) is a critical protected amino acid utilized in Solid Phase Peptide Synthesis (SPPS). While the pure compound is a relatively benign organic solid, its application in SPPS integrates it into highly complex, multi-solvent chemical waste streams[1]. This guide provides drug development professionals and laboratory managers with a rigorous, self-validating framework for the safe handling, segregation, and disposal of Fmoc-Orn(Ac)-OH and its associated effluents. By adhering to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2], laboratories can mitigate safety risks, ensure regulatory compliance, and optimize waste management logistics.

Chemical Profile & Hazard Assessment

Before implementing disposal protocols, it is critical to understand the physicochemical properties of the reagent and its behavior in solution.

  • Chemical Identity: Fmoc-Orn(Ac)-OH (CAS: 172690-48-1).

  • Physical State: White to off-white powder.

  • Primary Hazards (Pure Form): Not classified as a hazardous substance under GHS, but poses a risk of combustible dust formation.

  • Process Hazards (In Solution): During SPPS, Fmoc-Orn(Ac)-OH is dissolved in polar aprotic solvents (e.g., DMF, NMP) and activated with coupling reagents. The resulting mixture is highly flammable, potentially toxic, and requires stringent hazardous waste protocols[1].

Operational Workflow & Waste Generation Nodes

In SPPS, waste is not generated uniformly. Understanding the specific nodes of waste generation allows for strategic segregation, preventing dangerous chemical incompatibilities.

SPPS_Waste Resin Solid Support (Resin) Coupling Coupling Node Fmoc-Orn(Ac)-OH Resin->Coupling Wash1 Washing Node (DMF/DCM) Coupling->Wash1 Waste1 Non-Halogenated Organic Waste Coupling->Waste1 Excess Amino Acid Deprotection Deprotection Node (Piperidine) Wash1->Deprotection Wash1->Waste1 Solvent Wash Cleavage Cleavage Node (TFA) Deprotection->Cleavage Waste2 Basic Organic Waste Deprotection->Waste2 Fmoc Cleavage Waste3 Acidic Organic Waste Cleavage->Waste3 Acidic Effluent

Figure 1: SPPS workflow highlighting critical waste generation nodes for Fmoc-Orn(Ac)-OH.

Waste Segregation Matrix

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible SPPS waste streams can result in exothermic reactions, container pressurization, and catastrophic failure[3].

Waste CategoryTypical SPPS ComponentsQuantitative ThresholdsEPA Waste CodeCritical Incompatibilities
Non-Halogenated DMF, NMP, Fmoc-Orn(Ac)-OHFlash Point: ~58°C (DMF)F003 / D001Strong oxidizers, concentrated acids
Halogenated DCM, ChloroformFlash Point: NoneF002 / D022Strong bases, active metals
Basic Organic Piperidine, DBU, DMFpH Range: 11.0 - 13.0D002 / F003Acids, Halogenated solvents
Acidic Organic TFA, Scavengers (TIPS)pH Range: < 2.0D002Bases, Cyanides, Sulfides

Expertise & Causality: Why separate TFA (Acidic) and Piperidine (Basic)? Mixing these directly causes a violent exothermic neutralization that can boil off low-boiling solvents and rupture sealed containers. Furthermore, mixing basic amines with halogenated solvents (like DCM) over time can generate highly reactive quaternary ammonium salts or carbenes, leading to unexpected pressurization[3].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

This protocol applies to expired or contaminated Fmoc-Orn(Ac)-OH powder, empty reagent vials, and spent SPPS resin.

  • Step 1: Hazard Verification. Confirm via the SDS that the specific batch of Fmoc-Orn(Ac)-OH contains no highly toxic additives.

  • Step 2: Triple-Rinsing (Causality & Economics). Empty reagent vials must be triple-rinsed with a compatible solvent (e.g., acetone). Why? This converts a highly regulated "chemically contaminated solid" into standard glass/plastic waste, significantly reducing disposal costs by shifting the hazard to the liquid waste stream where it can be efficiently incinerated.

  • Step 3: Resin Deactivation. Spent SPPS resin containing trace Fmoc-Orn(Ac)-OH must be washed thoroughly with DCM, dried under a gentle nitrogen stream, and placed in a sealed, puncture-resistant container.

  • Step 4: Labeling & SAA Storage. Label the container as "Non-Hazardous Organic Solid Waste" and store it in a designated Satellite Accumulation Area (SAA). Per EPA regulations, containers must be removed from the SAA within three days of becoming full[3].

  • Step 5: Self-Validation. Inspect the solid waste bin weekly. Ensure no free liquids are pooling at the bottom of the container, which would violate the solid waste classification and trigger a regulatory fine.

Protocol B: Liquid Waste Disposal (SPPS Effluents)

This protocol manages the liquid effluents generated during the coupling and deprotection of Fmoc-Orn(Ac)-OH.

  • Step 1: Stream Identification. Identify the current phase of the synthesizer. Effluents containing unreacted Fmoc-Orn(Ac)-OH, coupling reagents (DIC/Oxyma), and DMF belong in the Non-Halogenated Organic stream.

  • Step 2: Container Selection. Use High-Density Polyethylene (HDPE) carboys. Why? HDPE is highly resistant to polar aprotic solvents (DMF/NMP) and bases (Piperidine), whereas standard plastics (like PET) will rapidly degrade or leach.

  • Step 3: Active Segregation.

    • Route Piperidine-containing deprotection waste to the Basic Organic carboy.

    • Route TFA-containing cleavage waste to the Acidic Organic carboy. Use a vented cap for the acidic carboy to prevent pressure buildup from trace gas evolution.

  • Step 4: Secondary Containment. Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

  • Step 5: Self-Validation (pH Testing). Before sealing a carboy for final transport, use a pH test strip on a small aliquot. The Basic carboy must read pH > 9; the Acidic carboy must read pH < 4. If the Non-Halogenated carboy shows extreme pH, a cross-contamination error has occurred in the synthesizer's valve block, requiring immediate maintenance intervention.

Segregation_Logic Start Fmoc-Orn(Ac)-OH Waste Stream IsSolid Is it Solid or Liquid? Start->IsSolid Solid Solid Waste IsSolid->Solid Solid Liquid Liquid Waste IsSolid->Liquid Liquid Contaminated Contaminated Vials & Spent Resin Solid->Contaminated Unused Unused Pure Powder Solid->Unused Acidic Contains TFA? Liquid->Acidic Basic Contains Piperidine? Acidic->Basic No AcidWaste Acidic Organic Waste (Vented Container) Acidic->AcidWaste Yes HasHalogen Contains DCM? Basic->HasHalogen No BaseWaste Basic Organic Waste Basic->BaseWaste Yes Halogenated Halogenated Waste HasHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste HasHalogen->NonHalogenated No

Figure 2: Logical decision tree for segregating Fmoc-Orn(Ac)-OH and SPPS waste streams.

Advanced Sustainability: Green SPPS & Waste Minimization

The traditional SPPS process generates massive volumes of toxic waste (up to 40-60 liters of solvent per kilogram of peptide)[1]. Modern laboratories are adopting "Green SPPS" methodologies to reduce the environmental burden of reagents like Fmoc-Orn(Ac)-OH.

  • Solvent Substitution: Replacing reprotoxic DMF with greener alternatives such as Ethyl Acetate, Cyclopentanone, or Anisole/DMSO mixtures[4][5]. This simplifies disposal, as these solvents are less hazardous and easier to incinerate.

  • Ultra-Efficient SPPS (UE-SPPS): Advanced microwave synthesizers eliminate post-coupling wash steps entirely. By utilizing in-situ quenching of excess activated Fmoc-Orn(Ac)-OH and controlled evaporation of the deprotection base, UE-SPPS can eliminate up to 95% of total solvent waste[6].

  • Solvent Recycling: Implementing vacuum distillation systems to recover and reuse solvents. For example, anisole/DMSO mixtures can be recovered at ~70% efficiency under vacuum (50 mbar, 70-76 °C)[4], drastically reducing the volume of liquid waste requiring commercial disposal.

References

  • National Institutes of Health (NIH). "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them". nih.gov.[Link]

  • Biomatik. "What are the Sustainability Challenges in Peptide Synthesis and Purification?". biomatik.com. [Link]

  • ChemRxiv. "Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning". chemrxiv.org. [Link]

  • American Chemical Society (ACS). "Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories". acs.org. [Link]

  • CEM Corporation. "Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS)". cem.com. [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods". epa.gov. [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Orn(Ac)-OH

Introduction: Nα-Fmoc-Nδ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH) is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the development of modified peptides and pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Nα-Fmoc-Nδ-acetyl-L-ornithine (Fmoc-Orn(Ac)-OH) is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the development of modified peptides and peptidomimetics. As with all fine chemicals, its efficacy in synthesis is directly linked to its purity and stability, which are maintained through meticulous handling. More importantly, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of Fmoc-Orn(Ac)-OH, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our objective is to build a culture of safety and precision, ensuring both reproducible scientific outcomes and the well-being of the researchers who drive them.

Hazard Identification and Proactive Risk Mitigation

Understanding the specific hazards of Fmoc-Orn(Ac)-OH is the first step in creating a robust safety protocol. This compound is a fine, crystalline solid that can easily become airborne, posing risks of irritation upon contact or inhalation.[1]

A summary of its classification under the Globally Harmonized System (GHS) provides a clear foundation for our safety procedures.

Hazard Identification Details Source
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statement P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The causality behind these classifications is rooted in the compound's chemical nature as a fine organic powder. The dust particles present a physical and chemical irritant risk to any mucous membranes they contact, as well as to the skin.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive step but an active risk management strategy. The following protocol is designed as a self-validating system to protect against the identified hazards of Fmoc-Orn(Ac)-OH.

Eye and Face Protection: The First Line of Defense

The H319 warning, "Causes serious eye irritation," dictates that standard safety glasses are insufficient. Fine powders can easily circumvent the protection offered by glasses.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes must be worn at all times when handling the solid compound.[2] This is a non-negotiable standard.

  • Enhanced Protection: When handling bulk quantities (typically >10g) or when there is a significant risk of aerosolization, a full face shield should be worn over the chemical splash goggles.[2][3] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To comply with the H315 warning ("Causes skin irritation"), appropriate hand protection is critical.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for handling Fmoc-Orn(Ac)-OH.[4][5] Nitrile provides adequate protection against incidental contact with this type of solid chemical.

  • Glove Technique: Proper technique is as important as glove selection.

    • Inspect: Always inspect gloves for tears or punctures before use.[6]

    • Donning: Don gloves before entering the designated handling area.

    • Contamination: If a glove comes into direct contact with the compound, remove it immediately using the proper technique to avoid skin contact, wash your hands thoroughly, and don a new pair.

    • Doffing: Never wear gloves outside of the laboratory area to prevent cross-contamination.[2]

Body Protection: Shielding from Incidental Contact

Full-body coverage is essential to prevent the compound from settling on skin or personal clothing.

  • Lab Coat: A clean, buttoned lab coat must be worn at all times.[2][4]

  • Apparel: The lab coat must be supplemented with long pants and fully enclosed, closed-toe shoes.[2][4] Shorts, skirts, and perforated shoes are not permitted in the laboratory where this chemical is handled.[2]

Respiratory Protection: Mitigating Inhalation Risks

The H335 warning, "May cause respiratory irritation," is directly addressed by a combination of engineering controls and, when necessary, respiratory protection.

  • Primary Control: All weighing and handling of solid Fmoc-Orn(Ac)-OH must be performed inside a certified chemical fume hood or a similar ventilated enclosure.[1][7] This is the primary method for preventing dust inhalation.

  • Secondary Control: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 respirator (or equivalent) should be used to prevent inhalation of airborne powder.[7]

PPE_Selection_Workflow start Task: Handling Fmoc-Orn(Ac)-OH weighing Weighing small quantity (<5g) in a certified fume hood? start->weighing bulk_handling Handling bulk quantity (>5g) or potential for dust/splash? weighing->bulk_handling No minimum_ppe Minimum Required PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles weighing->minimum_ppe Yes bulk_handling->minimum_ppe No enhanced_ppe Enhanced PPE: - Lab Coat - Nitrile Gloves - Goggles & Face Shield - Consider N95 Respirator bulk_handling->enhanced_ppe Yes

Caption: PPE selection workflow for Fmoc-Orn(Ac)-OH.

Operational and Disposal Plans

A safe environment is maintained through rigorous operational and disposal protocols.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before retrieving the chemical.

  • Temperature Equilibration: Before opening, allow the refrigerated container of Fmoc-Orn(Ac)-OH to warm to ambient laboratory temperature. This critical step prevents atmospheric moisture from condensing onto the cold powder, which can initiate hydrolysis and compromise the reagent's integrity.[8]

  • Weighing: Gently open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

  • Post-Handling: Tightly seal the primary container.[1][8] Clean any residual powder from the spatula and weighing area with a damp cloth, which should then be disposed of as hazardous waste.

  • Hygiene: After completing the task and removing your PPE, wash your hands thoroughly with soap and water.[7]

Storage and Stability

Improper storage is a common source of reagent degradation. To ensure the chemical and chiral integrity of Fmoc-Orn(Ac)-OH, adhere to the following parameters.

Parameter Recommendation Rationale
Temperature Long-term: 2-8°CSlows the rate of potential degradation reactions.[8]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation.[8]
Light Store in the dark or in an amber vial.Protects the light-sensitive fluorenyl moiety from photodegradation.[8]
Spill and Waste Disposal Plan

Accidents and waste generation are inevitable parts of research. A clear plan ensures they are managed safely and in compliance with regulations.

  • Small Spill Response:

    • Ensure the area is well-ventilated (fume hood sash should be low).

    • Wearing your full PPE, gently sweep up the solid material and place it into a labeled, sealed container for hazardous waste.[1] Avoid creating dust.

    • Wipe the area with a damp cloth and dispose of the cloth as contaminated waste.

  • Waste Disposal Workflow: All materials that come into contact with Fmoc-Orn(Ac)-OH are considered hazardous waste.

    • Chemical Waste: Place unused or waste Fmoc-Orn(Ac)-OH into a clearly labeled, sealed hazardous waste container.

    • Contaminated Materials: Gloves, weigh boats, paper towels, and other contaminated disposables must be collected in a separate, sealed hazardous waste bag or container.[7]

    • Regulatory Compliance: Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[1][7] All waste must be disposed of in accordance with federal, state, and local environmental regulations through your institution's Environmental Health & Safety (EHS) office.[1]

Waste_Disposal_Workflow cluster_waste Waste Generation waste1 Unused Fmoc-Orn(Ac)-OH container Place in a designated, sealed, and clearly labeled Hazardous Waste Container waste1->container waste2 Contaminated Gloves/Paper waste2->container waste3 Empty Product Container waste3->container ehs_pickup Arrange for disposal through Institutional Environmental Health & Safety (EHS) container->ehs_pickup

Caption: Waste disposal workflow for Fmoc-Orn(Ac)-OH.

References

  • Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Safety Data Sheet: Fmoc-Orn(Aloc)-OH. AAPPTec, LLC. [Link]

  • MSDS - Safety Data Sheet: Boc-Orn(Fmoc)-OH. AAPPTec, LLC. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE. University of California, Irvine Environmental Health & Safety. [Link]

  • Fmoc-Orn(Ac)-OH | 172690-48-1. Watanabe Chemical Industries, Ltd.. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.